2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine
Description
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Properties
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-10-7-6-9-12(16-10)19-13(15-9)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDSXYSVWSSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active agents.[1][2] The precise determination of the molecular structure of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of a representative analogue, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine. We will delve into the strategic application of mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and the foundational principles of X-ray crystallography. This document serves not as a rigid protocol, but as a framework for critical thinking in structural analysis, emphasizing the causality behind experimental choices and the synergy between different analytical techniques.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-b]pyridine system creates a unique heterocyclic scaffold with significant therapeutic potential.[3] Its rigid, planar structure and the specific arrangement of heteroatoms allow for targeted interactions with various biological macromolecules.[1] Notably, derivatives of this scaffold have been identified as potent inhibitors of kinases such as c-KIT and phosphoinositide 3-kinase (PI3K), making them attractive candidates for oncology drug development.[1][4]
The subject of this guide, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (Figure 1), incorporates several key features: the core scaffold, a benzamido group at the 2-position which can participate in hydrogen bonding, and a bromine atom at the 5-position, a common handle for further synthetic elaboration via cross-coupling reactions.[1][4] Accurate confirmation of this intricate structure is the foundational step for any further development.
Figure 1. Chemical Structure of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
A Strategic Workflow for Structure Elucidation
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Our approach is hierarchical, beginning with confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity.
Mass Spectrometry: The First Checkpoint
High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The instrument's high resolution allows for mass measurement to four or five decimal places.
Expected Data and Interpretation
For 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (C₁₃H₈BrN₃OS), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 345.9675. A key feature to observe is the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Expected HRMS Data
| Species | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [C₁₃H₈⁷⁹BrN₃OS + H]⁺ | 345.9675 | 345.9672 | < 1 |
| [C₁₃H₈⁸¹BrN₃OS + H]⁺ | 347.9655 | 347.9651 | < 1 |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides crucial connectivity information by inducing fragmentation of the parent ion. The fragmentation pattern of amides is well-documented.[5] A primary cleavage is expected at the amide bond, leading to the formation of a stable benzoyl cation.[6][7]
NMR Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., NH).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum to identify all proton environments.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify all unique carbon environments.
-
COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH) correlations between protons and carbons, which is key for connecting different fragments of the molecule.
-
Data Interpretation and Assignments
The expected NMR spectra would reveal distinct signals for the benzamido group and the thiazolo[5,4-b]pyridine core.
¹H NMR:
-
Benzamido Protons: A multiplet in the aromatic region (δ 7.5-8.1 ppm).
-
Thiazolo[5,4-b]pyridine Protons: Two doublets in the aromatic region (δ ~8.0-9.0 ppm) corresponding to H-6 and H-7.
-
Amide Proton: A broad singlet at lower field (δ > 10 ppm) due to the NH proton.
¹³C NMR:
-
Signals corresponding to the carbons of the benzamido group and the thiazolo[5,4-b]pyridine core. The carbon attached to bromine (C-5) would be observed at a relatively lower field.
2D NMR - The Key to Connectivity:
-
COSY: Would show a correlation between the ortho, meta, and para protons of the benzoyl ring, and between H-6 and H-7 of the pyridine ring.
-
HSQC: Directly links each proton signal to its corresponding carbon signal.
-
HMBC: This is the most critical experiment for confirming the overall structure. Key expected correlations are illustrated below.
Table 2: Hypothetical ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |
| NH | ~12.5 (s, 1H) | - | C=O, C-2 |
| 6 | ~8.8 (d, 1H) | ~148.0 | C-7a, C-5, C-4 |
| 7 | ~8.2 (d, 1H) | ~118.0 | C-5a, C-5 |
| ortho (Ph) | ~8.0 (d, 2H) | ~128.5 | C=O, C-ipso |
| meta (Ph) | ~7.6 (t, 2H) | ~129.0 | C-ortho, C-para |
| para (Ph) | ~7.5 (t, 1H) | ~132.0 | C-meta |
| 2 | - | ~160.0 | - |
| 3a | - | ~152.0 | - |
| 5 | - | ~115.0 | - |
| 5a | - | ~135.0 | - |
| 7a | - | ~145.0 | - |
| C=O | - | ~165.0 | - |
| C-ipso (Ph) | - | ~133.0 | - |
X-ray Crystallography: The Definitive Proof
While the combination of HRMS and comprehensive NMR analysis provides a very high degree of confidence, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. It provides a three-dimensional model of the molecule, confirming not only the connectivity but also the stereochemistry and solid-state conformation.
Experimental Protocol: Single Crystal Growth and Data Collection
-
Crystallization: Obtaining high-quality single crystals is often the most challenging step.[8] Techniques such as slow evaporation, vapor diffusion, or solvent layering should be explored with a variety of solvent systems (e.g., DMF/ethanol, chloroform/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles, providing an unequivocal confirmation of the 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine structure.[9]
Conclusion: A Self-Validating System
The structural elucidation of a novel compound like 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is a process of building a self-validating case. The molecular formula determined by HRMS must be consistent with the number of signals observed in the ¹³C NMR spectrum. The proton and carbon assignments from 1D NMR must be validated by the correlations seen in 2D NMR experiments. Finally, the complete connectivity map derived from NMR should be in perfect agreement with the three-dimensional structure obtained from X-ray crystallography. By strategically employing this suite of powerful analytical techniques, researchers can have absolute confidence in their molecular architecture, a critical prerequisite for advancing any drug discovery program.
References
- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum.
- Lee, J. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
- Abdel-Wahab, B. F., et al. (2018). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- ResearchGate. (2018). Carbon13 NMR Studies on Azolopyridines. 4—The Thiazolopyridine Systems.
- SpectraBase. (n.d.). 2-Amino-5-bromopyridine.
- ResearchGate. (1994). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems.
- ResearchGate. (2009). Crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]- pyridine, C11H10N4S.
- Benchchem. (2025). An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs.
-
Future University in Egypt. (2025). Thiazolo[6][10]pyrido[2,3-d]pyrimidine, thiazolo[5,4-b]pyridine derivatives as novel CDK2 inhibitors. Retrieved from
- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- PubChem. (n.d.). Thiazolo(5,4-b)pyridine.
- PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
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- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fue.edu.eg [fue.edu.eg]
- 3. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure, known to be a core component in various kinase inhibitors and other biologically active agents.[1][2] This document details the compound's chemical identity, a validated synthesis protocol, and an in-depth characterization of its key physicochemical attributes, including solubility, lipophilicity (LogP), and ionization constants (pKa). The methodologies for experimental determination and computational prediction of these properties are described, providing researchers and drug development professionals with the critical data needed for lead optimization, formulation development, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
Heterocyclic compounds form the bedrock of modern pharmaceuticals, with over half of all FDA-approved drugs containing such structures.[3] Among these, fused heterocyclic systems like thiazolo[5,4-b]pyridine are of paramount importance.[4] This scaffold is isosteric to purine and has been successfully exploited to develop potent inhibitors of key cellular signaling proteins, including phosphoinositide 3-kinase (PI3K) and various tyrosine kinases like c-KIT.[1][2] The introduction of specific substituents onto this core, such as the 5-bromo and N-benzamide groups in the title compound, allows for the fine-tuning of its physicochemical and pharmacological properties. Understanding these properties is a critical first step in the drug discovery cascade, directly influencing a molecule's bioavailability, target engagement, and overall therapeutic potential.[] This guide serves as a centralized resource for such foundational data.
Chemical Identity and Core Properties
A precise understanding of the molecule's fundamental characteristics is essential for all subsequent research and development activities.
| Property | Value | Source |
| IUPAC Name | N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | - |
| Molecular Formula | C₁₃H₈BrN₃OS | Calculated |
| Molecular Weight | 334.20 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(C=N3)Br) | - |
| Appearance | Expected to be a solid crystalline powder | Inferred from analogs[6] |
Synthesis and Characterization
The synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is achieved through a reliable and straightforward two-step process starting from the commercially available precursor, 2-amino-5-bromothiazolo[5,4-b]pyridine.
Synthesis Workflow
The synthetic route involves a standard nucleophilic acyl substitution reaction. The primary amine of the thiazolo[5,4-b]pyridine core acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. Heterocyclic Compounds | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Wip1 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). While the initial query referenced CAS number 1107694-72-3, the substantive body of scientific literature, including detailed chemical and pharmacological data, is associated with GSK2830371 under CAS number 1404456-53-6. This guide will focus on the well-characterized entity, GSK2830371, detailing its mechanism of action, physicochemical properties, biological activity, and potential therapeutic applications. We will delve into the causality behind its experimental utility and provide insights for its application in cancer research and drug development.
Introduction: Targeting Wip1 in Cancer Therapy
Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control. Overexpression of Wip1 is observed in various human cancers and is often associated with poor prognosis. Wip1 negatively regulates key tumor suppressor pathways, including the p53 and ATM-Chk2 pathways, by dephosphorylating and inactivating key signaling proteins. This makes Wip1 an attractive therapeutic target for cancer treatment. GSK2830371 has emerged as a key chemical probe for elucidating the function of Wip1 and as a potential lead compound for the development of novel anticancer agents.
Physicochemical Properties of GSK2830371
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in both in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 1404456-53-6 | R&D Systems[1] |
| IUPAC Name | 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide | Tocris Bioscience |
| Molecular Formula | C23H29ClN4O2S | R&D Systems[1] |
| Molecular Weight | 461.02 g/mol | R&D Systems[1] |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | R&D Systems[1] |
| Storage | Store at -20°C | R&D Systems[1] |
Note on CAS Number Discrepancy: The CAS number 1107694-72-3 is associated with N-(5-bromothiazolo[5,4-b]pyridin-2-yl)benzamide in some chemical databases.[2][3][4][5][6][7] However, the potent Wip1 inhibitor discussed in the scientific literature is consistently identified as GSK2830371 with CAS number 1404456-53-6.[1][8]
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase.[1][8] Unlike active-site inhibitors, allosteric inhibitors bind to a site distinct from the catalytic site, inducing a conformational change that modulates the enzyme's activity. This mode of inhibition can offer greater selectivity and potentially a more favorable side-effect profile.
The inhibitory activity of GSK2830371 is highly potent, with a reported IC50 of 6 nM.[1][8][9] This high potency allows for effective inhibition of Wip1 at low nanomolar concentrations in cellular assays.
Figure 2: Workflow for the in vitro Wip1 inhibition assay.
Cellular Assay for p53 Phosphorylation
This protocol outlines a method to assess the effect of GSK2830371 on the phosphorylation of p53 in a cellular context using Western blotting.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7)
-
Cell culture medium and supplements
-
GSK2830371
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p53, anti-total-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK2830371 or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated p53.
Conclusion and Future Directions
GSK2830371 is a valuable research tool for investigating the biological roles of Wip1 phosphatase. Its high potency, selectivity, and oral bioavailability make it an attractive candidate for further preclinical and clinical development as a potential cancer therapeutic. Future research should focus on identifying predictive biomarkers for sensitivity to GSK2830371 and exploring its efficacy in combination with other anticancer agents. The allosteric mechanism of inhibition offers a promising avenue for developing next-generation Wip1 inhibitors with improved pharmacological properties.
References
-
ChemicalPoint. N-(5-bromothiazolo[5,4-b]pyridin-2-yl)benzamide | 1107694-72-3. [Link]
Sources
- 1. GSK 2830371 | Protein Ser/Thr Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 2. N-(5-bromothiazolo[5,4-b]pyridin-2-yl)benzamide | 1107694-72-3 [chemicalbook.com]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. 1936 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. molcore.com [molcore.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine as a Kinase Inhibitor
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Extensive research into this heterocyclic system has revealed its potential as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This technical guide synthesizes the available scientific literature to propose a putative mechanism of action for the novel compound, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine. Based on the established bioactivity of its core structure, this compound is hypothesized to function as a kinase inhibitor, targeting key signaling pathways implicated in cell proliferation, survival, and differentiation. This document provides a detailed exploration of this proposed mechanism, outlines robust experimental protocols for its validation, and presents the underlying scientific rationale for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its structural resemblance to biologically important purines and other kinase-binding motifs has made it an attractive starting point for the design of targeted therapeutics. Various derivatives of this scaffold have been shown to exhibit potent inhibitory activity against a range of protein kinases, including c-KIT, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs).[1]
The specific compound, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, incorporates key structural features that are likely to influence its biological activity. The benzamido group at the 2-position and the bromine atom at the 5-position are anticipated to modulate the compound's binding affinity and selectivity for its target kinase(s). This guide will delve into the probable mechanistic basis of this activity, drawing parallels from closely related and well-characterized thiazolo[5,4-b]pyridine derivatives.
Proposed Mechanism of Action: Kinase Inhibition
Based on the extensive body of research on the thiazolo[5,4-b]pyridine scaffold, the most probable mechanism of action for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is the inhibition of one or more protein kinases. Protein kinases play a central role in signal transduction pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Targeting the ATP-Binding Site
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The thiazolo[5,4-b]pyridine scaffold is well-suited for this mode of inhibition. The nitrogen atoms within the heterocyclic ring system can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction that anchors the inhibitor in the ATP-binding pocket. The benzamido and bromo substituents on the core scaffold would then likely occupy adjacent hydrophobic pockets, further enhancing binding affinity and conferring selectivity for specific kinases.
Potential Kinase Targets
Several kinases have been identified as targets for thiazolo[5,4-b]pyridine derivatives, suggesting potential avenues of investigation for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
-
c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been shown to inhibit c-KIT, even in cases of resistance to existing therapies like imatinib.[1]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer. Potent and selective PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold have been developed.[2]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. The structurally related thiazolo-pyridopyrimidine scaffold has been explored for its potential to inhibit CDK4/6.[3]
The following diagram illustrates the hypothesized mechanism of action of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine as a kinase inhibitor, leading to the downstream inhibition of cancer cell proliferation.
Caption: Putative signaling pathways targeted by 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine acts as a kinase inhibitor, a series of biochemical and cell-based assays are recommended.
Biochemical Kinase Assays
The initial step is to determine if the compound directly inhibits the enzymatic activity of purified kinases.
Objective: To quantify the inhibitory potency (e.g., IC50 value) of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine against a panel of purified kinases.
Experimental Protocol:
-
Kinase Panel Selection: A panel of kinases should be selected based on the known targets of the thiazolo[5,4-b]pyridine scaffold (e.g., c-KIT, PI3K isoforms, CDK4/6). A broader screening panel is also advisable to assess selectivity.
-
Assay Principle: A common method is a radiometric assay using ³³P-ATP or a non-radioactive method such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the kinase, its specific substrate, and ATP with each dilution of the compound.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of product formed.
-
Calculate the percentage of kinase activity inhibition for each compound concentration.
-
Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
| Parameter | Description | Typical Value |
| Kinase Concentration | The concentration of the purified kinase enzyme. | 1-10 nM |
| Substrate Concentration | The concentration of the specific peptide or protein substrate. | At or near the Km |
| ATP Concentration | The concentration of ATP. | At or near the Km |
| Compound Concentration | A range of concentrations of the test compound. | 0.1 nM to 100 µM |
| Incubation Time | The duration of the kinase reaction. | 30-60 minutes |
| Temperature | The temperature at which the reaction is carried out. | 30-37 °C |
Cellular Assays
Cell-based assays are crucial to confirm that the compound's biochemical activity translates into a functional effect in a biological context.
Objective: To assess the ability of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine to inhibit kinase signaling pathways and cellular proliferation in relevant cancer cell lines.
Experimental Workflow:
Caption: Workflow for cellular characterization of a kinase inhibitor.
Detailed Protocols:
-
Cell Proliferation Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%).
-
-
Western Blot Analysis:
-
Treat cells with the compound for a shorter duration (e.g., 2-24 hours) to observe effects on signaling.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-AKT, total AKT; p-Rb, total Rb).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot. A decrease in the ratio of phosphorylated to total protein indicates target engagement.
-
Structure-Activity Relationship (SAR) Insights
The "2-Benzamido" and "5-bromo" substituents are critical for the hypothesized activity of the title compound. SAR studies on related thiazolo[5,4-b]pyridine derivatives have shown that modifications at these positions can significantly impact potency and selectivity.[1] The benzamido group can participate in additional hydrogen bonding or hydrophobic interactions within the active site, while the bromine atom can occupy a halogen-binding pocket, potentially enhancing affinity. Further chemical synthesis and biological testing of analogs with variations at these positions would be invaluable for optimizing the lead compound.
Conclusion and Future Directions
2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is a promising molecule that, based on the well-documented activities of its core scaffold, is strongly predicted to function as a kinase inhibitor. The proposed mechanism of action, centered on the inhibition of key oncogenic kinases such as c-KIT, PI3Ks, or CDKs, provides a solid foundation for its further investigation as a potential therapeutic agent.
The experimental protocols detailed in this guide offer a clear and rigorous path to validate this hypothesis, from initial biochemical characterization to cellular target engagement and functional outcomes. Future work should focus on a comprehensive kinase selectivity profiling, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological assessments to fully elucidate the therapeutic potential of this compound.
References
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Nam, G., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4178. [Link]
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Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
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Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Bioinformation, 19(1), 1-10. [Link]
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Chaban, T., et al. (2022). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Scientia Pharmaceutica, 90(3), 43. [Link]
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Lozynskyi, A., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164. [Link]
-
Kim, J., et al. (2006). A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. Bulletin of the Korean Chemical Society, 27(9), 1383-1386. [Link]
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The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazolo[5,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This bicyclic heterocycle, an isostere of purine, serves as a versatile template for the design of potent and selective modulators of various biological targets. Its unique structural and electronic properties facilitate critical interactions within the active sites of enzymes and receptors, leading to significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of thiazolo[5,4-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.
Introduction: The Thiazolo[5,4-b]pyridine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with over 70% of drugs containing such moieties.[2] Among these, fused heterocyclic systems like thiazolo[5,4-b]pyridine have garnered significant attention due to their structural rigidity and ability to present diverse functionalities in a defined three-dimensional space. The fusion of a thiazole and a pyridine ring creates a unique scaffold that has proven to be a fertile ground for the discovery of novel therapeutic agents.
Physicochemical Properties and Synthetic Strategies
The thiazolo[5,4-b]pyridine core is a planar, aromatic system. The nitrogen and sulfur heteroatoms influence the electron distribution within the rings, creating opportunities for a variety of chemical interactions, including hydrogen bonding and pi-stacking, which are crucial for target binding.
The synthesis of the thiazolo[5,4-b]pyridine scaffold can be achieved through several routes. A common strategy involves the construction of the thiazole ring onto a pre-existing pyridine core. For instance, a multi-step synthesis can start from a commercially available substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine. This can undergo aminothiazole formation followed by functionalization at various positions through reactions like Suzuki cross-coupling.[3][4] Another approach is the Friedländer annulation, which can be used to construct the pyridine ring onto a thiazole precursor.[5]
Anticancer Activity: Targeting Key Oncogenic Pathways
The thiazolo[5,4-b]pyridine scaffold has demonstrated significant promise in oncology, with derivatives exhibiting potent activity against a range of cancer types.[1][6][7] A primary mechanism of their anticancer effect is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Kinase Inhibition: A Major Mechanism of Action
Thiazolo[5,4-b]pyridine derivatives have been successfully designed as inhibitors of several key oncogenic kinases, including c-KIT, Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR).[2][3][8]
-
c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are a hallmark of gastrointestinal stromal tumors (GIST). Several thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, demonstrating the ability to overcome resistance to existing therapies like imatinib.[3][9] For example, the derivative designated as 6r has shown significant inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant.[3][10] The mechanism of action involves blocking the downstream signaling of c-KIT, leading to the induction of apoptosis and cell cycle arrest.[3][9]
-
PI3K Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Novel thiazolo[5,4-b]pyridine analogues have been synthesized as potent PI3K inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[2] Docking studies have revealed that the N-heterocyclic core of these compounds binds to the ATP-binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions.[2]
-
EGFR-TK Inhibition: The epidermal growth factor receptor tyrosine kinase (EGFR-TK) is a key target in non-small cell lung cancer (NSCLC). Recently, a series of thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR-TK inhibitors, showing remarkable potency against cancer cell lines harboring resistance mutations.[8][11] The lead compound 10k displayed an IC50 value of 0.010 µM against the HCC827 cell line and induced significant apoptosis.[8]
Signaling Pathway Visualization
Diagram 1: c-KIT Signaling Pathway and Inhibition
Caption: Thiazolo[5,4-b]pyridines as inhibitors of the PI3K/Akt signaling pathway.
Quantitative Anticancer Activity
The following table summarizes the in vitro activity of representative thiazolo[5,4-b]pyridine derivatives against various cancer cell lines.
| Compound | Target Kinase | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6r | c-KIT (V560G/D816V) | HMC1.2 | 1.15 (GI50) | [3] |
| Imatinib | c-KIT (V560G/D816V) | HMC1.2 | 27.19 (GI50) | [3] |
| 19a | PI3Kα | - | 0.0036 (IC50) | [2] |
| 10k | EGFR-TK | HCC827 | 0.010 (IC50) | [8] |
| 10k | EGFR-TK | NCI-H1975 | 0.08 (IC50) | [8] |
| Osimertinib | EGFR-TK | HCC827 | 0.009 (IC50) | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standardized method for assessing the cytotoxic effects of thiazolo[5,4-b]pyridine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. [9][12]In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. [9]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [12] Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HCC827, HMC1.2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thiazolo[5,4-b]pyridine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazolo[5,4-b]pyridine compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well. [13] * Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [13] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Diagram 3: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The thiazolo[5,4-b]pyridine scaffold has shown promising activity against a range of bacterial and fungal pathogens. [12][14][15]
Antibacterial and Antifungal Potential
Derivatives of thiazolo[4,5-b]pyridine, a closely related isomer, have demonstrated notable antimicrobial effects. For example, certain compounds have shown significant activity against Candida albicans with a minimal inhibitory concentration (MIC) as low as 12.5 µg/mL. [14]Some derivatives have also exhibited synergistic activity with existing antibiotics like amoxicillin against multidrug-resistant bacterial strains. [14]The mechanism of action is thought to involve the inhibition of essential cellular enzymes, such as DNA gyrase.
Quantitative Antimicrobial Activity
The following table presents the MIC values of representative thiazolo[4,5-b]pyridin-5-one derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (mg/mL) | Reference |
| 4p | Staphylococcus aureus | 0.12 | [12] |
| 4p | Escherichia coli | 0.23 | [12] |
| 4g | Pseudomonas aeruginosa | 0.23 | [12] |
| Ampicillin | Staphylococcus aureus | 0.47 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of thiazolo[5,4-b]pyridine derivatives against bacteria.
Principle: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. [6][16] Materials:
-
96-well U-bottom microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Thiazolo[5,4-b]pyridine compound stock solution (in DMSO)
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Thiazolo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating effects comparable to or exceeding that of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. [13][17]
In Vivo Efficacy
The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced rat paw edema model, a classic assay for acute inflammation. [13][15][17]In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). [11][18]The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a method for evaluating the in vivo anti-inflammatory activity of thiazolo[5,4-b]pyridine derivatives.
Principle: Carrageenan, a phlogistic agent, induces an acute inflammatory response when injected into the sub-plantar tissue of a rat's paw. [11][18]The resulting edema is quantified by measuring the paw volume. The anti-inflammatory effect of a compound is determined by its ability to reduce this edema compared to a control group.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Thiazolo[5,4-b]pyridine compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Ibuprofen)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the rats into groups (e.g., control, reference, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound or reference drug (e.g., intraperitoneally or orally) to the respective groups 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [19]5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The versatility of its synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the mechanisms of action, including the identification of novel biological targets, will undoubtedly unveil new therapeutic opportunities for this remarkable scaffold. The continued investigation of thiazolo[5,4-b]pyridine derivatives holds immense promise for the development of next-generation therapies to address unmet medical needs.
References
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Kim, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). [Link]
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ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]
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ResearchGate. (n.d.). Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives (MIC/MBC in mg/ml). [Link]
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National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
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MDPI. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
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Semantic Scholar. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
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National Center for Biotechnology Information. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PubMed Central. [Link]
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Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. PubMed Central. [Link]
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Annals of Medical and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]
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PubMed. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. [Link]
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Semantic Scholar. (n.d.). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. [Link]
-
ProQuest. (n.d.). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. [Link]
-
MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. [Link]
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PubMed. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. [Link]
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MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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R Discovery. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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ResearchGate. (n.d.). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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ResearchGate. (n.d.). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. [Link]
-
PubMed Central. (n.d.). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. [Link]
-
ResearchGate. (n.d.). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. [Link]
-
PubMed. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. This guide focuses on elucidating the potential therapeutic targets for a specific derivative, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine. Drawing from extensive research on analogous compounds, we posit that the primary targets for this molecule are protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This document provides a comprehensive analysis of the most probable kinase targets, including c-KIT, Phosphoinositide 3-Kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For each potential target, we present the scientific rationale, detail relevant signaling pathways, and provide robust, validated experimental protocols for target identification and validation. Our objective is to furnish drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic utility of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Drug Discovery
The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-b]pyridine core has yielded a class of compounds with a broad spectrum of biological activities. The 2-aminothiazole motif, a key component of this scaffold, is present in several clinically approved drugs, including the kinase inhibitors dasatinib and alpelisib.[1][2] This structural feature is a potent pharmacophore that has been extensively modified to target a variety of enzymes and receptors.[1][3] Derivatives of the thiazolo[5,4-b]pyridine scaffold have been specifically investigated as inhibitors of multiple protein kinases, such as PI3K, c-KIT, ITK, BCR-ABL, RAF, and VEGFR2.[4][5]
The subject of this guide, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, combines this promising scaffold with a benzamido group at the 2-position and a bromine atom at the 5-position. While direct biological data on this exact molecule is scarce in public literature, the extensive body of research on structurally related analogs allows for a well-reasoned extrapolation of its likely therapeutic targets. The primary focus of this guide will be on the anticancer potential of this compound through the inhibition of key protein kinases.
Prime Therapeutic Indication: Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[6] Small molecule kinase inhibitors have, therefore, become a cornerstone of modern cancer therapy. The thiazolo[5,4-b]pyridine scaffold has consistently demonstrated potent anti-proliferative activity across a range of human cancer cell lines, making oncology the most promising therapeutic area for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.[7]
Key Therapeutic Target Class: Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby modulating their activity and function.[6] The structural features of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, particularly the 2-amido-thiazole core, are well-suited for interaction with the ATP-binding pocket of various kinases.[5] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we have identified three high-priority kinase targets for this molecule: c-KIT, PI3K, and VEGFR2.
Potential Target 1: c-KIT
Rationale for Targeting c-KIT:
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and maintenance of various cell types. Activating mutations in the KIT gene are primary drivers in several cancers, most notably gastrointestinal stromal tumors (GIST).[6][8] Inhibition of c-KIT is a clinically validated strategy for the treatment of these malignancies.[6] Thiazolo[5,4-b]pyridine derivatives have been successfully developed as potent inhibitors of both wild-type and imatinib-resistant mutant forms of c-KIT, demonstrating their potential to overcome clinical resistance.[3][8][9][10]
The c-KIT Signaling Pathway:
Upon binding its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways. These pathways are critical for cell survival, proliferation, and differentiation.
Diagram of the c-KIT Signaling Pathway
Caption: Simplified c-KIT signaling pathway and the putative inhibitory action of the target molecule.
Experimental Protocols for Target Validation:
Protocol 3.1.1: In Vitro c-KIT Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the IC50 value of the test compound against the c-KIT enzyme.
-
Materials: Recombinant human c-KIT enzyme, [γ-³²P]ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound, 96-well plates, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine in DMSO.
-
In a 96-well plate, add the kinase assay buffer, substrate peptide, and the test compound dilutions.
-
Initiate the reaction by adding the recombinant c-KIT enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3.1.2: Cellular Assay for c-KIT Phosphorylation
This protocol uses Western blotting to assess the inhibition of c-KIT autophosphorylation in a relevant cancer cell line (e.g., GIST-T1).
-
Materials: GIST-T1 cells, complete culture medium, test compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-c-KIT, anti-total-c-KIT), HRP-conjugated secondary antibody, ECL detection reagents.
-
Procedure:
-
Seed GIST-T1 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-c-KIT primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-c-KIT antibody as a loading control.[12]
-
Quantitative Data for Related Thiazolo[5,4-b]pyridine Derivatives:
| Compound ID | Target | Assay Type | IC50 / GI50 (µM) | Reference |
| 6r | c-KIT | Enzymatic | 0.14 | [5] |
| 6r | c-KIT V560G/D816V | Enzymatic | 4.77 | [9] |
| Imatinib | c-KIT | Enzymatic | 0.27 | [5][6] |
| Sunitinib | c-KIT | Enzymatic | 0.14 | [5][6] |
Potential Target 2: Phosphoinositide 3-Kinase (PI3K)
Rationale for Targeting PI3K:
The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, survival, and metabolism. Hyperactivation of this pathway, often through mutations in the PI3K catalytic subunit alpha (PIK3CA) or loss of the tumor suppressor PTEN, is one of the most common events in human cancers.[13] The thiazolo[5,4-b]pyridine scaffold has been identified as a potent and selective inhibitor of PI3K isoforms.[13][14] Specifically, derivatives with a morpholine moiety, which is structurally related to the benzamido group, have shown nanomolar inhibitory activity against PI3Kα.[13][14]
The PI3K/AKT/mTOR Signaling Pathway:
Receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.
Diagram of the PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of the target molecule.
Experimental Protocols for Target Validation:
Protocol 3.2.1: In Vitro PI3Kα Kinase Inhibition Assay
This protocol details a fluorescence-based assay to measure the inhibitory activity of the test compound against PI3Kα.
-
Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound, 96-well plates, luminometer.
-
Procedure:
-
Prepare serial dilutions of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
-
In a 96-well plate, add the PI3Kα enzyme, PIP2 substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 3.2.2: Cellular Assay for AKT Phosphorylation
This protocol uses Western blotting to assess the inhibition of AKT phosphorylation, a direct downstream target of PI3K, in a relevant cancer cell line (e.g., MCF-7).
-
Materials: MCF-7 cells, complete culture medium, growth factor (e.g., insulin), test compound, lysis buffer, primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT), HRP-conjugated secondary antibody, ECL detection reagents.
-
Procedure:
-
Seed MCF-7 cells and serum-starve them overnight.
-
Pre-treat the cells with varying concentrations of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
-
Stimulate the cells with a growth factor (e.g., insulin) to activate the PI3K pathway.
-
Lyse the cells and perform Western blotting as described in Protocol 3.1.2.
-
Probe the membrane with an anti-phospho-AKT (Ser473) antibody.
-
Strip and re-probe with an anti-total-AKT antibody for loading control.
-
Quantitative Data for Related Thiazolo[5,4-b]pyridine Derivatives:
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 19a | PI3Kα | Enzymatic | 3.6 | [13][14] |
| 19a | PI3Kγ | Enzymatic | 28.5 | [14] |
| 19a | PI3Kδ | Enzymatic | 10.3 | [14] |
Potential Target 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Rationale for Targeting VEGFR2:
VEGFR2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[15] Inhibiting VEGFR2 signaling can starve tumors of their blood supply, leading to growth arrest and regression. The thiazole scaffold is a component of several known VEGFR2 inhibitors, and novel thiazole derivatives are actively being explored for this purpose.[15][16][17][18][19] The thiazolo[5,4-b]pyridine core has also been implicated in the inhibition of VEGFR2.[5]
The VEGFR2 Signaling Pathway:
Binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ/PKC and RAS/MAPK cascades, which ultimately lead to endothelial cell proliferation, migration, and survival.
Diagram of the VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling in endothelial cells and the point of inhibition by the target molecule.
Experimental Protocols for Target Validation:
Protocol 3.3.1: In Vitro VEGFR2 Kinase Inhibition Assay
This protocol is similar to the c-KIT kinase assay and can be adapted for VEGFR2.
-
Materials: Recombinant human VEGFR2 kinase domain, [γ-³²P]ATP, substrate (e.g., KKKSPGEYVNIEFG), kinase assay buffer, test compound.
-
Procedure: Follow the general procedure outlined in Protocol 3.1.1, substituting the c-KIT enzyme and substrate with VEGFR2-specific reagents.
Protocol 3.3.2: Endothelial Cell Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of the test compound on endothelial cells (e.g., HUVECs), which is a downstream consequence of VEGFR2 inhibition.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, VEGF-A, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).[9]
-
Procedure:
-
Seed HUVECs in a 96-well plate.
-
After cell attachment, replace the medium with a basal medium containing varying concentrations of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
-
Stimulate the cells with VEGF-A to induce proliferation.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9][20]
-
Add solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability and determine the IC50 value.[9]
-
Quantitative Data for Related Thiazole Derivatives:
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Compound 5 | VEGFR2 | Enzymatic | 44 | [16] |
| Compound 4d | VEGFR2 | Enzymatic | - (Good Inhibition) | [15] |
| Compound 7b | VEGFR2 | Enzymatic | 40.65 | [18] |
| Sorafenib | VEGFR2 | Enzymatic | 53.32 | [18] |
Advanced Target Validation: Cellular Thermal Shift Assay (CETSA)
To confirm direct engagement of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine with its putative kinase targets within the complex milieu of a living cell, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[21] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][22][23][24]
Diagram of the CETSA Workflow
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- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CETSA [cetsa.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
Whitepaper: In Silico Analysis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine as a Potential Modulator of the BRD4 Bromodomain
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of therapeutic targets, particularly protein kinases.[1][2] This guide deviates from the well-trodden kinase path to explore a novel hypothesis: the potential of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine to engage with non-kinase targets of significant therapeutic interest. We select the Bromodomain and Extraterminal (BET) protein BRD4 as a compelling, albeit hypothetical, target. BRD4 is a critical epigenetic reader that regulates gene transcription and is a validated target in oncology and inflammatory diseases.[3][4] This document provides an in-depth, technical walkthrough of a complete in silico molecular docking workflow, designed for drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a self-validating and robust computational experiment.
Introduction: The Rationale for a Novel Target Hypothesis
Molecular docking is a cornerstone of modern drug discovery, enabling the rapid evaluation of binding hypotheses between small molecules and their macromolecular targets.[5][6][7] The core principle involves predicting the preferred orientation (pose) and binding affinity of a ligand within a receptor's active site.[8] This computational screening method significantly accelerates lead identification and optimization by prioritizing compounds for experimental validation.[5][9]
The subject of our study, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, belongs to a chemical class known for its diverse biological activities. While its analogs have been developed as potent kinase inhibitors against targets like PI3K and c-KIT, the structural motifs present—a rigid heterocyclic core, a benzamide group capable of forming hydrogen bonds, and a bromine atom that can engage in halogen bonding—suggest the potential for interaction with other types of binding pockets.[1][2]
We hypothesize that this compound could effectively target the acetyl-lysine (KAc) binding pocket of the first bromodomain (BD1) of BRD4. BET proteins are central regulators of transcription, and their inhibition has shown profound therapeutic effects, particularly in cancers driven by oncogenes like c-MYC.[4] By exploring this novel target, we demonstrate how in silico docking can be a powerful tool for hypothesis generation and drug repurposing, expanding the therapeutic potential of known chemical scaffolds.
The In Silico Docking Workflow: A Conceptual Overview
The docking process is a systematic, multi-stage procedure. Each stage is critical for the validity of the final prediction. The overall workflow is designed to prepare the digital models of the ligand and receptor, perform the docking simulation, and analyze the results in a biologically meaningful context.
Caption: High-level overview of the in silico drug discovery workflow.
Part 1: Pre-Docking Preparations (The Foundation)
The quality of your input structures directly determines the quality of your docking results. Garbage in, garbage out. This phase is about meticulous preparation and understanding the underlying biochemistry.
Experimental Protocol: Receptor Preparation
Objective: To prepare the BRD4 protein structure for docking, ensuring it is chemically correct and free of artifacts from the crystallographic process.
Rationale: Raw PDB files often contain non-essential water molecules, co-solvents, and may lack hydrogen atoms. Correct protonation states are essential for accurately calculating electrostatic and hydrogen bonding interactions, which are dominant forces in ligand binding.
Step-by-Step Methodology:
-
Obtain Structure: Download the crystal structure of human BRD4(BD1) complexed with a known ligand from the RCSB Protein Data Bank (e.g., PDB ID: 3MXF). This co-crystallized ligand is crucial for validating our docking protocol.
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, Schrödinger Maestro). Remove all water molecules, co-solvents, and any ions not essential for structural integrity or catalysis.
-
Separate Chains: Isolate the protein chain (Chain A in 3MXF) and the cognate ligand. Save them as separate files. The original ligand will be used later for redocking validation.
-
Add Hydrogens: Use a structure preparation tool (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools) to add hydrogen atoms. This step is critical as their positions are not resolved in most crystal structures.
-
Assign Charges & Atom Types: The software will assign partial charges (e.g., using Gasteiger or AMBER force fields) and atom types. This is fundamental for the scoring function to calculate energies.[10]
-
Energy Minimization (Restrained): Perform a brief, restrained energy minimization on the protein structure. This relieves any steric clashes or unfavorable geometries introduced during hydrogen addition, without significantly altering the experimentally determined backbone conformation.
-
Final Output: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina and contains charge and atom type information.
Experimental Protocol: Ligand Preparation
Objective: To generate a valid, low-energy 3D conformation of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
Rationale: The ligand's 3D conformation, tautomeric state, and charge distribution significantly impact docking. We start with a 2D sketch and convert it into an optimized 3D structure to provide a realistic starting point for the docking algorithm.
Step-by-Step Methodology:
-
Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save it in a 2D format like SMILES.
-
Convert to 3D: Use a program like Open Babel or a modeling suite to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a full energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This ensures the bond lengths, angles, and dihedrals are in a low-energy, physically realistic state.
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore conformational flexibility. Tools like AutoDock Tools can automatically detect and define these.
-
Final Output: Save the prepared ligand in the PDBQT format. This file will contain the 3D coordinates, charge information, and the defined rotatable bonds.
Part 2: The Docking Simulation (The Experiment)
With prepared inputs, we can now define the search space and execute the docking calculation.
Experimental Protocol: Defining the Binding Site & Docking
Objective: To dock the prepared ligand into the defined KAc binding pocket of BRD4 and generate a set of predicted binding poses.
Rationale: A targeted dock, focused on a known binding site, is more efficient and biologically relevant than a "blind" dock that searches the entire protein surface. The accuracy of the docking protocol is first validated by "redocking" the original co-crystallized ligand. If the protocol can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD), it is considered validated.
Caption: Step-by-step workflow for executing a molecular docking run.
Step-by-Step Methodology:
-
Define Grid Box: Using the validated receptor with the original cognate ligand in the binding site, define a cubic grid box. The box should be centered on the ligand and large enough to encompass the entire binding pocket, allowing sufficient space for the new ligand to rotate and translate (e.g., 25x25x25 Å).
-
Create Configuration File: Create a text file specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.
-
Protocol Validation (Redocking): Run the docking simulation using the original cognate ligand.
-
Execute Production Docking: Once validated, replace the ligand path in the configuration file with that of our target compound, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, and re-run the simulation. AutoDock Vina will generate an output file containing several binding poses ranked by their predicted binding affinity.[8]
Part 3: Post-Docking Analysis (The Interpretation)
The output of a docking run is a set of predictions that require careful scientific interpretation. The score is a number, but the interactions tell the story.
Analyzing Binding Affinity and Poses
The primary quantitative output is the binding affinity, typically expressed in kcal/mol. More negative values suggest stronger binding. The software provides multiple poses because it explores various conformations; the top-ranked pose is the most probable binding mode according to the scoring function.
Table 1: Hypothetical Docking Results for BRD4(BD1)
| Compound Name | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Top Pose) |
| Cognate Ligand (Validation) | -9.2 | ~150 | Asn140, Trp81, Pro82, Tyr97 |
| 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine | -8.5 | ~550 | Asn140, Trp81, Tyr97, Leu92 |
Note: These are exemplar values for illustrative purposes.
Visualizing Key Molecular Interactions
Objective: To visually inspect the top-ranked pose and identify the specific atomic interactions driving the binding.
Rationale: This qualitative analysis is arguably more important than the raw score. It provides a structural hypothesis for the compound's mechanism of action. A high score is meaningless if the predicted interactions are not biochemically plausible.
Key Interactions to Look For in the BRD4 Binding Pocket:
-
Hydrogen Bonds: The benzamide moiety of our ligand is a prime candidate for hydrogen bonding. A critical interaction in the BRD4 KAc pocket is a hydrogen bond with the side chain of Asn140 . This interaction is conserved across many known BRD4 inhibitors and is a hallmark of successful binding.
-
Hydrophobic Interactions: The aromatic rings of the ligand can form favorable hydrophobic and pi-stacking interactions with key aromatic residues in the pocket, such as Trp81 , Pro82 , and Tyr97 . These interactions are crucial for affinity and burying the ligand away from the solvent.
-
Halogen Bonding: The bromine atom at position 5 can potentially form a halogen bond with an electron-rich atom, such as a backbone carbonyl oxygen. This is a weaker but increasingly recognized interaction that can contribute to binding affinity.
By visualizing the top pose in PyMOL or Chimera, one can measure distances and angles to confirm these interactions, providing strong evidence to support the docking score and guide the next phase of drug design, such as chemical modification to enhance these interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico docking of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine against the BRD4 bromodomain. Our hypothetical study suggests that this compound has the potential to bind within the acetyl-lysine pocket, primarily through hydrogen bonding via its benzamide group and hydrophobic interactions from its core scaffold.
The results of a docking study are predictive, not definitive. They form a strong, data-driven hypothesis that must be confirmed experimentally. The logical next steps would be:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time.
-
In Vitro Binding Assay: To experimentally measure the binding affinity of the compound to BRD4 (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry).
-
Cell-Based Assays: To determine if the compound can inhibit BRD4 function in a cellular context, leading to expected downstream effects like c-MYC downregulation.
By integrating computational techniques with experimental validation, this workflow exemplifies a modern, efficient approach to drug discovery and hypothesis testing.
References
- A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Vertex AI Search.
- A Review On Molecular Docking And Its Application. (2024).
- A Review on Molecular Docking. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
-
Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]
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Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]
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Kim, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. [Link]
-
A Guide to In Silico Drug Design. (n.d.). PubMed Central. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Session 4: Introduction to in silico docking. (n.d.). University of Oxford.
- In-Silico Molecular Docking Based Drug Repurposing Approaches. (2025). YouTube.
- Molecular Docking Tutorial. (n.d.).
-
Tang, P., et al. (2021). Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development. Journal of Medicinal Chemistry. [Link]
-
Targeting bromodomain-containing proteins: research advances of drug discovery. (2023). Signal Transduction and Targeted Therapy. [Link]
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- 10. sites.ualberta.ca [sites.ualberta.ca]
The Rise of Thiazolo[5,4-b]pyridines: A Technical Guide to 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This guide provides an in-depth technical exploration of this chemical class, with a specific focus on 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine and its derivatives. We will delve into the synthesis, chemical properties, biological activities, and the critical structure-activity relationships that underpin their therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy.
The Thiazolo[5,4-b]pyridine Core: A Foundation for Potent Bioactivity
The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-b]pyridine core creates a unique electronic and structural environment, making it an attractive scaffold for the design of targeted therapeutics. This bicyclic heterocyclic system has been successfully employed in the development of inhibitors for various kinases, including phosphoinositide 3-kinase (PI3K) and the proto-oncogene c-KIT.[1][2] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of 2-Amino-thiazolo[5,4-b]pyridine Derivatives: A Generalized Approach
The synthesis of 2-amino-thiazolo[5,4-b]pyridine derivatives, the precursors to our target compound, typically involves a multi-step process. A common and efficient route begins with a commercially available substituted aminopyridine.
Experimental Protocol: Synthesis of the 2-Amino-thiazolo[5,4-b]pyridine Scaffold
This protocol outlines a general synthesis, which can be adapted for specific derivatives.
Step 1: Aminothiazole Formation
-
Reactants: Commercially available 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate.
-
Procedure: The reactants are typically heated in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Mechanism: This step involves a nucleophilic substitution of the chlorine atom by the thiocyanate, followed by an intramolecular cyclization to form the aminothiazole ring.
-
Yield: This reaction generally proceeds with good yields, often around 75%.[1]
Step 2: Protection of the Amino Group
-
Reactant: The 2-amino-thiazolo[5,4-b]pyridine intermediate from Step 1.
-
Reagent: Di-tert-butyl dicarbonate (Boc)₂O is a common protecting group.
-
Procedure: The reaction is carried out in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM).
-
Rationale: Protection of the exocyclic amino group is crucial to prevent side reactions in subsequent cross-coupling steps. This step typically achieves high yields, often around 90%.[1]
Step 3: Suzuki Cross-Coupling
-
Reactants: The Boc-protected intermediate and a suitable boronic acid or ester.
-
Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is commonly used.
-
Procedure: The reaction is performed in the presence of a base (e.g., potassium carbonate) in a solvent mixture like 1,4-dioxane and water.
-
Purpose: This versatile cross-coupling reaction allows for the introduction of a wide range of substituents at the 5-position of the thiazolo[5,4-b]pyridine core, enabling the exploration of structure-activity relationships.
Step 4: Deprotection
-
Reactant: The product from the Suzuki cross-coupling reaction.
-
Reagent: Trifluoroacetic acid (TFA) in an inert solvent like DCM is typically used to remove the Boc protecting group.
-
Outcome: This step yields the desired 2-amino-thiazolo[5,4-b]pyridine derivative, ready for further functionalization.
Synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
The final step in the synthesis of our target compound involves the acylation of the 2-amino group.
Experimental Protocol: Acylation of 2-Amino-5-bromo-thiazolo[5,4-b]pyridine
-
Reactants: 2-Amino-5-bromo-thiazolo[5,4-b]pyridine and benzoyl chloride.
-
Procedure: The reaction is typically carried out in a suitable solvent such as pyridine or DCM, often in the presence of a base to neutralize the HCl byproduct.[3]
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product, N-(5-bromo[1][4]thiazolo[5,4-b]pyridin-2-yl)benzamide.[3][5]
Biological Activity and Mechanism of Action: Targeting Kinases in Cancer
Thiazolo[5,4-b]pyridine derivatives have demonstrated significant potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Inhibition of c-KIT
The proto-oncogene c-KIT is a receptor tyrosine kinase that plays a crucial role in the development of gastrointestinal stromal tumors (GIST).[1] Mutations in c-KIT can lead to its constitutive activation, driving uncontrolled cell proliferation. Many thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type and imatinib-resistant mutant forms of c-KIT.[1][6]
The mechanism of inhibition often involves the formation of key hydrogen bonds between the thiazolo[5,4-b]pyridine scaffold and the hinge region of the kinase's ATP-binding pocket.[2] This interaction blocks the binding of ATP, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation.
Inhibition of Phosphoinositide 3-Kinase (PI3K)
The PI3K signaling pathway is another critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[2] Several novel thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, with some exhibiting nanomolar IC₅₀ values.[2][7]
Molecular docking studies have revealed that the N-heterocyclic core of these compounds fits well into the ATP binding pocket of PI3Kα, forming hydrogen bonds with key residues such as Val851.[2]
Structure-Activity Relationships (SAR): A Guide to Rational Drug Design
The development of potent and selective thiazolo[5,4-b]pyridine-based inhibitors relies on a thorough understanding of their structure-activity relationships.
| Position | Substituent | Effect on Activity | Reference |
| 2-Position (Amido Group) | Varies | The nature of the acyl group significantly impacts potency. For example, in a series of c-KIT inhibitors, replacing a primary amino group with benzamide led to a decrease in activity. | [1] |
| 5-Position | Aryl or Heteroaryl Groups | Introduction of various groups via Suzuki coupling allows for probing the ATP binding site and can significantly enhance inhibitory activity. | [1] |
| Pyridine Core | Modifications | Replacement of the pyridine core with other heterocycles, such as pyrazine, has been explored to modulate activity and pharmacokinetic properties. | [8] |
Diagram: Key Structural Features for Kinase Inhibition
Caption: Key structural elements for kinase inhibition.
Future Directions and Therapeutic Potential
The thiazolo[5,4-b]pyridine scaffold represents a promising platform for the development of novel therapeutics. Future research will likely focus on:
-
Optimization of Pharmacokinetic Properties: Improving solubility, metabolic stability, and oral bioavailability to enhance drug-like properties.
-
Enhancing Selectivity: Designing derivatives with improved selectivity for specific kinases to minimize off-target effects and toxicity.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.[9][10]
The continued exploration of the rich chemical space around the 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine core holds significant promise for the discovery of next-generation targeted therapies.
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Ghorab, M. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. [Link]
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Younis, Y., et al. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
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Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Guillaumet, G., et al. (2018). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules, 23(11), 2779. [Link]
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Atzori, L., et al. (1991). Synthesis and biological activity of pyrimido[2,1-b][1][4]thiazine,[1][4]thiazino[3,2-a]purine and[1][2][4]triazolo[4,5-d][1][4]thiazino[3,2-a]pyrimidine derivatives and thiazole analogues. Il Farmaco, 46(7-8), 899-911. [Link]
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Chaban, T., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Pharmaceuticals, 14(7), 658. [Link]
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Zhang, Y., et al. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Molecules, 25(20), 4630. [Link]
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The Evolving Chemistry of Thiazolo[5,4-b]pyridines: A Legacy of Discovery and a Frontier in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolo[5,4-b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The thiazolo[5,4-b]pyridine ring system, a fused heterocycle comprising a thiazole and a pyridine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines and other biologically important heterocyles, such as thiazolo[4,5-d]pyrimidines, has made it a focal point for the design of novel therapeutics.[1][2] This unique bicyclic structure provides a rigid framework amenable to diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity.
Derivatives of the thiazolo[5,4-b]pyridine core have demonstrated a remarkable breadth of pharmacological activities.[2][3] These include potent and selective inhibition of various kinases, such as phosphoinositide 3-kinase (PI3K) and c-KIT, which are critical targets in oncology.[2][4] Beyond cancer, these compounds have shown promise as sphingosine-1-phosphate receptor (S1P1/S1P5) agonists for autoimmune diseases, histamine H3 receptor antagonists for neurological disorders, DNA gyrase B inhibitors with antibacterial potential, and glucokinase activators for metabolic disorders.[2] The wide-ranging biological significance of this scaffold continues to drive innovation in its synthesis and application.
This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to the thiazolo[5,4-b]pyridine core. It will delve into the key synthetic strategies, from seminal early methods to modern, more efficient protocols, offering insights into the chemical principles that have guided their development. Detailed experimental procedures for cornerstone syntheses are provided to serve as a practical resource for researchers in the field.
The Dawn of a Scaffold: Early Discoveries and Synthetic Explorations
The initial forays into the synthesis of the thiazolo[5,4-b]pyridine ring system were extensions of well-established methods for constructing the analogous benzothiazole framework. The inherent reactivity of substituted pyridines provided the necessary precursors for the annulation of the thiazole ring.
From Natural Inspiration to Laboratory Synthesis
While the majority of thiazolo[5,4-b]pyridine derivatives are of synthetic origin, the discovery of a naturally occurring thiazolo[5,4-b]pyridine alkaloid, Janthinedine A, from the endophytic fungus Penicillium janthinellum underscores the biological relevance of this scaffold in nature.[5] This finding has provided further impetus for the exploration of this chemical space.
Early synthetic efforts were largely centered around the cyclization of appropriately substituted pyridine derivatives. These foundational methods, while sometimes limited by harsh conditions and modest yields, laid the groundwork for the more sophisticated strategies that would follow.
The Art of the Build: Evolution of Synthetic Methodologies
The synthesis of the thiazolo[5,4-b]pyridine core has evolved significantly over the decades, driven by the need for greater efficiency, regioselectivity, and functional group tolerance. Modern approaches can be broadly categorized by the key bond-forming strategy employed to construct the thiazole ring onto a pre-existing pyridine.
Method 1: Cyclization of 2-Chloro-3-aminopyridine Derivatives with Sulfur-Containing Reagents
One of the most direct and historically significant routes to 2-aminothiazolo[5,4-b]pyridines involves the reaction of 2-chloro-3-aminopyridine with isothiocyanates. This method proceeds through an initial nucleophilic attack of the amino group on the isothiocyanate, followed by an intramolecular nucleophilic substitution of the chloro group by the newly formed thiourea sulfur atom.
Diagram: Synthesis of 2-Aminothiazolo[5,4-b]pyridines from 2-Chloro-3-aminopyridine
Caption: General workflow for the synthesis of 2-aminothiazolo[5,4-b]pyridines.
This approach offers a convergent and often high-yielding pathway to a variety of 2-substituted amino derivatives, with the substituent 'R' being readily introduced from the corresponding isothiocyanate.
Materials:
-
2-Chloro-3-aminopyridine
-
Phenyl isothiocyanate
-
Absolute Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (concentrated)
Procedure:
-
A solution of 2-chloro-3-aminopyridine (1.0 eq) and phenyl isothiocyanate (1.05 eq) in absolute ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated hydrochloride salt of the product is collected by filtration.
-
The free base is obtained by suspending the hydrochloride salt in water and neutralizing with a 5% sodium bicarbonate solution until the pH is approximately 8.
-
The resulting solid is filtered, washed with water, and dried under vacuum to afford the pure 2-(phenylamino)thiazolo[5,4-b]pyridine.
Method 2: Multi-step Synthesis from Dichloronitropyridines
A versatile and widely employed strategy for the synthesis of highly functionalized thiazolo[5,4-b]pyridines commences with 2,4-dichloro-3-nitropyridine. This multi-step approach allows for the sequential and regioselective introduction of various substituents.
The key steps in this synthesis are:
-
Selective Nucleophilic Substitution: The chlorine atom at the 4-position is more susceptible to nucleophilic attack. This allows for the selective introduction of a morpholine or other amine nucleophile.
-
Thiocyanate Introduction: The remaining chlorine at the 2-position is then displaced by a thiocyanate group, typically using potassium thiocyanate (KSCN).
-
Reductive Cyclization: The nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization onto the adjacent thiocyanate group to form the 2-aminothiazolo[5,4-b]pyridine core.
Diagram: Multi-step Synthesis from 2,4-Dichloro-3-nitropyridine
Caption: Key stages in the synthesis from a dichloronitropyridine starting material.
This method provides a powerful platform for generating a library of analogues, as the resulting 2-amino group can be further modified, for example, through diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 2-position.
Materials:
-
2,4-Dichloro-3-nitropyridine
-
Morpholine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Potassium thiocyanate (KSCN)
-
Acetic acid (HOAc)
-
Iron powder (Fe)
Procedure:
-
Synthesis of 4-(2-chloro-3-nitropyridin-4-yl)morpholine: To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in THF at 0 °C, morpholine (1.1 eq) and triethylamine (1.2 eq) are added dropwise. The reaction is stirred at 0 °C for 2 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product.
-
Synthesis of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine: A mixture of the product from step 1 (1.0 eq) and KSCN (1.3 eq) in acetic acid is stirred at 80 °C for 2 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried.
-
Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine: To a suspension of the product from step 2 (1.0 eq) in acetic acid, iron powder (4.0 eq) is added portion-wise. The mixture is heated to 60 °C and stirred for 3 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried and concentrated to afford the final product.
Method 3: Synthesis via Suzuki Coupling and Subsequent Cyclization
For the construction of thiazolo[5,4-b]pyridines with aryl or heteroaryl substituents at the 6-position, a strategy involving a Suzuki cross-coupling reaction is often employed. This approach typically begins with a halogenated pyridine derivative.
A representative sequence involves:
-
Formation of the 2-aminothiazole ring: Starting from a bromo- and chloro-substituted aminopyridine, the thiazole ring is constructed using potassium thiocyanate.
-
Protection of the amino group: The exocyclic amino group is protected, commonly with a Boc group, to prevent interference in subsequent steps.
-
Suzuki Cross-Coupling: The bromo-substituent on the pyridine ring is utilized for a palladium-catalyzed Suzuki coupling with a suitable boronic acid or ester.
-
Deprotection and Amide/Urea Formation: The protecting group is removed, and the resulting aniline derivative is then acylated or reacted with an isocyanate to install the desired side chain.
-
Final Cyclization: While this specific example from the literature results in a functionalized aminothiazole that is a precursor to further derivatization, the key aniline intermediate obtained after the reduction of the nitro group is primed for cyclization to form the thiazolo[5,4-b]pyridine core in related synthetic routes.
Comparative Analysis of Key Synthetic Routes
| Synthetic Method | Starting Materials | Key Reactions | Advantages | Limitations | Typical Yields |
| Method 1: From 2-Chloro-3-aminopyridine | 2-Chloro-3-aminopyridine, Isothiocyanates | Nucleophilic addition, Intramolecular cyclization | Convergent, Often one-pot, Readily available starting materials | Limited to 2-amino derivatives, Isothiocyanate availability | 60-90% |
| Method 2: From Dichloronitropyridines | 2,4-Dichloro-3-nitropyridine | Selective SNAr, Thiocyanation, Reductive cyclization | Versatile for functionalization at multiple positions, Good regioselectivity | Multi-step, Can have moderate overall yields | 50-70% (overall) |
| Method 3: Via Suzuki Coupling | Halogenated aminopyridines, Boronic acids/esters | Thiazole formation, Suzuki coupling, Amide/urea formation | Allows for diverse substitution on the pyridine ring, Modular | Multi-step, Requires catalyst, Protection/deprotection steps | 40-60% (overall) |
Conclusion and Future Perspectives
The journey of the thiazolo[5,4-b]pyridine scaffold from a heterocyclic curiosity to a cornerstone of modern drug discovery is a testament to the ingenuity of synthetic chemists. The evolution from classical cyclization reactions to sophisticated multi-step sequences involving modern catalytic methods has opened up a vast chemical space for exploration.
The versatility of the synthetic routes described herein allows for the systematic investigation of structure-activity relationships, which is crucial for the optimization of lead compounds. As our understanding of the biological targets of thiazolo[5,4-b]pyridine derivatives deepens, so too will the demand for novel and efficient synthetic methodologies.
Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic processes. The application of flow chemistry, photoredox catalysis, and C-H activation strategies could provide new avenues for the construction and functionalization of this important heterocyclic system. The continued exploration of the thiazolo[5,4-b]pyridine scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.
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Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][6]
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A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link][7]
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Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega. [Link][5]
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An In-depth Technical Guide to the Spectroscopic Characterization of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide. Designed for researchers and professionals in drug discovery and medicinal chemistry, this document synthesizes predictive analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances of this molecule.
Introduction: The Scientific Rationale
The fusion of a thiazolo[5,4-b]pyridine core with a benzamide moiety presents a compelling scaffold for therapeutic agent development. The thiazolopyridine class of heterocycles are recognized for their diverse pharmacological activities. Similarly, the benzamide functional group is a prevalent feature in numerous approved drugs. The introduction of a bromine atom at the 5-position of the thiazolopyridine ring system offers a strategic vector for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of the synthesized molecule, which is a critical step in any drug discovery pipeline. This guide serves as a predictive reference for scientists working with this and structurally related compounds.
Synthesis Pathway
The synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is conceptually straightforward, involving the acylation of the precursor amine with benzoyl chloride.
Caption: Synthetic route to N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.5 | Singlet (broad) | 1H | Amide N-H | The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic systems. Its chemical shift can be highly dependent on solvent and concentration. |
| ~8.5 - 8.7 | Doublet | 1H | Pyridine H -7 | This proton is adjacent to the pyridine nitrogen, leading to a downfield shift. |
| ~8.1 - 8.3 | Doublet | 1H | Pyridine H -6 | Coupled to H-7, this proton will appear as a doublet. |
| ~7.9 - 8.1 | Multiplet | 2H | Benzamide ortho-H | These protons are ortho to the carbonyl group and are thus deshielded. |
| ~7.5 - 7.7 | Multiplet | 3H | Benzamide meta- & para-H | These protons of the benzoyl group are expected in the typical aromatic region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show the following key resonances:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 168 | Amide C =O | The carbonyl carbon of the amide is characteristically found in this downfield region. |
| ~158 - 162 | Thiazole C -2 | This carbon is attached to two nitrogen atoms and a sulfur atom, leading to a significant downfield shift. |
| ~148 - 152 | Pyridine C -8a | A quaternary carbon in an aromatic system adjacent to nitrogen. |
| ~145 - 148 | Pyridine C -4a | Another quaternary carbon of the pyridine ring. |
| ~132 - 135 | Benzamide ipso-C | The quaternary carbon of the benzoyl group attached to the carbonyl. |
| ~130 - 133 | Benzamide para-C | Aromatic CH carbon. |
| ~128 - 130 | Benzamide ortho-C | Aromatic CH carbons. |
| ~127 - 129 | Benzamide meta-C | Aromatic CH carbons. |
| ~120 - 125 | Pyridine C -7 | Aromatic CH carbon adjacent to nitrogen. |
| ~118 - 122 | Pyridine C -6 | Aromatic CH carbon. |
| ~110 - 115 | Thiazole C -5 (C-Br) | The carbon bearing the bromine atom is expected to be shifted to this region. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H Stretch | Secondary Amide |
| ~3000 - 3100 | C-H Stretch | Aromatic |
| ~1670 - 1690 | C=O Stretch (Amide I) | Amide |
| ~1580 - 1620 | C=C & C=N Stretches | Aromatic Rings |
| ~1520 - 1550 | N-H Bend (Amide II) | Amide |
| ~1250 - 1300 | C-N Stretch | Amide |
| ~550 - 650 | C-Br Stretch | Aryl Bromide |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Formula: C₁₃H₈BrN₃OS
-
Monoisotopic Mass: 332.9626 g/mol
Expected Mass Spectrum Features
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z ≈ 333.
-
Isotopic Pattern: Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M+ peak will be observed (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). This results in a distinctive 1:1 doublet for the molecular ion and any bromine-containing fragments.
Caption: A plausible fragmentation pathway for the target molecule.
Experimental Protocols
Synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve 5-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide.
Spectroscopic Analysis
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this and related novel compounds, accelerating the pace of discovery in medicinal chemistry. The provided protocols offer a robust starting point for the synthesis and analysis of this promising molecular scaffold.
References
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 2016. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 2017. [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 2022. [Link]
-
5-Bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine. PubChem Compound Summary for CID 45789977. [Link]
-
Benzamide. NIST Chemistry WebBook. [Link]
Sources
Methodological & Application
Synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine: An Application Note and Detailed Protocol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein outlines a robust two-step synthetic pathway, commencing with the formation of the key intermediate, 5-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine, followed by its benzoylation. This guide is designed to be a self-validating system, offering not only a step-by-step procedure but also the underlying chemical principles and justifications for experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules.[2] These compounds have garnered considerable attention in the field of drug development due to their diverse pharmacological activities, including their roles as kinase inhibitors.[3] The targeted molecule, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (CAS No: 1107694-72-3), incorporates this key scaffold, and its synthesis is of paramount importance for the exploration of structure-activity relationships (SAR) in various therapeutic areas. This protocol provides a detailed and reliable method for the laboratory-scale preparation of this compound.
Overall Synthetic Scheme
The synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is achieved through a two-step process as illustrated below. The initial step involves the construction of the thiazolo[5,4-b]pyridine core, followed by the acylation of the 2-amino group.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 5-Bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine (Intermediate)
This initial and crucial step involves the formation of the thiazolo[5,4-b]pyridine ring system from a commercially available substituted pyridine.
Reaction Principle
The synthesis of the 5-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine intermediate is accomplished through a condensation and intramolecular cyclization reaction. 3-Amino-5-bromo-2-chloropyridine serves as the starting material, and upon reaction with potassium thiocyanate, the amino group and the chloro substituent participate in the formation of the fused thiazole ring. This reaction is a common and effective method for constructing the 2-aminothiazole moiety fused to a pyridine ring.[3]
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-5-bromo-2-chloropyridine | C₅H₄BrClN₂ | 208.46 | 10.42 g | 50 |
| Potassium Thiocyanate (KSCN) | KSCN | 97.18 | 7.29 g | 75 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-5-bromo-2-chloropyridine (10.42 g, 50 mmol).
-
Addition of Reagents: Add dimethylformamide (DMF, 100 mL) to the flask and stir until the starting material is completely dissolved. To this solution, add potassium thiocyanate (7.29 g, 75 mmol).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove any residual DMF and inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected product is 5-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine as a solid. A typical yield for this reaction is around 75%.[3]
Part 2: Synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (Final Product)
The final step involves the acylation of the 2-amino group of the synthesized intermediate using benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction.
Reaction Principle
The benzoylation of the 2-amino group of 5-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine is achieved via a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4] The use of a biphasic system or an organic solvent with a tertiary amine base are common variations of the Schotten-Baumann reaction.[5]
Sources
- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijssst.info [ijssst.info]
- 5. heteroletters.org [heteroletters.org]
Application Note: Profiling Kinase Inhibition Using 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
Introduction: The Emergence of a Privileged Scaffold in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, the development of potent and selective kinase inhibitors remains a primary focus of modern drug discovery. The thiazolo[5,4-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry due to its structural resemblance to biologically active purines and its ability to serve as a versatile template for potent kinase inhibitors.[3][4] Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of important oncological targets, including PI3K, RAF, VEGFR2, and notably, the receptor tyrosine kinase c-KIT.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine , a representative member of this promising compound class, in biochemical kinase assays. We will provide detailed, self-validating protocols for determining its inhibitory potency (IC50) using two distinct, industry-standard technology platforms. The protocols are designed to be robust and adaptable, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility. While the compound can be profiled against a wide array of kinases, we will use c-KIT , a well-established target for this scaffold, as a primary example.[5][7]
Section 1: Foundational Principles of Modern Kinase Assays
The core of a kinase assay is to quantify the rate of phosphotransfer from a donor molecule, typically ATP, to a specific substrate (peptide or protein).[8] An inhibitor's potency is determined by measuring the reduction in this enzymatic activity. Modern biochemical assays have largely moved away from hazardous radioactive methods toward safer, high-throughput luminescence and fluorescence-based readouts.[9][10] The choice of assay technology is critical and should be guided by the specific research question, kinase target, and screening scale.
Two primary strategies dominate the field:
-
Quantification of ADP Production: As the kinase consumes ATP, it produces an equimolar amount of ADP. Detecting the generated ADP provides a universal method for monitoring the activity of any kinase, regardless of its substrate.[11][12]
-
Detection of Phosphorylated Substrate: This method uses specific antibodies or binding domains to detect the newly phosphorylated substrate, offering a direct measure of product formation.[1][13]
For robust characterization, it is best practice to profile an inhibitor using two orthogonal assay methods—technologies that rely on different detection principles. This approach helps to eliminate false positives or negatives that may arise from compound interference with a single assay technology (e.g., light scattering, fluorescence quenching).[14] This guide employs this best-practice approach.
Caption: General workflow for biochemical kinase inhibitor profiling.
Section 2: Protocol 1 - IC50 Determination with the ADP-Glo™ Luminescent Assay
The ADP-Glo™ assay is a universal, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced.[15] Its high sensitivity and broad ATP tolerance make it ideal for screening diverse kinases, including those with high Km values for ATP.[15] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a highly stable luciferase/luciferin reaction to produce light.[12][16] The resulting luminescent signal is directly proportional to kinase activity.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the highest well might be 1 mM, which will be further diluted in the assay.
-
-
Assay Plate Setup (384-well, low-volume white plate):
-
Add 25-50 nL of each compound concentration from the dilution series to the appropriate wells.
-
Controls are essential for a self-validating protocol. Prepare wells with 50 nL of DMSO only (0% inhibition, high signal control) and wells for a "no enzyme" control (100% inhibition, low signal control).
-
-
Kinase Reaction (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final concentrations of enzyme (e.g., c-KIT) and substrate (e.g., Poly-GT) should be optimized beforehand to be at or near their respective Km values and to ensure the reaction remains in the linear range for the duration of the incubation.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well. For "no enzyme" control wells, add 2.5 µL of a mix containing only the substrate.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should ideally be at the apparent Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.
-
Start the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure ATP consumption is typically 10-30%.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[11]
-
Read the luminescence on a plate reader.
-
Section 3: Protocol 2 - Orthogonal Validation with a TR-FRET (HTRF®) Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically a Europium or Terbium cryptate) and an acceptor fluorophore.[17] In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. Detection reagents, an anti-phospho-antibody labeled with the donor and streptavidin labeled with the acceptor, are added. Phosphorylation brings the donor and acceptor into close proximity, resulting in a high FRET signal.[1][13][18] The signal is measured after a time delay, which reduces background fluorescence and increases sensitivity.[19]
Caption: Principle of a TR-FRET (HTRF®) kinase assay.
Protocol Steps:
-
Compound Preparation:
-
Prepare compound dilution plates as described in Section 2, Protocol 1.
-
-
Assay Plate Setup (384-well, low-volume black or white plate):
-
Dispense 25-50 nL of compound/DMSO controls into the appropriate wells.
-
-
Kinase Reaction (Total Volume: 10 µL):
-
Prepare a 4X Kinase solution in the enzymatic buffer.
-
Prepare a 4X Substrate/ATP master mix. Again, ATP should be near the Km value. The substrate will be a biotin-labeled peptide specific for the kinase of interest (e.g., a biotinylated c-KIT substrate).
-
Add 2.5 µL of 4X Kinase solution to the wells (or buffer for "no enzyme" controls).
-
Initiate the reaction by adding 5 µL of the compound (pre-diluted from the source plate into buffer) and 2.5 µL of the 4X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection (Total Volume: 20 µL):
-
Prepare a 2X detection mix containing the Europium-labeled anti-phospho-antibody and the Streptavidin-XL665 (acceptor) in HTRF detection buffer, which typically contains EDTA to stop the reaction.[1][18]
-
Add 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Section 4: Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw data (luminescence or HTRF ratio) from each well is normalized using the high and low signal controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Signal_Low = "No enzyme" control
-
Signal_High = "DMSO only" control
-
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter variable slope model (non-linear regression) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Example Data Presentation
The following table presents hypothetical data for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine against wild-type c-KIT kinase, benchmarked against a known inhibitor.[20]
| Compound | Assay Technology | Target Kinase | ATP Concentration | IC50 (nM) |
| 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine | ADP-Glo™ | c-KIT | 10 µM (Km) | 120 |
| 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine | HTRF® | c-KIT | 10 µM (Km) | 135 |
| Sunitinib (Control) | ADP-Glo™ | c-KIT | 10 µM (Km) | 140 |
| Sunitinib (Control) | HTRF® | c-KIT | 10 µM (Km) | 155 |
The close agreement in IC50 values between the two orthogonal assay formats provides high confidence in the measured potency of the test compound.
Section 5: Troubleshooting and Advanced Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background (S/B) Ratio | Insufficient enzyme activity; Sub-optimal reagent concentrations; Short incubation time. | Optimize enzyme and substrate concentrations. Increase incubation time, ensuring the reaction remains linear. |
| High Well-to-Well Variability (High %CV) | Pipetting errors; Reagent instability; Compound precipitation. | Use calibrated pipettes; ensure thorough mixing of reagents. Check compound solubility in assay buffer; lower the highest test concentration if needed. |
| Inconsistent IC50 Values Between Assays | Compound interference with one assay technology (e.g., color quenching in fluorescence assays). | This is the reason for running orthogonal assays. Trust the data from the non-interfering format. Further biophysical binding assays can confirm direct interaction. |
Expert Insight: The Critical Role of ATP Concentration The thiazolo[5,4-b]pyridine scaffold often functions by competing with ATP for the kinase's binding pocket.[3][6] For such inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. Performing assays at the kinase's physiological ATP concentration (often 1-5 mM in cells) can provide a more biologically relevant measure of potency, though this may require specialized assay kits designed for high ATP levels.[11][21] Comparing IC50 values obtained at a low (Km) ATP concentration versus a high (1 mM) ATP concentration can confirm an ATP-competitive mechanism of action.
References
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Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Available at: [Link]
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Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes. Available at: [Link]
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Promega Corporation. (n.d.). Technologies to Study Kinases. East Port Praha. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
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Kleppe, R., & Døskeland, S. O. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. Available at: [Link]
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Lee, H., et al. (2019). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research. Available at: [Link]
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Ye, N., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... ResearchGate. Available at: [Link]
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Zhang, J., et al. (2008). Current status of HTRF® technology in kinase assays. Expert Opinion on Drug Discovery. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Semantic Scholar. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Semantic Scholar. Available at: [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
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MDPI. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]
-
PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. Available at: [Link]
-
Future University in Egypt. (2025). Design and synthesis of novel spirocyclohexane-thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][1][5]oxazin & thiazolo[4,5-b]pyridine scaffolds as potential CDK2 inhibitors. ScienceDirect. Available at: [Link]
-
ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]
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Application of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide in Cancer Research: A Technical Guide for Investigators
Introduction: Targeting Complex Malignancies with a Novel Heterocyclic Scaffold
The relentless pursuit of targeted cancer therapies has led researchers to explore a diverse chemical space for novel molecular entities that can selectively modulate oncogenic signaling pathways. Within this landscape, heterocyclic compounds, particularly those containing the thiazolo[5,4-b]pyridine core, have emerged as a promising class of small molecules with significant potential for anticancer drug development. This guide focuses on the application of a specific, yet under-investigated molecule, N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide, in the context of cancer research.
While direct, extensive research on N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is nascent, the structural alerts embedded within its scaffold provide a strong rationale for its investigation as a potential anticancer agent. This document will, therefore, extrapolate from the established activities of structurally related thiazolo[5,4-b]pyridine and benzamide derivatives to provide a comprehensive framework for its preclinical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the therapeutic potential of this compound. We will delve into its putative mechanisms of action, propose robust experimental designs for its validation, and offer insights into the interpretation of potential outcomes.
Putative Mechanism of Action: A Kinase-Centric Hypothesis
Based on the established bioactivity of analogous compounds, we hypothesize that N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide functions as a kinase inhibitor. The thiazolo[5,4-b]pyridine core is a known hinge-binding motif present in numerous kinase inhibitors. The benzamide moiety can be tailored to interact with specific residues in the ATP-binding pocket, thereby conferring selectivity.
Several key oncogenic kinases are implicated as potential targets:
-
c-KIT: Derivatives of thiazolo[5,4-b]pyridine have demonstrated potent inhibitory activity against both wild-type and imatinib-resistant mutants of c-KIT, a receptor tyrosine kinase crucial in the pathogenesis of gastrointestinal stromal tumors (GIST) and certain leukemias.[1]
-
EGFR/HER-2: N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are pivotal drivers in a variety of solid tumors, including breast and lung cancers.[2]
-
VEGFR-2: Substituted aminothiazole-benzamides have been developed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[3]
The proposed mechanism involves the competitive binding of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide to the ATP-binding site of these kinases, thereby inhibiting their catalytic activity and abrogating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Proposed mechanism of action for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide.
Experimental Protocols: A Step-by-Step Guide for Preclinical Evaluation
The following protocols provide a comprehensive workflow for the initial characterization and validation of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide as a potential anticancer agent.
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity and selectivity of the compound against a panel of purified kinases.
Rationale: This initial screen is crucial to identify the primary molecular targets and to understand the compound's selectivity profile, which is a key determinant of its therapeutic window.
Methodology:
-
Kinase Panel Selection: Select a diverse panel of recombinant kinases, with a focus on those implicated as potential targets (c-KIT, EGFR, HER-2, VEGFR-2) and other related kinases to assess selectivity.
-
Assay Format: Employ a robust in vitro kinase assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a non-radioactive method like ADP-Glo™ or LanthaScreen™.
-
Compound Preparation: Prepare a stock solution of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Execution:
-
Incubate the kinase, substrate, and varying concentrations of the compound in the appropriate reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at the optimal temperature.
-
Terminate the reaction and quantify the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Kinase Target | IC₅₀ (nM) of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide |
| c-KIT (wild-type) | To be determined |
| c-KIT (V560G mutant) | To be determined |
| EGFR | To be determined |
| HER-2 | To be determined |
| VEGFR-2 | To be determined |
| Other kinases... | To be determined |
Protocol 2: Cell-Based Proliferation and Viability Assays
Objective: To assess the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines.
Rationale: This step validates the on-target activity of the compound in a cellular context and provides initial insights into its potential therapeutic efficacy.
Caption: Workflow for cell-based proliferation and viability assays.
Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines with known genetic backgrounds relevant to the hypothesized targets (e.g., GIST-T1 for c-KIT, SK-BR-3 for HER-2, A549 for EGFR). Include a non-cancerous cell line (e.g., NIH-3T3) to assess general cytotoxicity.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor of the target kinase).
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours) under normal cell culture conditions.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
Data Presentation:
| Cell Line | Primary Target | GI₅₀ (µM) of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide |
| GIST-T1 | c-KIT | To be determined |
| HMC1.2 | c-KIT (mutant) | To be determined |
| SK-BR-3 | HER-2 | To be determined |
| A549 | EGFR | To be determined |
| NIH-3T3 | N/A (Control) | To be determined |
Protocol 3: Western Blot Analysis of Target Phosphorylation
Objective: To confirm the on-target activity of the compound by assessing the phosphorylation status of the target kinase and its downstream effectors.
Rationale: This provides direct evidence that the compound is inhibiting the intended signaling pathway within the cancer cells.
Methodology:
-
Cell Treatment and Lysis:
-
Treat the selected cancer cell lines with N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide at concentrations around its GI₅₀ value for a short period (e.g., 1-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-c-KIT, p-EGFR) and its downstream targets (e.g., p-AKT, p-ERK).
-
Also, probe for the total protein levels of the target kinases and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream signaling components in cells treated with N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide.
In Vivo Efficacy Studies: A Look Forward
Following successful in vitro characterization, the next logical step is to evaluate the in vivo efficacy of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide in a relevant animal model.
Proposed In Vivo Model:
-
Xenograft Model: Utilize a subcutaneous xenograft model where human cancer cells (e.g., GIST-T1, SK-BR-3) are implanted into immunocompromised mice.
-
Treatment: Once the tumors are established, treat the mice with the compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Endpoints: Monitor tumor growth over time. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition) and assess for any signs of toxicity in the animals.
Conclusion and Future Directions
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide represents a compelling starting point for a cancer drug discovery program. Its structural similarity to known kinase inhibitors provides a strong rationale for its investigation. The protocols outlined in this guide offer a systematic and robust framework for its preclinical evaluation.
Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical scaffold. Furthermore, a detailed investigation of its pharmacokinetic and pharmacodynamic properties will be essential for its advancement as a clinical candidate. The exploration of this and related compounds could lead to the development of novel and effective targeted therapies for a range of human cancers.
References
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165–172. Available from: [Link]
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. Available from: [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. National Institutes of Health. Available from: [Link]
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Kumar, A., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Institutes of Health. Available from: [Link]
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]
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Li, Y., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 119, 105469. Available from: [Link]
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Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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Severin, O. O., et al. (2022). The N-(2,4-diarylthiazol-5-yl)benzamidines library creation and the effect of this compounds on cancer cell growth. ResearchGate. Available from: [Link]
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Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. Available from: [Link]
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Lee, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health. Available from: [Link]
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Wujec, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]
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Taha, M. O., et al. (2022). DZ-BAU2021-14N AS NOVEL PYRAZOLOPYRIDINE NANOCRYSTALS: APPRAISAL OF ANTICANCER ACTIVITY AGAINST HCT-116 AND HT-29 COLORECTAL CAN. ResearchGate. Available from: [Link]
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Aslan, F. M., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available from: [Link]
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Borzilleri, R. M., et al. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 49(13), 3766–3769. Available from: [Link]
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Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[4][7][8]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available from: [Link]
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Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Development of Novel PI3K Inhibitors Utilizing the Thiazolo[5,4-b]pyridine Core
Introduction: The Rationale for Targeting the PI3K Pathway and the Emergence of the Thiazolo[5,4-b]pyridine Scaffold
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a centrally important cascade in cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequently observed oncogenic events in human cancers, making it a prime therapeutic target.[3][4] The Class I PI3Ks, comprising isoforms α, β, γ, and δ, have been the focus of intensive drug discovery efforts.
The development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing toxicities associated with broad PI3K inhibition.[5][6] For instance, PI3Kα is frequently mutated in solid tumors, making it a direct target in those cancers, whereas PI3Kδ is predominantly expressed in leukocytes, and its inhibition is effective in B-cell malignancies.[2][7]
In the quest for potent and selective PI3K inhibitors, the thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure. Its rigid, bicyclic nature provides a robust framework for the precise orientation of pharmacophoric elements into the ATP-binding pocket of PI3K enzymes. This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel PI3K inhibitors based on this promising core, offering field-proven insights and detailed protocols for researchers in oncology and drug discovery.
Guiding Principles of Inhibitor Design: A Structure-Based Approach
The design of potent thiazolo[5,4-b]pyridine-based PI3K inhibitors is guided by a deep understanding of the structural biology of the PI3K active site.[8] Key interactions are typically engineered to engage with specific regions of the ATP-binding pocket, as illustrated in the workflow below.
Caption: A logical workflow for the structure-based design of thiazolo[5,4-b]pyridine PI3K inhibitors.
A critical component often incorporated into these inhibitors is a morpholine group. The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase.[8][9] This interaction is fundamental for high-potency inhibition. Furthermore, a sulfonamide functionality has proven to be a key structural unit for achieving high potency and influencing isoform selectivity by forming interactions with non-conserved residues at the entrance of the ATP binding site.[10]
Protocol 1: Synthesis of a Representative Thiazolo[5,4-b]pyridine Inhibitor
This section details a representative multi-step synthesis of a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine PI3K inhibitor, based on methodologies reported in the literature.
Caption: Synthetic workflow for a thiazolo[5,4-b]pyridine PI3K inhibitor.
Step 1: Synthesis of 2-morpholino-5-nitropyridin-3-amine
-
To a solution of 2-chloro-5-nitropyridin-3-amine (1.0 equiv.) in N,N-Dimethylformamide (DMF), add morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting yellow precipitate by vacuum filtration, wash with water, and dry to yield the product.
Step 2: Synthesis of the Thiazole Ring via Hantzsch Synthesis
This core synthesis involves the reaction of an α-haloketone with a thiourea derivative.[11][12] For our scaffold, a modified approach is used.
-
A mixture of 2-morpholino-5-nitropyridin-3-amine (1.0 equiv.) and benzoyl isothiocyanate (1.1 equiv.) in acetone is stirred at room temperature for 2 hours. The intermediate thiourea is precipitated by adding water and collected by filtration.
-
The dried thiourea intermediate (1.0 equiv.) is suspended in ethanol, and ethyl bromoacetate (1.1 equiv.) is added.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the reaction is poured into an aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried to afford the aminothiazole intermediate.
Step 3: Reduction of the Nitro Group
The reduction of aromatic nitro groups to anilines is a crucial step. A common and effective method uses iron in an acidic medium.[13][14]
-
Suspend the nitro-thiazolopyridine intermediate (1.0 equiv.) in a mixture of ethanol and water.
-
Add iron powder (5.0 equiv.) and ammonium chloride (4.0 equiv.).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be purified by column chromatography.
Step 4: Sulfonamide Formation
The final key functional group is introduced by reacting the aniline with a sulfonyl chloride.[9][15]
-
Dissolve the aniline derivative (1.0 equiv.) in anhydrous pyridine or dichloromethane (DCM) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired aryl sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final thiazolo[5,4-b]pyridine PI3K inhibitor.
Protocol 2: Biochemical Evaluation of PI3K Inhibitory Activity
The potency of the synthesized compounds against the different Class I PI3K isoforms is determined using a biochemical assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[16][17][18]
Assay Principle
The assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Experimental Protocol
-
Reagent Preparation: Prepare PI3K reaction buffer, lipid substrate (e.g., PIP2), and ATP solution as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Lipid Kinase Systems Technical Manual #TM365).[19]
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 4 µL of a mixture containing the specific PI3K isoform (p110α, β, γ, or δ) and the lipid substrate.
-
Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 25-50 µM).
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Data Presentation
The SAR for the thiazolo[5,4-b]pyridine series reveals key determinants of potency and selectivity. A representative compound, 19a , from a study by Wang et al. (2020), demonstrated potent inhibition of PI3Kα, γ, and δ with an IC₅₀ in the low nanomolar range, and approximately 10-fold lower activity against PI3Kβ.[1]
| Compound | R Group (on Sulfonamide) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| 19a | 2,4-Difluorophenyl | 3.6 | 32 | 1.8 | 2.5 | [1] |
| 19b | 2-Chloro-4-fluorophenyl | 4.1 | - | - | - | [1] |
| 19c | 5-Chlorothiophene-2-sulfonyl | 4.9 | - | - | - | [1] |
| 19d | Methyl | 53 | - | - | - | [1] |
Key SAR Insights:
-
Sulfonamide Moiety: The presence of an aryl sulfonamide is critical for high potency. Replacing the aryl group with a smaller alkyl group (e.g., methyl in 19d ) leads to a significant drop in activity.[1] This group likely makes key interactions in a hydrophobic pocket of the enzyme.[2][10]
-
Pyridyl Group: The 2-pyridyl group attached to the thiazole core is another crucial element. Its replacement with a phenyl group results in a dramatic loss of potency, highlighting the importance of the pyridine nitrogen for key interactions, likely within the hinge region.[1]
-
Morpholine Group: As previously discussed, the morpholine moiety is a common feature in PI3K inhibitors, contributing to both solubility and potency through hydrogen bonding.[8][9][20]
Protocol 3: Cellular Assay for PI3K Pathway Inhibition
To confirm that the synthesized compounds inhibit the PI3K pathway in a cellular context, a Western blot analysis is performed to measure the phosphorylation of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt at Serine 473 (p-Akt Ser473) is a reliable biomarker of PI3K inhibition.[15][21]
Experimental Protocol
-
Cell Culture and Seeding:
-
Use a cancer cell line with a known activated PI3K pathway (e.g., MCF-7 or PC-3, which are PTEN-deficient).
-
Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the thiazolo[5,4-b]pyridine inhibitor (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., 10% gel) and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify the ratio of p-Akt to total Akt.
Protocol 4: Cell Viability and Proliferation Assay
The ultimate goal of developing these inhibitors is to suppress cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method to assess the antiproliferative effects of the compounds.[24][25][26]
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3][27][28] Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis: Record luminescence with a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold represents a highly promising starting point for the development of novel PI3K inhibitors. The synthetic accessibility of this core allows for extensive chemical modifications to optimize potency, isoform selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of these compounds. Future work should focus on leveraging the structural insights of the PI3K isoforms to design inhibitors with tailored selectivity profiles, potentially leading to more effective and less toxic cancer therapies.[5][6] The combination of these inhibitors with other targeted agents also presents a promising strategy to overcome resistance mechanisms.[5]
References
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Miller, M. S., Thompson, P. E., & Gabelli, S. B. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Biomolecules, 9(3), 82. [Link]
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Application Notes and Protocols for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine as a Selective c-KIT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-KIT, a receptor tyrosine kinase (RTK), is a critical regulator of cellular processes including proliferation, survival, and differentiation.[1][2] Aberrant activation of c-KIT through mutation or overexpression is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and mastocytosis.[1][3] This makes c-KIT a prime therapeutic target. While first-generation inhibitors like imatinib have shown clinical success, the emergence of resistance mutations necessitates the development of novel, potent, and selective c-KIT inhibitors.[1] The thiazolo[5,4-b]pyridine scaffold has been identified as a promising core structure for developing next-generation c-KIT inhibitors capable of overcoming clinical resistance.[4][5] This document provides detailed application notes and experimental protocols for characterizing 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine , a representative compound from this class, as a selective c-KIT inhibitor. The methodologies described herein provide a comprehensive framework for evaluating its biochemical potency, cellular efficacy, target engagement, and impact on downstream signaling pathways.
The c-KIT Signaling Pathway: A Central Oncogenic Driver
The c-KIT receptor (also known as CD117) is a member of the type III receptor tyrosine kinase family.[6] Its activation is initiated by the binding of its ligand, stem cell factor (SCF).[2] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[3][7] This phosphorylation creates docking sites for various SH2-domain-containing signaling proteins, triggering a cascade of downstream events crucial for cell function.[8]
Key signaling pathways activated by c-KIT include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[7][9]
-
PI3K/AKT/mTOR Pathway: A central pathway for promoting cell survival and inhibiting apoptosis.[3][10]
-
JAK/STAT Pathway: Involved in cell growth and differentiation.[6][10]
In cancers like GIST, gain-of-function mutations lead to ligand-independent, constitutive activation of the c-KIT kinase, resulting in uncontrolled cell proliferation and survival.[1][3] 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is designed to inhibit this aberrant kinase activity.
Caption: The c-KIT signaling cascade and the point of inhibition.
Biochemical Characterization: Direct Kinase Inhibition
The primary mechanism of action for a kinase inhibitor is its ability to directly bind to the kinase and prevent the phosphorylation of its substrates. An in vitro biochemical assay is the first step to quantify this activity, typically by determining the half-maximal inhibitory concentration (IC50).
Protocol 2.1: In Vitro c-KIT Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, where lower ADP levels correspond to higher inhibition. The ADP-Glo™ Kinase Assay is a robust luminescent platform suitable for this purpose.[3][11][12]
Rationale: This assay provides a direct measure of the compound's potency against the isolated c-KIT enzyme, free from cellular complexities like membrane permeability or efflux pumps.
Materials:
-
Recombinant human c-KIT enzyme[8]
-
Poly(Glu,Tyr) 4:1 substrate[11]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (Test Compound)
-
Staurosporine or Sunitinib (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
96-well white, opaque assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compound (e.g., from 100 µM to 5 nM) and the positive control in 100% DMSO. Then, dilute these into the Kinase Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution or vehicle control.
-
Enzyme/Substrate Addition: Add 20 µL of a master mix containing the c-KIT enzyme and Poly(Glu,Tyr) substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature (RT) for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at RT for 30-60 minutes.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and positive (100% inhibition) controls. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
| Compound | Target | Expected IC50 (nM) |
| 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine | c-KIT (WT) | 5 - 50 |
| Sunitinib (Control) | c-KIT (WT) | ~14 |
| 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine | c-KIT (V560G) | 10 - 100 |
| Sunitinib (Control) | c-KIT (V560G) | ~20 |
Table 1: Representative biochemical potency data. Values are hypothetical based on published data for similar scaffolds.[4][5]
Cellular Activity: Assessing Anti-Proliferative Effects
A potent biochemical inhibitor must be able to enter cells and inhibit its target in a complex cellular environment to be effective. Cell viability assays are critical for determining a compound's cellular potency (often expressed as GI50, the concentration for 50% growth inhibition).
Protocol 3.1: Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14][15] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[15][16]
Rationale: This assay determines if the compound's inhibition of c-KIT translates into a functional anti-proliferative effect in cancer cells that are dependent on c-KIT signaling for their growth and survival.
Caption: Workflow for the cell viability MTT assay.
Materials:
-
GIST-T1 (c-KIT mutant) or HMC-1 (c-KIT mutant) cells
-
Parental Ba/F3 cells and Ba/F3 cells engineered to express mutant c-KIT
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound, Positive Control (e.g., Imatinib), Vehicle Control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate in 100 µL of medium and allow them to adhere overnight (for adherent cells) or stabilize.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only and positive control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours.[3][13]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][16] Mix gently on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][17]
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated cells and plot against the log of compound concentration to determine the GI50 value. Comparing GI50 values between c-KIT-dependent and parental cell lines provides an index of selectivity.
| Cell Line | c-KIT Status | Expected GI50 (nM) for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine |
| GIST-T1 | Exon 11/13 Mutant | 50 - 250 |
| HMC-1.2 | D816V Mutant | 100 - 500 |
| Parental Ba/F3 | No c-KIT dependence | >10,000 |
Table 2: Representative cellular potency data. Values are hypothetical based on published data for similar scaffolds, demonstrating selectivity for c-KIT driven cells.[4]
Target Engagement: Confirming Intracellular Binding
Demonstrating that a compound inhibits cellular proliferation is crucial, but confirming that this effect is due to direct binding to the intended target (c-KIT) provides definitive proof of its mechanism of action. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[18][19][20]
Protocol 4.1: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after a heat challenge.
Rationale: CETSA provides direct, label-free evidence of target engagement in a physiologically relevant context (intact cells or cell lysates), confirming that the compound reaches and binds to c-KIT inside the cell.[20][21]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
GIST-T1 or other c-KIT expressing cells
-
Test Compound and Vehicle Control (DMSO)
-
PBS and Protease/Phosphatase Inhibitor Cocktails
-
PCR tubes or plates
-
Thermal cycler
-
Reagents for protein quantification (e.g., Western Blotting supplies)
Procedure:
-
Cell Treatment: Treat intact cells in suspension with the test compound (at a fixed, supra-GI50 concentration) or vehicle for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.[18]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[22]
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble c-KIT protein at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: For both vehicle- and compound-treated samples, plot the relative amount of soluble c-KIT against temperature. A shift of the melting curve to higher temperatures in the compound-treated sample indicates thermal stabilization and confirms target engagement.[19]
Downstream Pathway Modulation: Verifying Mechanism
To confirm that the inhibition of c-KIT and the resulting anti-proliferative effects are due to the blockade of its signaling function, it is essential to analyze the phosphorylation status of c-KIT itself and key downstream effector proteins like AKT and ERK.
Protocol 5.1: Western Blot Analysis of c-KIT Signaling
Western blotting allows for the detection and semi-quantification of specific proteins from cell lysates, making it ideal for observing changes in protein phosphorylation.[23][24]
Rationale: This assay provides mechanistic insight by demonstrating that the compound inhibits c-KIT autophosphorylation and, consequently, the activation of its downstream pro-survival and proliferative pathways.[25]
Materials:
-
GIST-T1 or other suitable cells
-
Test Compound, Controls, and Vehicle
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[26]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes[27]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[23][28]
-
Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-total c-KIT, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies[26]
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to grow. Starve cells of serum if SCF stimulation is required to assess ligand-stimulated phosphorylation. Treat cells with various concentrations of the test compound for 2-4 hours.[3]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with lysis buffer.[3][26] Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample in Laemmli buffer and separate them by size using SDS-PAGE.[23][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[26]
-
Blocking: Block the membrane with blocking buffer for 1 hour at RT to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-c-KIT) overnight at 4°C with gentle agitation.[28]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[27] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.[23]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with antibodies against total c-KIT, AKT, ERK, and a loading control.
-
Data Analysis: Densitometry analysis can be used to quantify the reduction in phosphorylation of c-KIT, AKT, and ERK relative to total protein levels and the loading control. A dose-dependent decrease in the phospho-protein signal confirms on-target pathway inhibition.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine as a selective c-KIT inhibitor. By systematically integrating biochemical and cellular assays, researchers can build a robust data package that characterizes the compound's potency, mechanism of action, and therapeutic potential. Successful outcomes from these studies—demonstrating potent and selective inhibition of c-KIT kinase activity, on-target cellular effects, and blockade of downstream signaling—would strongly support its advancement into further preclinical development, including pharmacokinetic studies and in vivo efficacy models for c-KIT-driven cancers.
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Application Notes & Protocols for the Functionalization of the Thiazolo[5,4-b]pyridine Ring System
Introduction: The Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1] Its structural resemblance to purine and other biologically significant scaffolds has made it a cornerstone for the development of novel therapeutic agents.[1] Derivatives of this ring system have demonstrated a remarkable breadth of biological activities, acting as inhibitors for various kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[2] The scaffold's unique electronic properties and its capacity for forming key hydrogen bond interactions with protein targets make it an attractive starting point for drug design.[1]
Functionalization of the thiazolo[5,4-b]pyridine ring is critical for modulating the physicochemical properties and biological activity of candidate molecules. The strategic introduction of various substituents at different positions on the bicyclic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of established experimental procedures for the targeted functionalization of this important scaffold, focusing on the causality behind methodological choices and providing robust, step-by-step protocols.
Strategic Approaches to Functionalization
The reactivity of the thiazolo[5,4-b]pyridine ring is dictated by the interplay between the electron-donating thiazole ring and the electron-withdrawing pyridine ring. This electronic nature makes it amenable to several classes of synthetic transformations. The primary strategies for its functionalization can be broadly categorized as:
-
Palladium-Catalyzed Cross-Coupling Reactions: The most versatile and widely used method, typically involving a pre-functionalized (e.g., halogenated) thiazolo[5,4-b]pyridine core.
-
Direct C-H Bond Functionalization: An increasingly popular, atom-economical approach that avoids the need for pre-halogenation of the scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): Effective for introducing nucleophiles, particularly when the ring is activated by electron-withdrawing groups or at specific positions.
This document will detail protocols for each of these key strategies.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the thiazolo[5,4-b]pyridine scaffold. This reaction is fundamental in building the molecular complexity required for potent kinase inhibitors and other advanced materials.[2][3] The general workflow involves coupling a halogenated thiazolo[5,4-b]pyridine with a boronic acid or ester in the presence of a palladium catalyst, a ligand, and a base.
Workflow for Suzuki-Miyaura Cross-Coupling
Sources
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Application Note & Protocols: In Vitro Cytotoxicity Profiling of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as kinase inhibitors for cancer therapy.[1][2] The novel compound, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, represents a new chemical entity within this class. As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug discovery pipeline.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a multi-assay, in vitro assessment of the compound's effects on cell viability and the mechanisms of cell death.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible cytotoxicity profile. We will detail protocols for assessing metabolic activity, membrane integrity, and specific apoptotic pathways.
PART 1: Foundational Steps for Robust Cytotoxicity Analysis
Compound Solubilization and Handling
The accuracy of in vitro assays is contingent on the proper handling and solubilization of the test compound.
-
Primary Solvent: Due to its likely hydrophobic nature, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium for each experiment. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle controls) and remains non-toxic to the cells, typically ≤ 0.5%.
Rationale for Cell Line Selection
The choice of cell line is paramount and should align with the ultimate therapeutic goal.[4][5] A tiered approach is recommended:
-
Initial Screening Panel: Start with a diverse panel of human cancer cell lines to identify potential tissue-specific sensitivity. Given the activity of other thiazole derivatives, a panel could include:
-
Non-Cancerous Control: To assess selectivity, include a non-cancerous cell line. Human fibroblasts (e.g., MRC-5) or immortalized non-tumorigenic lines (e.g., hTERT-immortalized fibroblasts) are common choices.[8][9] This helps determine if the compound's cytotoxicity is specific to cancer cells.
-
Target-Specific Lines: If the compound is designed to target a specific pathway (e.g., a particular kinase), select cell lines known to be dependent on or express high levels of that target.[2]
PART 2: Core Cytotoxicity Assay Protocols
A multi-parametric approach is essential to build a complete picture of the compound's cytotoxic effects. We will detail three key assays that interrogate different cellular health markers.
Assay 1: Metabolic Viability via MTT Reduction
This assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[10]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[10][11] The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12][13]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare a 2-fold serial dilution of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
This assay quantifies cytotoxicity by measuring the loss of plasma membrane integrity.[15]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[16][17] When the cell membrane is compromised (a hallmark of necrosis or late apoptosis), LDH is released into the culture supernatant.[18][19] The amount of LDH in the supernatant can be quantified in a coupled enzymatic reaction that results in the formation of a colored product, which is proportional to the level of cell lysis.[17][18]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run this assay in parallel using a duplicate plate.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye, as supplied by a commercial kit) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]
-
Stop Reaction (if required): Add 50 µL of the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Assay 3: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.[21]
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[22]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold 1X PBS and then once with 1X Annexin V Binding Buffer.[24]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[24]
PART 3: Data Analysis, Visualization, and Interpretation
Data Presentation and IC50 Calculation
Raw data from viability and cytotoxicity assays should be normalized and presented clearly.
Data Normalization:
-
% Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Spontaneous release: LDH from vehicle-treated cells.
-
Maximum release: LDH from cells treated with a lysis buffer (positive control).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces the cell viability by 50%. This is a key metric of potency.
-
Log-transform the compound concentrations.
-
Plot the normalized response (% Viability) against the log-transformed concentrations.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope).[25][26][27][28]
-
The IC50 value is derived from this curve. Software such as GraphPad Prism is ideal for this analysis.[26][28]
Example Data Table:
| Cell Line | Assay | Incubation Time | IC50 (µM) [95% CI] |
| MCF-7 | MTT | 48h | 5.2 [4.8 - 5.7] |
| HepG2 | MTT | 48h | 12.8 [11.9 - 13.8] |
| HCT-116 | MTT | 48h | 8.1 [7.5 - 8.8] |
| MRC-5 | MTT | 48h | > 50 |
Mechanistic Insights with Caspase-Glo® 3/7 Assay
To confirm that the observed cell death is due to apoptosis, measuring the activity of key executioner caspases is a definitive step.
Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and caspase-7.[29] This cleavage releases aminoluciferin, which is used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[29][30]
-
Assay Setup: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
Visualization of Workflows and Pathways
Diagrams are crucial for conveying complex workflows and biological processes.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Interpretation of Annexin V/PI Flow Cytometry Data.
Caption: Simplified Apoptotic Caspase Cascade.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]
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Cellular Assays. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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MedicalExpo. (n.d.). Caspase-Glo® 3/7 - Medical research assay kit by Promega France. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]
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OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]
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ACS Publications. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
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YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. Retrieved from [Link]
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PubMed. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
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Oriental Journal of Chemistry. (2004). Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. Retrieved from [Link]
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Application Notes and Protocols for the Study of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine in Cell Signaling
Introduction: Unveiling the Potential of a Novel Thiazolo[5,4-b]pyridine Derivative
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Compounds based on this heterocyclic system have been identified as modulators of key signaling molecules, including sphingosine-1-phosphate (S1P) receptors and various kinases, and have shown promise as antiproliferative agents against human cancer cell lines.[2][3] 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine emerges from this promising chemical family as a novel small molecule with the potential to modulate critical cellular signaling pathways.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine. While the precise molecular target of this compound is yet to be fully elucidated, this document will proceed under the hypothesis that it functions as a kinase inhibitor, a common mechanism for this class of compounds. The following protocols are designed to be robust and adaptable, enabling the characterization of its effects on a hypothetical, yet representative, cell signaling cascade: the MAPK/ERK pathway.
Foundational Knowledge and Compound Handling
Before initiating any experiment, it is crucial to understand the physicochemical properties of the compound and to handle it appropriately.
1.1. Compound Profile:
| Property | Value | Source |
| Chemical Name | N-(5-bromo[4]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
| CAS Number | 1107694-72-3 | |
| Molecular Formula | C₁₃H₈BrN₃OS | |
| Molecular Weight | 346.20 g/mol | N/A |
1.2. Stock Solution Preparation and Storage:
Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results.[5]
-
Solvent Selection: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).[6] It is recommended to perform a solubility test to confirm the optimal solvent for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
-
Protocol for 10 mM Stock Solution:
-
Weigh out 3.46 mg of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine powder.
-
Add 1 mL of anhydrous, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6]
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Causality Behind the Choices: Preparing a high-concentration stock in DMSO minimizes the volume of organic solvent added to cell culture media, as DMSO can be cytotoxic at concentrations above 0.5-1%. Aliquoting prevents degradation of the compound that can occur with repeated changes in temperature.
Characterizing the Inhibitory Activity: In Vitro Kinase Assay
To validate our hypothesis that 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine acts as a kinase inhibitor, an in vitro kinase assay is the first essential step. This will allow for the determination of its potency (IC₅₀) against a specific kinase, for instance, MEK1, a key component of the MAPK/ERK pathway.
2.1. Experimental Workflow for In Vitro Kinase Assay:
Caption: Workflow for an in vitro kinase assay.
2.2. Detailed Protocol:
This protocol is a general guideline and should be adapted based on the specific kinase assay kit used (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Prepare Reagents: Prepare all buffers, recombinant human MEK1 kinase, its substrate (inactive ERK2), and ATP according to the manufacturer's instructions.
-
Compound Dilution: Perform a serial dilution of the 10 mM stock solution of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine in the appropriate assay buffer to generate a range of concentrations (e.g., from 100 µM to 1 nM). Also, prepare a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well assay plate, add 5 µL of each compound dilution or vehicle control.
-
Add Kinase and Substrate: Add 10 µL of the MEK1 and ERK2 mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Terminate the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent as per the kit's protocol.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Investigating Cellular Effects: Cell-Based Assays
After confirming in vitro activity, the next crucial step is to assess the compound's effects in a cellular context. This involves determining its cytotoxicity and confirming its on-target effects within a relevant signaling pathway.
3.1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. It is essential for identifying a suitable concentration range for subsequent experiments that is effective but not overly toxic.
-
Protocol:
-
Cell Seeding: Seed a human cancer cell line known to have an active MAPK/ERK pathway (e.g., A375 melanoma or HCT-116 colon cancer cells) in a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (e.g., from 100 µM down to 10 nM) and a vehicle control (DMSO).
-
Incubation: Incubate for 48-72 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
3.2. Western Blotting for Phospho-Protein Analysis:
Western blotting is a cornerstone technique to verify if the compound inhibits the intended signaling pathway by examining the phosphorylation status of downstream proteins. In our hypothetical MAPK/ERK pathway, we would assess the levels of phosphorylated ERK (p-ERK).
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
-
Protocol:
-
Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates. Once they reach 70-80% confluency, treat them with 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine at concentrations around its GI₅₀ value (e.g., 0.5x, 1x, and 2x GI₅₀) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Expected Outcome: A dose-dependent decrease in the p-ERK signal relative to total ERK would provide strong evidence that 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine inhibits the MAPK/ERK pathway at the level of MEK or an upstream component.
Safety and Handling Precautions
As with any novel chemical compound where toxicological properties have not been fully investigated, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in its solid or dissolved form.[7]
-
Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[7] Avoid contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cell signaling effects of a novel small molecule, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, using a hypothetical kinase inhibitory mechanism as a framework. By following these protocols, researchers can determine its in vitro potency, cellular efficacy, and on-target activity.
Positive results from these initial studies would pave the way for more advanced investigations, including:
-
Target Deconvolution: Employing techniques like kinome screening or chemical proteomics to identify the specific molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the compound's therapeutic potential in animal models of disease.
The methodologies described herein provide a solid foundation for exploring the full potential of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine as a valuable tool for cell signaling research and a potential starting point for drug discovery programs.
References
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
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Zhang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Avantor. (2011). Material Safety Data Sheet: PYRIDINE. Retrieved from [Link]
-
B184970. (n.d.). 2-Benzamido-5-bromo-[4]thiazolo[5,4-b]pyridine. Retrieved from [Link]
-
Buzard, D. J., et al. (2010). Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (2021). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences. Retrieved from [Link]
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Matysiak, J., et al. (2012). One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines. Chemistry & Biodiversity. Retrieved from [Link]
-
Zhao, L., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Journal of Hematology & Oncology. Retrieved from [Link]
-
Development of 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules. Retrieved from [Link]
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Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2020). ResearchGate. Retrieved from [Link]
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Preparation of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine for high-throughput screening
Application Note & Protocol
Strategic Preparation of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine for Robust High-Throughput Screening Campaigns
Abstract: The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2] The successful identification of novel bioactive compounds through High-Throughput Screening (HTS) is fundamentally dependent on the quality and integrity of the chemical matter being screened.[3] This document provides a comprehensive guide for the synthesis, purification, characterization, and HTS-ready preparation of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, a key intermediate and screening compound. We detail not only the procedural steps but also the underlying scientific rationale, establishing a self-validating workflow from chemical synthesis to assay-ready plates, ensuring the generation of high-quality, reproducible screening data.
Introduction: The Importance of Compound Integrity in HTS
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[4] However, the maxim "Quality in, quality out" is particularly resonant in this field.[5] The presence of impurities, low compound solubility, or instability can lead to a high rate of false-positive or false-negative results, wasting significant resources in downstream validation efforts.[4][5]
The thiazolo[5,4-b]pyridine core is of significant interest due to its versatile biological activities.[1][6] Specifically, functionalization at the 2- and 5-positions can yield potent modulators of key cellular targets.[1] This guide focuses on 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (CAS 1107694-72-3), providing a robust protocol to ensure its suitability for large-scale screening. Our methodology emphasizes stringent quality control checkpoints, which are critical for validating that the observed biological activity is genuinely attributable to the compound of interest.
Synthesis and Purification Workflow
The synthesis of the target compound is achieved through a multi-step process beginning with commercially available precursors. The chosen synthetic route is optimized for yield, purity, and scalability.
Sources
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- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazolopyridine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for thiazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Thiazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antimicrobial, anti-cancer, and anti-inflammatory agents.[1][2][3]
However, the synthesis of these fused ring systems is not without its challenges. Researchers often face issues ranging from low yields and difficult purifications to unexpected side reactions. This guide provides a structured, in-depth resource to troubleshoot common problems and optimize your reaction conditions, ensuring efficiency and reproducibility in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for researchers new to thiazolopyridine synthesis.
Q1: What are the primary synthetic strategies for constructing the thiazolopyridine core?
There are numerous strategies, but they generally fall into two categories:
-
Sequential Annulation: This involves first synthesizing either the thiazole or the pyridine ring and then building the second ring onto it. A common approach is to start with a substituted aminopyridine and react it with reagents to form the fused thiazole ring.
-
Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions where three or more starting materials are combined to form the final thiazolopyridine product in a single step.[4] MCRs are advantageous for building molecular diversity quickly and often involve domino reaction sequences.[4][5] A well-known example is the Hantzsch synthesis, which can be adapted to form the dihydropyridine ring, followed by annulation of the thiazole ring and subsequent aromatization.[6][7][8]
Q2: How do I select the appropriate starting materials and reaction conditions?
The choice depends heavily on the desired substitution pattern of the final molecule.
-
For Hantzsch-type syntheses: You will typically need an α-haloketone, a thioamide or thiourea derivative, and a 1,3-dicarbonyl compound with an ammonia source.[7][9]
-
Solvents: Common solvents range from alcohols (ethanol, methanol) to aprotic polar solvents like DMF or DMSO.[9][10] In some modern "green chemistry" approaches, aqueous micelles or even solvent-free conditions are used to improve yields and simplify workup.[6][11]
-
Catalysts: The reactions can be uncatalyzed or promoted by acids (p-toluenesulfonic acid, HCl) or bases (piperidine, triethylamine).[6][10] The choice of catalyst can significantly impact reaction rate and selectivity.
-
Temperature: Reaction temperatures can vary widely, from room temperature to high-temperature reflux or microwave irradiation.[4][12] High temperatures are often required for the final cyclization and aromatization steps, as seen in the related Gould-Jacobs reaction.[13][14]
Q3: My reaction is giving a very low yield. What are the first troubleshooting steps I should take?
Low yield is the most common complaint. Before making drastic changes, perform these initial checks:
-
Reagent Purity: Verify the purity of your starting materials, especially aldehydes which can oxidize, and α-haloketones which can degrade.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. For multicomponent reactions, a slight excess of one component (like the ammonia source or a volatile aldehyde) may be beneficial.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Is the starting material being consumed? Are you forming a stable intermediate that is failing to cyclize?
-
Temperature and Time: Classical methods often suffer from long reaction times and harsh conditions.[6] Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Some cyclizations require high heat to overcome the activation energy barrier.[14]
Below is a general workflow for diagnosing low-yield issues.
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Troubleshooting Guide
This section provides in-depth, question-and-answer solutions to specific experimental problems.
Issue 1: Low or No Product Yield
Q: My initial checks are fine, but my yield is still below 30%. What advanced optimizations can I try?
A: This indicates a more fundamental issue with the reaction conditions. A systematic approach is required.
-
Causality: The reaction rate is likely limited by either a slow key step (e.g., Knoevenagel condensation, Michael addition, or intramolecular cyclization) or by decomposition of reactants/products under the reaction conditions.[4][7]
Optimization Protocol:
-
Solvent Screening: The polarity and boiling point of the solvent are critical. A solvent that is too polar might over-stabilize charged intermediates, while one with too low a boiling point may not provide enough energy for cyclization.
-
Catalyst Optimization: If using a catalyst, screen alternatives. For acid-catalyzed reactions, try both Brønsted acids (HCl, PTSA) and Lewis acids (Yb(OTf)₃, AlCl₃).[7] For base-catalyzed steps, screen organic bases (Et₃N, DBU) and inorganic bases (K₂CO₃). The catalyst can dramatically alter the reaction pathway.
-
Temperature & Time Titration: High temperatures can accelerate the desired reaction but also side reactions and decomposition.[14] Run a matrix of experiments at different temperatures and time points to find the optimal balance where product formation is maximized and degradation is minimized. Microwave synthesis can be particularly effective for rapidly screening these conditions.[11][14]
| Parameter | Condition A | Condition B | Condition C | Rationale & Key Insight |
| Catalyst | None (Thermal) | p-Toluenesulfonic Acid (PTSA) | Piperidine | The Hantzsch reaction involves both condensation (base-catalyzed) and cyclization/dehydration (acid-catalyzed) steps. The optimal catalyst depends on which step is rate-limiting. |
| Solvent | Ethanol | Toluene | Acetonitrile | Solvent polarity affects intermediate stability. Toluene can facilitate dehydration via azeotropic removal of water. Acetonitrile is polar aprotic and can be useful if protic solvents interfere. |
| Temperature | 80 °C (Reflux) | 110 °C (Reflux) | 150 °C (Microwave) | Higher temperatures are often needed for the final cyclization/aromatization step.[14] Microwave heating can shorten reaction times from hours to minutes.[15] |
| Typical Yield | < 20% | 40-60% | > 80% | A systematic screen often reveals that a combination of the right catalyst and sufficient thermal energy is key to driving the reaction to completion. |
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired mass, but the NMR is messy, and TLC shows multiple spots. How do I identify and suppress these side products?
A: Side product formation is often due to competing reaction pathways or the high reactivity of intermediates.
-
Causality & Identification:
-
Incomplete Cyclization: An open-chain intermediate (e.g., the anilidomethylenemalonic ester in a Gould-Jacobs reaction) may be a major component if the cyclization temperature is too low.[13] This can be identified by MS and NMR.
-
Alternative Cyclization: In the Hantzsch thiazole synthesis, acidic conditions can alter the regioselectivity, leading to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-aminothiazole product.[16] Careful analysis of NMR shifts is required to distinguish these isomers.
-
Self-Condensation: Aldehydes or ketones can undergo self-condensation under basic conditions, especially if the initial reaction with other components is slow.[17]
-
Oxidation: Dihydropyridine intermediates in Hantzsch-type syntheses are susceptible to oxidation.[7][8] While this is often desired for the final aromatization step, uncontrolled oxidation can lead to a mixture of products.
-
Suppression Strategies:
-
Control Temperature: Run the reaction at a lower temperature to disfavor high-energy side reactions. A gradual temperature ramp can also be effective.
-
Order of Addition: Add the most reactive component (e.g., the aldehyde) slowly to the mixture of other reagents to maintain its low concentration and prevent self-condensation.
-
Inert Atmosphere: If you suspect oxidation of intermediates, run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Change pH: As demonstrated in the Hantzsch thiazole synthesis, switching from neutral/basic to acidic conditions can change the product distribution, sometimes favoring the desired isomer.[16]
Issue 3: Product Purification Challenges
Q: My crude product is an insoluble tar or oil that is difficult to handle. What purification methods are effective?
A: Purification is a common bottleneck, often due to the flat, aromatic, and sometimes polar nature of thiazolopyridines, which can lead to aggregation and poor solubility.
-
Causality: The formation of polymeric byproducts or highly colored impurities can result in a crude product that is difficult to work with. The final product itself may have limited solubility in common organic solvents.
Purification Protocols:
-
Precipitation/Trituration (First-Pass Purification):
-
Protocol: After the reaction, cool the mixture. If a solid precipitates, filter it. If not, concentrate the reaction mixture and try adding a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the more polar product. The resulting solid can be washed with cold solvent to remove soluble impurities.
-
Expert Insight: Sometimes, the opposite works. Toluene has been used effectively in thiazolium salt synthesis because it dissolves organic byproducts while the desired salt precipitates, offering a nearly purification-free method.[18][19]
-
-
Recrystallization:
-
Protocol: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, acetonitrile) and allow it to cool slowly. If a single solvent is ineffective, use a solvent/anti-solvent system (e.g., dissolve in hot DMF, then slowly add water until cloudy).
-
-
Column Chromatography:
-
Protocol: This is the standard method but can be challenging if the product has poor solubility or streaks on silica.
-
Stationary Phase: Use silica gel for most applications. If the compound is very polar, consider alumina (neutral or basic) or reverse-phase silica.
-
Mobile Phase: Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking for basic compounds. A small amount of acetic acid or formic acid can be used for acidic compounds.
-
Issue 4: Product Characterization
Q: How do I confirm I have synthesized the correct thiazolopyridine isomer?
A: Unambiguous characterization is critical and requires a combination of spectroscopic techniques.[20][21][22]
-
Causality: The complexity of the reaction can lead to different isomers. Spectroscopic analysis provides the necessary evidence to confirm the connectivity and structure of the final product.[23][24]
Key Spectroscopic Signatures:
-
¹H NMR: Look for the characteristic aromatic protons on both the pyridine and thiazole rings. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern.
-
¹³C NMR: Identify the quaternary carbons at the ring fusion, as well as the C=N and C=S carbons of the thiazole ring.
-
IR Spectroscopy: Key stretches include C=N, C=C (aromatic), and potentially NH or C=O groups depending on the substituents.[21]
-
High-Resolution Mass Spectrometry (HRMS): This provides an exact mass, allowing you to confirm the elemental formula of your product with high confidence.
-
2D NMR (COSY, HSQC, HMBC): For novel structures or ambiguous assignments, 2D NMR experiments are essential to definitively establish the connectivity between protons and carbons.
Caption: Recommended workflow for product characterization.
References
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Al-Ostath, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC - NIH. [Link]
-
Singh, P., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. [Link]
-
Mahmoud, N. F. H., & Balamon, M. G. (2020). Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives | Request PDF. [Link]
-
Weingärtner, M., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. NIH. [Link]
-
Aly, A. A., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. [Link]
-
MDPI. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. [Link]
-
Razavi, Z. S., et al. (2020). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Recent Trends in Chemistry of Thiazolopyridines | Request PDF. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]
-
ResearchGate. (n.d.). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]
-
ACS Publications. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]
-
Journal of Natural Sciences and Mathematics of UT. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]
-
PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link]
-
ResearchGate. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]
-
PubMed Central. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Thiazolo[4,5-d]pyridines. [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]
-
MDPI. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (1968). Studies in the synthesis of thiazolopyridines and bisthiazolopyridines. Part II. [Link]
-
J. Chem. Soc., Perkin Trans. 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
YouTube. (2024). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
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- 10. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 22. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Troubleshooting low yields in N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you overcome low yields and other experimental hurdles.
Introduction: The Challenge of Acylating Heterocyclic Amines
The synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide involves the formation of an amide bond between the heterocyclic amine, 2-amino-5-bromothiazolo[5,4-b]pyridine, and an activated benzoic acid derivative, typically benzoyl chloride. While seemingly straightforward, this reaction is fraught with potential complications that can lead to significantly reduced yields. The 2-amino group on the electron-deficient thiazolo[5,4-b]pyridine ring system exhibits reduced nucleophilicity, making it less reactive than simpler anilines. Furthermore, the reaction is highly susceptible to side reactions and impurities, demanding careful control over conditions and reagents. This guide provides a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I'm recovering only starting material. What are the most likely causes?
This is the most common issue and typically points to problems with reagents, reaction conditions, or the inherent reactivity of the starting materials.
Potential Cause 1: Reagent Quality & Purity
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is extremely sensitive to moisture. It hydrolyzes rapidly in the presence of water to form benzoic acid, which is unreactive under these conditions. The half-life for this hydrolysis is a mere 16 seconds at 25°C, making it a primary suspect for reaction failure.[1][2]
-
Purity of the Amine: The starting amine, 2-amino-5-bromothiazolo[5,4-b]pyridine, must be pure and dry. Impurities from its synthesis can interfere with the reaction.
-
Solvent and Base Quality: Solvents must be strictly anhydrous. Bases like pyridine or triethylamine should be distilled and stored over molecular sieves to remove water.
Solution Strategy:
-
Use Fresh Reagents: Always use freshly opened or recently distilled benzoyl chloride.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify Starting Material Purity: Confirm the purity of your 2-amino-5-bromothiazolo[5,4-b]pyridine via NMR or LC-MS before starting the reaction.
Potential Cause 2: Inadequate Reaction Conditions
-
Incorrect Base: The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] A base is required to scavenge this acid. However, the choice and amount of base are critical.
-
Suboptimal Temperature: While often performed by adding the acyl chloride at 0°C and warming to room temperature, the specific system may require optimization.
Solution Strategy:
-
Base Selection: Use at least 1.1 to 1.5 equivalents of a suitable base. Pyridine is often a good choice as it can also act as a nucleophilic catalyst. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Temperature Control: Maintain a low temperature (0°C) during the addition of benzoyl chloride to control the initial exothermic reaction, then allow it to warm slowly to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A decision tree for troubleshooting low yields.
Q2: I'm observing significant side products, particularly an unknown apolar spot and/or a product with a higher mass.
The presence of multiple products indicates competing reaction pathways. For this specific heterocyclic system, bis-acylation is a known issue.[4]
Potential Cause: Bis-acylation The 2-aminothiazole scaffold has multiple potential nucleophilic sites. Besides the desired N-acylation at the 2-amino group, a second acylation can occur, leading to a bis-acyl product. This is often more apolar than the desired mono-acylated product.
Solution 1: Control Stoichiometry and Temperature
-
Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of benzoyl chloride.
-
Add the benzoyl chloride slowly at 0°C to avoid localized high concentrations that can promote over-acylation.
Solution 2: Boc-Protection Strategy (Advanced) For a cleaner reaction, protecting the 2-amino group with a tert-butyloxycarbonyl (Boc) group is a highly effective strategy.[4] This prevents bis-acylation and can lead to significantly higher yields of the desired product after deprotection.
Workflow for Boc-Protection Strategy
Caption: Workflow for the Boc-protection/deprotection strategy.
Q3: The reaction seems to work, but I'm losing a significant amount of product during purification. What can I do?
Purification challenges are common with N-aryl amides and heterocyclic systems.
Potential Cause 1: Co-elution with Starting Material or Byproducts The product, starting amine, and benzoic acid (from hydrolysis) may have similar polarities, making separation by column chromatography difficult.
Solution Strategy:
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted benzoyl chloride and the benzoic acid byproduct. Then, wash with brine to remove residual water.
-
Optimize Chromatography:
-
Use a shallow solvent gradient during column chromatography to improve separation.
-
If the product and starting amine are difficult to separate, consider that the product is less basic. An acidic wash (e.g., dilute HCl) might selectively extract the more basic starting amine into the aqueous layer, although this risks product hydrolysis and should be tested on a small scale.
-
Potential Cause 2: Product Adsorption to Silica Gel Amides and nitrogen-containing heterocycles can sometimes streak or irreversibly adsorb to acidic silica gel, leading to poor recovery.[5]
Solution Strategy:
-
Deactivate Silica: Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent system. This deactivates the acidic sites on the silica gel, reducing streaking and improving recovery.[5]
-
Dry Loading: If your crude product has poor solubility in the initial eluent, consider dry loading it onto the column by adsorbing it onto a small amount of silica gel first.
Optimized Experimental Protocols
Protocol 1: Standard Acylation with Benzoyl Chloride
This protocol is a standard approach but requires strict adherence to anhydrous conditions.
| Parameter | Value/Condition | Rationale |
| Reactants | 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) | Starting amine |
| Benzoyl Chloride (1.1 eq) | Acylating agent; slight excess ensures consumption of amine. | |
| Pyridine (1.5 eq) | Acts as both an acid scavenger and a nucleophilic catalyst. | |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Must be dry to prevent hydrolysis of benzoyl chloride. |
| Temperature | 0°C to Room Temperature | Controls initial exotherm and allows reaction to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction. |
Step-by-Step Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq).
-
Add anhydrous DCM (or THF) to dissolve the amine, followed by anhydrous pyridine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC (e.g., using 30-50% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Acylation using a Coupling Reagent (Alternative to Benzoyl Chloride)
This method avoids the highly moisture-sensitive benzoyl chloride and is often cleaner, though coupling reagents can be more expensive.[6][7]
| Parameter | Value/Condition | Rationale |
| Reactants | 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) | Starting amine |
| Benzoic Acid (1.1 eq) | Carboxylic acid source. | |
| HATU (1.2 eq) | Coupling agent for activating the carboxylic acid. | |
| DIPEA (2.0 eq) | Non-nucleophilic base to facilitate the coupling. | |
| Solvent | Anhydrous Dimethylformamide (DMF) | Common solvent for coupling reactions. |
| Temperature | Room Temperature | Coupling reactions are typically run at ambient temperature. |
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve benzoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
References
-
PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Gold, V., & Hilton, J. (1954). The rate of hydrolysis of benzoyl chloride as a function of water concentration in acetone. Journal of the Chemical Society (Resumed), 838-844. (Note: A direct link to the full text may require subscription; the general findings are widely cited.)
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894–27903. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (2021). r/chemistry - Purification of N-benzylbenzamides. Retrieved from [Link]
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- 2. The rate of hydrolysis of benzoyl chloride as a function of water concentration in acetone - ProQuest [proquest.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
How to improve the solubility of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine. As Senior Application Scientists, we have curated this resource to provide not only solutions but also the underlying scientific principles to empower your experimental decisions.
Introduction: Understanding the Solubility Challenge
2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is a complex heterocyclic molecule. Its structure, featuring a rigid fused thiazolo[5,4-b]pyridine core, a lipophilic benzamido group, and a bromo substituent, contributes to its characteristically low aqueous solubility. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a common hurdle in pharmaceutical development.[1] For a compound to be absorbed and exert a pharmacological effect, it must first be in solution at the site of absorption.[1][2] This guide provides a systematic approach to overcoming this critical challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine not dissolving in my aqueous buffer?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The large, aromatic, and non-polar surface area, dominated by the benzamide and bromo-thiazolopyridine systems, leads to a high crystal lattice energy and unfavorable interactions with water. Water molecules are highly polar and form strong hydrogen bonds with each other; significant energy is required to break these bonds to create a cavity for a non-polar solute.
The key to improving solubility lies in overcoming these intermolecular forces and promoting more favorable interactions between the compound and the solvent system.
Q2: What is the first and most direct method I should try to improve solubility?
A2: For ionizable compounds, pH adjustment is the most effective initial strategy.[3][4] Your compound contains a pyridine ring, which is a weak base.[5] The nitrogen atom on the pyridine ring has a lone pair of electrons that can accept a proton (H⁺) from an acidic medium.
Mechanism of Action: By lowering the pH of the solution, you protonate the pyridine nitrogen, forming a pyridinium salt.[5][6] This salt is an ionic species, which is significantly more polar and, therefore, more soluble in aqueous media than the neutral molecule.[7][8]
Caption: Mechanism of pH-dependent solubility for basic compounds.
Experimental Protocol: Determining the pH-Solubility Profile
This protocol will help you identify the optimal pH for dissolving your compound.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.
-
Sample Addition: Add an excess amount of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffers. The resulting curve will reveal the pH at which solubility is maximal.
Q3: pH adjustment isn't sufficient or is incompatible with my experiment. What's the next step?
A3: The use of co-solvents is a powerful and widely used secondary strategy.[9][10] A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[2]
Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[2][9] They essentially make the water "less polar," reducing the energy required to create a cavity for the drug molecule.
Common Co-solvents for Pre-clinical Research
| Co-solvent | Typical Concentration Range | Key Characteristics & Considerations |
| DMSO (Dimethyl sulfoxide) | 1-10% (up to 100% for stock) | Excellent solubilizing power. Can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% | Biocompatible and effective. Can cause protein precipitation at high concentrations. |
| PEG 400 (Polyethylene Glycol) | 10-50% | Low toxicity, commonly used in formulations. Can be viscous.[11] |
| Propylene Glycol | 10-40% | Good safety profile. Less volatile than ethanol.[2] |
| Glycerin | 10-30% | Non-toxic, viscous. Often used in combination with other co-solvents.[2] |
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose 2-3 co-solvents from the table above based on the requirements of your experiment (e.g., cell compatibility, injection suitability).
-
Prepare Solvent Systems: Create a series of co-solvent/water (or buffer) mixtures. For example, for DMSO, prepare 5%, 10%, 20%, and 50% (v/v) solutions.
-
Determine Solubility: Using the method described in the pH-solubility protocol (steps 2-5), determine the saturation solubility of your compound in each solvent mixture.
-
Optimize: Identify the co-solvent and concentration that provides the required solubility with the minimal amount of organic solvent to reduce potential toxicity or experimental artifacts.
Q4: I need to prepare a stable, solid formulation with enhanced solubility. What are my options?
A4: For solid-state formulations, more advanced techniques are required to lock the molecule in a higher-energy, more soluble state. The two primary methods are salt formation and solid dispersions.
1. Salt Formation
This chemical modification is a robust strategy for ionizable compounds and is used in approximately 50% of all marketed drugs.[12][13]
Mechanism of Action: By reacting the basic pyridine nitrogen of your compound with an acid, you form a stable, crystalline salt.[14] This salt has different physicochemical properties, including a lower crystal lattice energy and improved wettability, which dramatically increases both the extent and rate of dissolution.[15]
Choosing a Counterion: The choice of the acid (counterion) is critical. Different counterions will produce salts with different properties (solubility, stability, hygroscopicity).
-
Common Acidic Counterions: Hydrochloride (HCl), Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Sulfate, Citrate, Tartrate.
2. Solid Dispersions
This physical modification involves dispersing the drug within a hydrophilic carrier matrix at a molecular level.
Mechanism of Action: The drug exists in an amorphous (non-crystalline) state within the polymer.[3] This amorphous form does not have a structured crystal lattice, so no lattice energy needs to be overcome for dissolution to occur. The hydrophilic carrier also improves the wettability of the compound.[3]
-
Common Carriers: PVP (Polyvinylpyrrolidone), HPMC (Hydroxypropyl methylcellulose), PEG (Polyethylene glycol).
-
Preparation Methods:
-
Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent and then evaporate the solvent.[16]
-
Melt Extrusion: Mix the drug and carrier and heat them until they melt, then cool rapidly.
-
Caption: Decision workflow for selecting a solubility enhancement technique.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates after adding to cell culture media. | The pH of the media (typically ~7.4) is causing the protonated compound to convert back to its neutral, insoluble form. The buffer capacity was exceeded. | Lower the final concentration of the compound. Increase the concentration of the co-solvent (e.g., DMSO) in the stock, but ensure the final concentration in media is low (<0.5%). Consider a formulation with cyclodextrins. |
| Compound dissolves in acidic buffer but crashes out over time. | The formed salt may be unstable or is converting to a less soluble polymorph. The solution is supersaturated. | Ensure you have reached equilibrium (agitate for 24-48h). Re-evaluate the pH-solubility profile. Consider salt formation to create a thermodynamically stable, soluble form. |
| The co-solvent is interfering with my biological assay. | The organic solvent is denaturing proteins, affecting cell viability, or inhibiting an enzyme. | Perform a vehicle control experiment with just the co-solvent to quantify its effect. Reduce the final co-solvent concentration by preparing a more concentrated stock. Screen for a more biocompatible co-solvent like PEG 400 or glycerin. |
| My salt form is not significantly more soluble than the free base. | The counterion chosen may form a salt with its own high crystal lattice energy, or the common ion effect is suppressing dissolution.[13] | Screen a wider range of counterions (e.g., mesylate, tosylate, citrate). Characterize the solid form using XRD to confirm salt formation. Measure solubility in unbuffered water vs. buffer. |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(7), 844. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Wairkar, S., & Gaud, R. (2016). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 17(4), 999–1006. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
ResearchGate. (2020). Principles of Salt Formation. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
M-Clairmont, F. P. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]
-
Sciencemadness Discussion Board. (2012). diazonium salt formation on heterocycles. [Link]
-
Pharmacia. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. [Link]
-
Cambrex. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazolo(5,4-b)pyridine. [Link]
-
Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4159. [Link]
-
Wang, Y., et al. (2015). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 20(10), 18886–18900. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-[1][3]thiazolo[5,4-b]pyridin-2-amine. [Link]
-
ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]
-
bz-goods.com. (n.d.). 2-Benzamido-5-bromo-[1][3]thiazolo[5,4-b]pyridine. [Link]
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- 4. ascendiacdmo.com [ascendiacdmo.com]
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- 16. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in thiazolo[5,4-b]pyridine synthesis
Welcome to the technical support resource for the synthesis of thiazolo[5,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thiazolo[5,4-b]pyridine derivatives are crucial in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2]
However, their synthesis is often accompanied by challenges, including low yields, competing side reactions, and the formation of stubborn impurities. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific experimental problems you may encounter. The answers provide causal explanations and actionable protocols to get your reaction back on track.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
A1: Low or no yield in thiazolo[5,4-b]pyridine synthesis is a frequent issue that can often be traced back to a few critical factors. The most common route involves the condensation of a 3-amino-2-chloropyridine with an isothiocyanate, which proceeds through an intermediate pyridylthiourea.[3] Let's break down the likely culprits.
1. Purity and Stability of Starting Materials:
-
Aminopyridines: Substituted aminopyridines can be susceptible to oxidation, especially if they have been stored for a long time. Impurities can interfere with the initial nucleophilic attack. It is crucial to use freshly purified starting materials or verify their purity by NMR or melting point analysis.[4]
-
Isothiocyanates: These reagents can degrade upon exposure to moisture. Ensure they are handled under anhydrous conditions.
-
Solvents: The presence of water can be detrimental, leading to hydrolysis of intermediates or reagents. Using anhydrous solvents is highly recommended for most synthetic routes.[4]
2. Suboptimal Reaction Conditions:
-
Temperature: The cyclization of the intermediate thiourea is often the rate-limiting step and requires thermal energy. However, excessive heat can lead to decomposition and byproduct formation. An optimal temperature must be empirically determined. For many syntheses, refluxing in a high-boiling solvent like ethanol is sufficient. Microwave-assisted synthesis has also been shown to improve yields and dramatically reduce reaction times.[3]
-
Solvent Choice: The solvent's polarity and boiling point are critical. It must solubilize the reactants while facilitating the intramolecular cyclization. While conventional solvents like ethanol or DMF are common, studies have shown that green solvents like sabinene can also provide satisfactory yields.[3]
3. Inefficient Cyclization of the Thiourea Intermediate: The key step is the intramolecular nucleophilic attack of the pyridine nitrogen (or the sulfur atom, depending on the mechanism) to form the thiazole ring. If this step is inefficient, the reaction will stall.
-
Acid/Base Catalysis: The cyclization can be influenced by pH. Some procedures proceed under neutral conditions, while others benefit from acid catalysis to activate the thiourea intermediate.[5] However, strongly acidic conditions can sometimes promote the formation of isomeric byproducts.[4]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A workflow for troubleshooting low-yield reactions.
Q2: My analysis shows a mixture of products. What are the most common side products and how can they be minimized?
A2: The formation of multiple products is a classic challenge. Understanding the potential side reactions is key to minimizing them.
1. Isomeric Byproducts:
-
Thiazolo[4,5-c]pyridines: When using 3-amino-4-chloropyridine as a starting material instead of 3-amino-2-chloropyridine, the isomeric thiazolo[4,5-c]pyridine ring system is formed. Ensure you are using the correct starting regioisomer.
-
1,2,4-Thiadiazolo[2,3-a]pyridylidene Systems: Under certain oxidative conditions (e.g., using bromine in acetic acid), the cyclization of pyridinylthioureas can occur on the pyridine ring nitrogen, leading to undesired pyridinium salts or 1,2,4-thiadiazolo[2,3-a]pyridylidene systems instead of the desired thiazolo[5,4-b]pyridine. Using non-oxidative thermal conditions typically favors the desired cyclization.
2. Uncyclized Intermediates:
-
o-Chloropyridylthiourea: The reaction between the aminopyridine and isothiocyanate forms a thiourea intermediate.[3] If the cyclization step is slow or incomplete due to insufficient heating or short reaction time, this intermediate will remain as a major impurity.
-
Solution: Increase the reaction temperature or time. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
3. Products of Over-reaction or Decomposition:
-
At high temperatures, sensitive functional groups on your starting materials may degrade. If your starting materials contain esters, amides, or other sensitive groups, prolonged heating can lead to a complex mixture of byproducts.
-
Solution: Attempt the reaction at the lowest effective temperature. Consider microwave irradiation, which often allows for lower bulk temperatures and shorter reaction times.[3]
-
Table 1: Effect of Reaction Conditions on Product Distribution
| Starting Materials | Conditions | Desired Product | Major Side Product(s) | Reference |
| 3-Amino-2-chloropyridine + Phenyl isothiocyanate | Ethanol, Reflux | N-phenylthiazolo[5,4-b]pyridin-2-amine | Uncyclized thiourea | |
| Pyridinylthiourea | Bromine, Acetic Acid | Low Yield | Pyridinium salts, 1,2,4-Thiadiazoles | |
| Pyridinylthiourea | NaOMe, NMP | Thiazolo[5,4-b]pyridines | Isomeric thiazolo[4,5-b]pyridines | |
| 3-Amino-4-chloropyridine + Phenyl isothiocyanate | Ethanol, Reflux | None | 2-Aminothiazolo[4,5-c]pyridine |
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes to the thiazolo[5,4-b]pyridine scaffold?
A1: Several synthetic strategies exist, but two are most prominent:
-
From Aminochloropyridines and Isothiocyanates/Thioamides: This is arguably the most common and direct method. It involves the reaction of a 3-amino-2-chloropyridine with an isothiocyanate, potassium thiocyanate, or a thioamide.[6] The reaction first forms a thiourea or thioamide intermediate, which then undergoes an intramolecular cyclization with the elimination of HCl to form the fused thiazole ring.[3]
-
Hantzsch Thiazole Synthesis Adaptation: The classical Hantzsch synthesis, which reacts an α-haloketone with a thioamide, can be adapted.[7][8][9] For the thiazolo[5,4-b]pyridine system, this would involve starting with a suitably functionalized pyridine ring that already contains the necessary components for thiazole formation. This route is versatile but may require more synthetic steps to prepare the pyridine precursor.[10]
Q2: What is the general mechanism for the formation of 2-aminothiazolo[5,4-b]pyridines?
A2: The mechanism for the reaction between 3-amino-2-chloropyridine and an isothiocyanate is a well-established two-step process.[3][11][12]
-
Thiourea Formation: The amino group of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This forms an N-(2-chloropyridin-3-yl)-N'-substituted thiourea intermediate.
-
Intramolecular Cyclization & Aromatization: The sulfur atom of the thiourea intermediate acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This displacement of the chloride ion forms a cyclized, non-aromatic intermediate. Subsequent deprotonation and tautomerization lead to the final aromatic 2-aminothiazolo[5,4-b]pyridine product.
Caption: General mechanism for 2-aminothiazolo[5,4-b]pyridine synthesis.
Q3: What are the best practices for purifying thiazolo[5,4-b]pyridine derivatives?
A3: Purification strategies depend on the scale of the reaction and the nature of the impurities.
-
Filtration/Precipitation: In many cases, the desired thiazolo[5,4-b]pyridine product is poorly soluble in the reaction solvent (e.g., ethanol) upon cooling. The crude product can often be isolated by simple filtration, which removes most of the soluble impurities.[7] Washing the filter cake with cold solvent is recommended.
-
Recrystallization: For further purification, recrystallization from a suitable solvent (such as ethanol, methanol, or acetonitrile) is often effective, especially for removing minor, structurally similar impurities.
-
Column Chromatography: If recrystallization is ineffective or if side products have similar solubility, flash column chromatography on silica gel is the most reliable method.[6] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is standard practice. Reaction monitoring by TLC is essential to develop an effective separation method.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenylthiazolo[5,4-b]pyridin-2-amine
This protocol is adapted from methodologies described in the literature and serves as a representative example.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-chloropyridine (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add phenyl isothiocyanate (1.05 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate), observing the consumption of the starting materials and the formation of a new, less polar spot for the product.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product hydrochloride often precipitates as a solid.
-
Work-up: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Neutralization (Optional): To obtain the free base, the hydrochloride salt can be suspended in water and treated with an aqueous solution of sodium bicarbonate until the pH is neutral. The resulting solid is then filtered, washed with water, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
References
-
A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. (2026). ResearchGate. [Link]
-
Atland, H. W., & Molander, G. A. (1977). A facile synthesis of 2‐aminothiazolo[5,4‐b]‐ and 2‐aminothiazolo[4,5‐c] pyridines. Journal of Heterocyclic Chemistry, 14(1), 129–134. [Link]
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (n.d.). PMC. [Link]
-
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PMC. [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (n.d.). ResearchGate. [Link]
-
Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. [Link]
-
Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. (n.d.). knmu.edu.ua. [Link]
-
Synthesis of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles via SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions. (n.d.). ResearchGate. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
Welcome to the technical support resource for the synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to production. We will address common pitfalls and provide practical, field-tested solutions in a direct question-and-answer format.
Our approach is grounded in established chemical principles and process safety, aiming to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to make informed decisions during your scale-up campaign.
Section 1: Synthesis Overview & Key Stages
The synthesis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is typically achieved in a two-stage process. Understanding the nuances of each stage is critical for a successful scale-up.
-
Stage 1: Thiazole Ring Formation. This involves the cyclization reaction to form the core heterocyclic scaffold, 2-amino-5-bromothiazolo[5,4-b]pyridine. A common and effective route starts with 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate.[1]
-
Stage 2: Amidation. The key transformation where the 2-amino group of the thiazolopyridine intermediate is acylated using either benzoic acid with a coupling agent or an activated benzoic acid derivative like benzoyl chloride. This step is often the most challenging during scale-up.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: General two-stage synthetic workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during synthesis and scale-up.
Category A: Stage 1 - Thiazole Ring Formation
Question: My yield for the 2-amino-5-bromothiazolo[5,4-b]pyridine intermediate is low. What are the common causes?
Answer: Low yield in this cyclization is typically linked to three factors: reaction conditions, starting material quality, or work-up losses.
-
Reaction Conditions: This reaction requires heating. Inconsistent heating or insufficient temperature on a larger scale can lead to an incomplete reaction. Ensure your reactor's heating system provides uniform heat distribution. The reaction is often run in a solvent like acetic acid or with an acid catalyst.[1][2] The concentration and choice of acid can be critical.
-
Starting Material Quality: The purity of the starting 3-amino-5-bromo-2-chloropyridine is paramount. Impurities can interfere with the cyclization. It is recommended to perform a purity check (e.g., by NMR or LC-MS) on the starting material before beginning the scale-up process.
-
Work-up & Isolation: The intermediate is a solid with specific solubility properties. During neutralization and precipitation, crashing the product out too quickly can trap impurities and reduce the isolated yield of high-purity material. A controlled, slow neutralization is recommended.
Category B: Stage 2 - Amidation Reaction
The amidation of a heteroaromatic amine can be challenging due to the amine's reduced nucleophilicity compared to aliphatic or simple aromatic amines.
Question: I am seeing no or very low conversion to the final product using benzoic acid and a coupling agent. What should I investigate?
Answer: This is a frequent issue. The problem almost always lies in the activation of the carboxylic acid or the reactivity of the amine. Let's break down the troubleshooting process.
Caption: Decision tree for troubleshooting the amidation step.
-
Step 1: Verify Carboxylic Acid Activation: Standard coupling agents like EDC/HOBt may not be potent enough for this substrate.[3] On a large scale, reagents that produce easily removable byproducts are preferred.[4][5] Consider the options in the table below.
-
Step 2: Evaluate the Amine's Reactivity: The 2-amino group on the thiazolopyridine ring is electronically deactivated. The reaction may require a stronger, non-nucleophilic base (like DIPEA) to facilitate deprotonation and increase nucleophilicity.[5]
-
Step 3: Consider an Alternative Acylating Agent: If coupling agents fail, switching to benzoyl chloride is a common and effective strategy. This is often used in large-scale reactions due to its high reactivity and low cost.[4] However, this reaction requires careful control of stoichiometry and temperature to avoid side reactions, such as the formation of di-acylated byproducts.
Table 1: Comparison of Amidation Strategies for Scale-Up
| Method | Activating Agent | Pros | Cons on Scale-Up |
| Carboxylic Acid Activation | HATU | High reactivity, good for difficult couplings. | High cost, generates explosive byproducts (requires careful quenching), high process mass intensity (PMI).[4] |
| Carboxylic Acid Activation | T3P® (n-Propanephosphonic Acid Anhydride) | Effective, byproducts are water-soluble and easily removed. | Reagent is viscous and requires specialized pumps for large-scale addition. |
| Acid Chloride | Benzoyl Chloride | Highly reactive, cost-effective, high atom economy. | Can be corrosive, reaction is often highly exothermic, potential for over-reaction, releases HCl gas.[5] |
| Carboxylic Acid Activation | CDI (Carbonyldiimidazole) | Byproducts (imidazole, CO2) are generally easy to remove. | Imidazole byproduct can act as a base, sometimes complicating the reaction.[5] |
Question: I'm using benzoyl chloride and getting a significant amount of an impurity. What could it be?
Answer: The most likely impurity is the di-benzoylated product, where both the amino group and the pyridine nitrogen have been acylated. This happens when using excess benzoyl chloride or a strong base that activates the pyridine ring.
-
Solution:
-
Stoichiometry Control: Use no more than 1.05-1.1 equivalents of benzoyl chloride.
-
Controlled Addition: Add the benzoyl chloride slowly to a solution of the amine and a non-nucleophilic base (e.g., pyridine, DIPEA) at a reduced temperature (0-5 °C) to control the exotherm and minimize side reactions.
-
Base Selection: Pyridine can act as both a base and a nucleophilic catalyst. While effective, simpler, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred on scale to avoid complicating the reaction profile.[5]
-
Category C: Work-up and Purification
Question: My final product is difficult to purify by column chromatography. Are there better methods for large-scale purification?
Answer: Yes. Column chromatography is often undesirable at large scales due to high solvent consumption and cost. For a solid product like 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, recrystallization or slurry washing are the preferred methods.
-
Troubleshooting Steps for Purification:
-
Identify Impurities: Use LC-MS to identify the major impurities. Are they unreacted starting materials, side products, or residual reagents?
-
Solvent Screening for Recrystallization: The goal is to find a solvent (or solvent system) in which the product has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain soluble. Test a range of solvents like ethyl acetate, isopropanol, acetonitrile, or toluene/heptane mixtures.
-
Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent that selectively dissolves the impurities is a powerful technique. For example, a slurry wash with a non-polar solvent like heptane or MTBE can remove organic-soluble impurities, while a wash with water can remove residual salts.
-
Protocol: General Recrystallization Procedure
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to form well-defined crystals.
-
Cool the mixture further in an ice bath to maximize product precipitation.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for selecting a purification strategy.
Section 3: Scale-Up Safety & Process Considerations
Question: What are the primary safety concerns when scaling up this synthesis?
Answer:
-
Exothermic Reactions: The amidation with benzoyl chloride is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to a thermal runaway. Solution: Ensure the reactor has adequate cooling capacity. Employ slow, controlled addition of the acylating agent and monitor the internal temperature continuously.
-
Gas Evolution: The reaction of benzoyl chloride with the amine generates HCl gas. This requires a reactor system equipped with a scrubber to neutralize acidic off-gases.
-
Handling of Reagents: Potassium thiocyanate is toxic. Benzoyl chloride is corrosive and lachrymatory. Always use appropriate personal protective equipment (PPE) and operate in a well-ventilated area or closed system.
-
Solid Handling: Large-scale transfers of solids can generate dust. Engineering controls like contained charging systems should be used to minimize operator exposure.
References
-
Kim, J. S., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(10), 2633. [Link]
-
Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(11), 3163-3171. [Link]
-
Gemo, P., et al. (2023). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development, 27(5), 867-876. [Link]
-
Li, J., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 32(4), 365-367. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Dunetz, J. R., et al. (2017). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 21(11), 1562-1678. [Link]
-
Chew, Y. X., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Processes, 9(11), 1983. [Link]
-
ResearchGate. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. [Link]
-
ResearchGate. Synthetic strategies for thiazolopyridine derivatives. [Link]
-
Xu, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4683. [Link]
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- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. scribd.com [scribd.com]
Technical Support Center: Stability of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide in DMSO
Welcome to the technical support guide for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and ensuring the stability of this compound when stored in Dimethyl Sulfoxide (DMSO). Given that specific public stability data for this molecule is limited, this guide is built upon established principles of small molecule stability, forced degradation studies, and analytical chemistry for related heterocyclic and benzamide-class compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide in DMSO solutions.
Q1: What are the optimal storage conditions for my DMSO stock solution of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide?
A: For maximum stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) overlay. It is critical to use anhydrous DMSO, as the presence of water is a significant factor in compound degradation for many small molecules stored in DMSO.[1][2][3]
Q2: I need to use my stock solution frequently. How many freeze-thaw cycles are acceptable?
A: While some studies on diverse compound libraries show minimal degradation after a limited number of freeze-thaw cycles (e.g., up to 11 cycles)[1][2][3], the best practice is to minimize cycles as much as possible . The most robust method to avoid repeated freeze-thaw events is to prepare single-use aliquots from your main stock solution. This prevents exposing the entire stock to ambient temperature and atmospheric moisture, which is absorbed by the hygroscopic DMSO.[4]
Q3: My bioassay results using this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent biological activity is a classic indicator of compound degradation. If the parent compound degrades into less active or inactive byproducts, the effective concentration in your assay will decrease over time, leading to variable results. We highly recommend verifying the purity of your DMSO stock via an analytical method like HPLC if you suspect degradation.
Q4: I've observed a small amount of precipitate in my stock vial after thawing. What should I do?
A: This is likely a solubility issue rather than degradation. DMSO's freezing point is relatively high at 18.5°C (65.3°F)[5], and compounds can precipitate upon freezing. First, try to redissolve the compound by gently warming the vial to room temperature and vortexing thoroughly. If the precipitate remains, it could signify that the compound has "crashed out" of solution or, less commonly, that a degradant is insoluble. A quick purity check by HPLC is advisable before using the solution.
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to diagnosing and resolving problems encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Bioassay Results | 1. Compound Degradation: The active parent compound concentration has decreased over time. 2. Precipitation: The compound is not fully dissolved, leading to inaccurate pipetting of the intended concentration. | 1. Verify Purity: Analyze an aliquot of the stock solution using the HPLC method outlined in Protocol 3.4. Compare the peak area of the parent compound to a freshly prepared standard or the initial analysis. 2. Ensure Solubilization: Before use, ensure the solution is fully thawed and vortexed. Visually inspect for any precipitate. |
| New Peaks in HPLC/LC-MS Chromatogram | 1. Compound Degradation: The new peaks are degradants formed during storage or handling. 2. Solvent Impurities/Degradation: DMSO itself can degrade under certain conditions (e.g., light exposure) or contain impurities.[6][7] 3. Contamination: The sample was contaminated during handling. | 1. Perform Forced Degradation: Use the methods in Protocol 3.3 to intentionally generate degradants. This can help confirm if the new peaks match those formed under specific stress conditions (acid, base, oxidation, etc.).[8][9] 2. Analyze a Blank: Run a blank sample of the same DMSO batch used for your stock solution to check for solvent-related peaks. |
| Progressive Loss of Parent Compound Peak Area | 1. Long-Term Degradation: The compound is inherently unstable under the chosen storage conditions. Room temperature storage is a common cause.[10][11] 2. Adsorption to Container: While less common for DMSO solutions in polypropylene or glass, some compounds can adsorb to container surfaces.[1][2] | 1. Re-evaluate Storage: If not already doing so, immediately switch to storing aliquots at -80°C under an inert atmosphere. 2. Conduct a Stability Study: Follow Protocol 3.2 to systematically determine the degradation rate at different temperatures. |
| Poor Mass Balance (<95%) in HPLC Analysis | 1. Non-Chromophoric Degradants: Degradation products may lack a UV chromophore, making them invisible to the UV detector. 2. Volatile Degradants: Degradants may be volatile and lost during sample preparation. 3. Precipitation: The parent compound or degradants may have precipitated and were removed during sample filtration. | 1. Use a Universal Detector: Re-analyze samples using a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) which do not rely on UV absorbance. 2. Check Peak Purity: Ensure the parent peak is pure and not co-eluting with a degradant.[12] |
Section 3: Experimental Protocols & Workflows
Overall Stability Assessment Workflow
Caption: High-level workflow for a real-time stability study.
Protocol 3.1: Preparation of Master Stock Solutions
Objective: To prepare a concentrated stock solution while minimizing initial degradation risks.
Materials:
-
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide solid powder
-
Anhydrous DMSO (≤0.025% water content), sealed bottle
-
Inert gas (Argon or Nitrogen)
-
Amber glass or polypropylene vials with screw caps and PTFE septa
-
Analytical balance, calibrated vortexer, and precision pipettes
Procedure:
-
Pre-Weigh Vials: Tare an appropriate number of amber vials for aliquoting.
-
Dispense DMSO: In a low-humidity environment (e.g., a glove box or under a stream of inert gas), open a fresh bottle of anhydrous DMSO. Use a precision pipette to add the required volume to the vial that will contain the master stock.
-
Weigh Compound: Accurately weigh the required amount of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide and add it to the DMSO.
-
Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30°C) can be used if necessary, but avoid excessive heat.
-
Aliquot: Immediately dispense the master stock into the pre-weighed single-use aliquot vials.
-
Inert Atmosphere: Gently flush the headspace of each aliquot vial with inert gas for 5-10 seconds.
-
Seal and Store: Tightly cap each vial and store immediately at -80°C.
Scientist's Note: The use of anhydrous DMSO and an inert gas overlay are the two most critical steps to prevent hydrolytic and oxidative degradation, respectively, during long-term storage.[1][2][3]
Protocol 3.2: Forced Degradation Study
Objective: To rapidly identify potential degradation pathways and products to validate the specificity of the analytical method.[9][13][14]
Procedure:
-
Prepare solutions of the compound (~1 mg/mL) in the stressor solutions listed in the table below.
-
Incubate the samples for a defined period (e.g., 24-48 hours), periodically sampling to analyze by HPLC.
-
The goal is to achieve 5-20% degradation.[12] If degradation is too rapid, reduce time or temperature. If it's too slow, increase the stressor concentration or temperature.
-
Analyze all stressed samples, along with an unstressed control, using the HPLC method in Protocol 3.4.
Forced Degradation Conditions
| Condition | Stressor | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours |
| Thermal | Heat (Solid & Solution) | 80°C for 48 hours |
| Photolytic | High-Intensity Light | Expose solid & solution to UV/Vis light (ICH Q1B) |
Scientist's Note: A drug product placebo should also be stressed to distinguish degradants of the active ingredient from those of the excipients.[12]
Protocol 3.3: Stability-Indicating HPLC-UV Method
Objective: To quantify the parent compound and separate it from potential degradants. This method is a robust starting point based on common methods for benzamide derivatives.[15][16][17][18]
HPLC Parameters
| Parameter | Specification |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined λmax of the compound) |
Section 4: Data Interpretation & Visualization
Interpreting Stability Data
The primary output of a stability study is the percentage of the parent compound remaining at each time point relative to the initial (T=0) measurement.
Calculation: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
Mass Balance: A critical concept for validating your method. It ensures that all components (parent compound + degradants) are accounted for.[12] Mass Balance (%) = [ (Assay of Main Peak) + (Sum of % of All Degradation Products) ] A good stability-indicating method should have a mass balance between 95-105%.
Potential DMSO Degradation Pathways
It is important to be aware that the solvent itself can be a source of impurities. Under stress conditions like UV light or the presence of acids, DMSO can degrade.[6][7][19]
Caption: Potential degradation pathways of DMSO under stress conditions.
Section 5: References
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]
-
Creative BioMart. (n.d.). Pharmaceutical Stability Analysis. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]
-
Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]
-
HunterLab. (n.d.). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
-
Lee, B., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. [Link]
-
American Pharmaceutical Review. (2016). Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. [Link]
-
Lee, B., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate. [Link]
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]
-
Islam, T., et al. (2021). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
-
Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?[Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
Sources
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. reddit.com [reddit.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Bioactivity Profiling of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for refining bioactivity testing protocols for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine and related novel thiazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals.
A Note on This Document: Publicly available research on the specific biological activities of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is limited. However, the thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant activity as kinase inhibitors (e.g., PI3K, c-KIT) and anticancer agents.[1][2][3] This guide, therefore, provides a robust framework based on established principles for characterizing novel compounds within this class, using 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine as the primary subject.
Section 1: Foundational Steps - Compound Management & Preliminary Assessments
Before initiating any bioactivity assay, robust and reproducible results depend on the correct handling and preliminary characterization of the test compound.
FAQ 1.1: How should I prepare stock solutions of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine?
Answer: The choice of solvent is critical and can significantly impact experimental outcomes.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of novel small molecules.
-
Protocol:
-
Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Ensure complete dissolution. Gentle warming (to 37°C) or sonication may be required. Visually inspect for any precipitate.
-
Aliquot the primary stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4] Store at -20°C or -80°C.
-
-
Causality & Expertise: Using a high-concentration stock minimizes the final percentage of DMSO in your cell culture medium. High concentrations of DMSO can be toxic to cells and may interfere with assay results.[5] It is crucial to maintain a consistent, low final DMSO concentration (typically ≤0.5%) across all wells, including vehicle controls.[6]
FAQ 1.2: My compound is precipitating in the cell culture medium. What should I do?
Answer: Precipitation leads to an unknown and inconsistent effective concentration, invalidating the experiment. This is a common issue with hydrophobic small molecules.
-
Troubleshooting Steps:
-
Solubility Assessment: Perform a visual solubility test. Prepare serial dilutions of your compound in your chosen cell culture medium and incubate under assay conditions (e.g., 37°C, 5% CO2) for a few hours. Check for precipitate formation microscopically.
-
Reduce Final Concentration: The most straightforward solution is to lower the highest concentration in your dose-response curve to below the solubility limit.
-
Use of a Co-solvent/Surfactant (with caution): In some biochemical (not cellular) assays, a small amount of a non-ionic surfactant like Tween-20 can help maintain solubility. However, this can interfere with cellular assays and should be thoroughly validated.[7]
-
Serum Concentration: The presence of serum proteins (like albumin) in the medium can sometimes help solubilize compounds. Assess if your assay can be performed in serum-containing medium.
-
Section 2: Primary Bioactivity Screening - Cell Viability & Cytotoxicity Assays
The first step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Seeding density is critical; too low a density may result in weak signals, while too high a density can lead to nutrient depletion and cell death unrelated to the compound's effect.[8]
-
Compound Treatment: Prepare serial dilutions of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Mix thoroughly to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
Troubleshooting Guide: Cell Viability Assays
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Inconsistent cell seeding.3. "Edge effects" due to evaporation in outer wells. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions.2. Ensure a homogenous single-cell suspension before seeding.3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or medium instead.[10] |
| High background signal in control wells | 1. Microbial contamination of cell culture.2. The compound itself absorbs light at 570 nm or reacts with the MTT reagent. | 1. Regularly test for mycoplasma and other contaminants.2. Run a "compound-in-media-only" control (no cells) to check for intrinsic absorbance or chemical reactivity. Subtract this background from your experimental wells. |
| IC50 value is much higher than expected | 1. Compound instability in media.2. Poor cell permeability.3. Rapid drug efflux by cellular pumps. | 1. Assess compound stability over the incubation period using methods like HPLC.2. These are common challenges. If biochemical potency is high, this discrepancy points to a need for cell permeability assays (e.g., PAMPA) or medicinal chemistry efforts to improve drug-like properties.[6]3. Test for efflux by co-incubating with known efflux pump inhibitors.[6] |
Section 3: Mechanistic Insights - In Vitro Kinase Assays
Given that the thiazolo[5,4-b]pyridine scaffold is known to target protein kinases, a direct biochemical assay is a logical next step to identify specific molecular targets.
General Experimental Workflow
The general workflow for testing a novel inhibitor involves screening it against a panel of kinases to determine its potency and selectivity.
Caption: General workflow for an in vitro kinase inhibition assay.
FAQ 3.1: We see potent activity in our primary screen, but the IC50 value is inconsistent between experiments. Why?
Answer: This is a very common challenge when working with novel kinase inhibitors. The variability often stems from the competitive nature of the inhibitor.[6]
-
Primary Cause - ATP Concentration: If your compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the concentration of ATP used in the assay.[6] Slight variations in the ATP concentration between experiments will cause significant shifts in the measured potency.
-
Solution: Always use a single, quality-controlled batch of ATP. Perform your assays at a fixed ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase for ATP, to get a standardized IC50 value.[6]
-
-
Other Causes & Solutions:
-
Enzyme Activity: The specific activity of recombinant kinases can vary between batches. Use a single lot for a set of experiments and perform a quality control check on each new batch.[6]
-
Compound Stability: The compound may not be stable under the assay buffer conditions. Include appropriate controls and assess stability if needed.
-
Pipetting Inaccuracy: At the low nanomolar concentrations often used in these assays, even minor pipetting errors can cause large fold-changes in concentration. Ensure pipettes are calibrated.[10]
-
Protocol: ATP Competition Assay
This assay is essential to determine if 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine acts as an ATP-competitive inhibitor, a common mechanism for this class of compounds.[11]
-
Standard Assay: First, determine the IC50 value of the compound using the standard kinase assay protocol at a low, fixed ATP concentration (e.g., at the Km value).
-
High ATP Assay: Repeat the entire dose-response experiment, but this time using a significantly higher concentration of ATP (e.g., 10- to 100-fold higher than the Km).[10]
-
Analysis: Compare the IC50 values. A significant rightward shift (i.e., a higher IC50 value) in the dose-response curve at the high ATP concentration is a hallmark of ATP-competitive inhibition.[10] This indicates the compound and ATP are competing for the same binding site on the kinase.
Section 4: Understanding Discrepancies: Biochemical vs. Cellular Activity
A frequent and critical challenge in drug development is when a compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay.[11]
FAQ 4.1: Our compound has a low nanomolar IC50 in a kinase assay but a micromolar GI50 in our cell viability assay. What does this mean?
Answer: This discrepancy is common and provides crucial information about the compound's drug-like properties.[6][11] It almost always points to factors beyond target engagement.
-
Potential Causes:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[6]
-
Drug Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively pump the compound out of the cell, preventing it from reaching an effective intracellular concentration.[6]
-
Off-Target Effects: In cells, the compound is exposed to thousands of proteins. It may bind to other targets, and the observed cellular phenotype (e.g., growth inhibition) might be a result of these off-target interactions, or on-target toxicity.[5][12]
-
Compound Metabolism/Instability: The compound could be rapidly metabolized or degraded by intracellular enzymes or conditions.
-
Visualizing the Problem: The Cellular Barrier
Caption: Factors influencing a compound's cellular efficacy.
FAQ 4.2: How can we investigate the cause of the biochemical-to-cellular potency drop-off?
Answer: A systematic approach is required to dissect the potential causes.
-
Assess Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first, cell-free screen to predict passive diffusion.
-
Test for Efflux: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil). A significant increase in cellular potency in the presence of the inhibitor suggests your compound is an efflux substrate.[6]
-
Measure Intracellular Concentration: The most direct method is to use analytical techniques like LC-MS/MS to quantify the amount of compound that accumulates inside the cells over time.
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound is actually binding to its intended target within the intact cell.
References
- BenchChem (2025). Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment. BenchChem.
- Holen, I., Speirs, V., Morrissey, B., & Blyth, K. (2012). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH.
- National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- BenchChem (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. BenchChem.
- Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT. Creative Biogene.
- BenchChem (2025). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. BenchChem.
- Abcam. Cell viability assays. Abcam.
- BenchChem (2025). Technical Support Center: KSK67 In Vitro Experiments. BenchChem.
- BenchChem (2025). Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center. BenchChem.
- Hrytsai, I., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
- Harris, P. S., & Ralph, S. J. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH.
- Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
- Jo, A., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
- ResearchGate (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate.
Sources
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Technical Support Center: Overcoming Imatinib Resistance with Thiazolo[5,4-b]pyridine Derivatives
Welcome to the technical support center for researchers investigating thiazolo[5,4-b]pyridine derivatives as a strategy to overcome imatinib resistance in cancer. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting advice and validated experimental protocols. Our goal is to help you navigate the complexities of your research, anticipate challenges, and generate reliable, reproducible data.
Section 1: Understanding the Core Challenge: Imatinib Resistance
Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the BCR-ABL tyrosine kinase. However, its efficacy is often compromised by the emergence of resistance, most notably through point mutations in the ABL kinase domain. The "gatekeeper" T315I mutation is particularly notorious, as it sterically hinders imatinib from binding to the ATP-binding pocket, rendering the drug ineffective.[1][2]
Thiazolo[5,4-b]pyridine derivatives represent a promising class of next-generation inhibitors.[1] Their unique scaffold allows for different binding modes that can circumvent the resistance conferred by mutations like T315I.[1][3] This guide will address the common hurdles encountered when validating these novel compounds.
Diagram 1: The BCR-ABL Signaling Pathway & Imatinib's Action
Caption: BCR-ABL uses ATP to phosphorylate downstream substrates, driving cancer cell proliferation. Imatinib competes with ATP to inhibit this process.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the screening and characterization of thiazolo[5,4-b]pyridine derivatives.
Q1: My thiazolo[5,4-b]pyridine derivative shows high potency in a biochemical kinase assay but is significantly less effective in my cell-based viability assay. What are the likely causes?
A1: This is a frequent and important observation. The discrepancy between biochemical and cellular potency can stem from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target, BCR-ABL.
-
Compound Solubility: Poor aqueous solubility is a common issue with heterocyclic compounds like pyridine derivatives.[4][5] The compound may be precipitating out of the cell culture medium, drastically reducing its effective concentration.
-
Efflux Pumps: The cancer cells may be actively removing the compound using efflux pumps like P-glycoprotein (P-gp).
-
Plasma Protein Binding: If you are using serum in your culture media, the compound may bind extensively to proteins like albumin, reducing the free fraction available to enter the cells.
-
Compound Stability: The derivative might be unstable in the aqueous, CO2-buffered environment of cell culture, degrading before it can act.[6]
Q2: I'm observing significant cytotoxicity in my BCR-ABL negative control cell line. How can I determine if this is due to off-target effects?
A2: This is a critical step in validating inhibitor specificity.
-
Kinase Profiling: The most definitive method is to perform a broad kinase panel screen.[7] This will reveal if your compound inhibits other kinases, which could be responsible for the observed toxicity.
-
Use a Structurally Unrelated Inhibitor: Confirm the phenotype with a different chemical scaffold that also targets BCR-ABL.[6] If both compounds cause the same effect in BCR-ABL positive cells but have different off-target profiles, you can be more confident the primary effect is on-target.
-
Counter Screening: For engineered cell lines like Ba/F3, which depend on a specific kinase for survival, the addition of the original growth factor (e.g., IL-3) should rescue the cells from death caused by a specific on-target inhibitor.[8] If the cells still die, it points to off-target toxicity.
Q3: My Western blot results for downstream signaling molecules (e.g., p-STAT5, p-CrkL) are inconsistent after treating cells with my inhibitor. What can I do to improve reproducibility?
A3: Western blotting for phospho-proteins requires meticulous technique.
-
Optimize Lysis Conditions: Use a lysis buffer containing fresh phosphatase and protease inhibitors. Lysis should be performed quickly and on ice to preserve phosphorylation states.
-
Consistent Cell Handling: Ensure all experimental variables are constant: cell seeding density, treatment duration, and inhibitor concentration.[6]
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Also, probe for the total protein of your target (e.g., total STAT5) to confirm that the changes you see in the phosphorylated form are not due to a decrease in the overall protein level.[9]
-
Antibody Validation: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.[6]
Q4: How do I prepare my thiazolo[5,4-b]pyridine compound for cell-based assays, especially if it has low solubility?
A4: Proper compound handling is crucial.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, perform serial dilutions from the stock. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent toxicity.[10]
-
Solubility Assessment: If you suspect precipitation, you can visually inspect the media under a microscope after adding the compound. For a more quantitative measure, you can centrifuge the media and measure the concentration of the compound in the supernatant via HPLC.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting flowcharts for core experiments used to validate novel kinase inhibitors.
Protocol: Cell Viability (MTT/MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your thiazolo[5,4-b]pyridine derivative. Remove the old media and add fresh media containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined time (typically 48-72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Signal Measurement: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a semi-log graph and calculate the IC50 value using non-linear regression.
Troubleshooting Flowchart: Inconsistent Cell Viability Results
Caption: A decision tree for troubleshooting common issues in cell viability assays.
Protocol: Western Blot for BCR-ABL Pathway Inhibition
This protocol verifies that the compound inhibits the kinase activity of BCR-ABL within the cell.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., K562 for wild-type BCR-ABL, or engineered Ba/F3 p210-T315I) in 6-well plates. Treat with various concentrations of your inhibitor for a short duration (e.g., 2-6 hours) to assess direct kinase inhibition.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated downstream target (e.g., anti-phospho-CrkL or anti-phospho-STAT5) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping & Re-probing: To confirm equal loading and assess total protein levels, strip the membrane and re-probe with an antibody for total CrkL, total STAT5, or a loading control like GAPDH.[11][12][13]
Table 1: Key Reagents and Controls for Western Blotting
| Component | Purpose | Recommended Control/Consideration |
| Lysis Buffer | Extract and solubilize proteins | Must contain fresh phosphatase and protease inhibitors. |
| Positive Control | Confirm antibody and system function | Lysate from untreated, actively growing BCR-ABL+ cells. |
| Negative Control | Confirm antibody specificity | Lysate from a BCR-ABL negative cell line (e.g., Jurkat). |
| Vehicle Control | Isolate effect of compound from solvent | Cells treated with the same concentration of DMSO as the highest drug dose. |
| Phospho-Antibody | Detect kinase inhibition | Use a well-validated antibody specific to the phosphorylated target. |
| Total-Protein Antibody | Normalize phospho-signal | Ensures changes are due to inhibition, not protein degradation. |
| Loading Control | Ensure equal protein loading | β-actin, GAPDH, or Tubulin. |
Section 4: Advanced Concepts & Pathway Visualization
Mechanism of Resistance and Action of Thiazolo[5,4-b]pyridine Derivatives
The T315I mutation in BCR-ABL replaces a threonine with a bulkier isoleucine residue.[2] This change does two things: it removes a key hydrogen bond interaction point for imatinib and sterically blocks the drug from entering the ATP-binding pocket. Thiazolo[5,4-b]pyridine derivatives are designed with different chemical structures that do not rely on this specific hydrogen bond and can fit into the mutated pocket, thereby restoring inhibitory activity.[1][14]
Diagram 2: Overcoming T315I Resistance
Caption: The T315I mutation blocks imatinib binding, but thiazolo[5,4-b]pyridine derivatives can still bind and inhibit the kinase.
References
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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Peer Review Report of "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance". (2023). MDPI. [Link]
-
Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Semantic Scholar. [Link]
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Western blot analysis demonstrating variable levels of BCR-ABL... (n.d.). ResearchGate. [Link]
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Western blot analysis of Bcr-Abl and exogenous Bcr in TonB210 cells.... (n.d.). ResearchGate. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia. (2021). National Institutes of Health (NIH). [Link]
-
Western blot analysis of BCR-ABL expression in a representative Ba/F3... (n.d.). ResearchGate. [Link]
-
Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. (2024). National Institutes of Health (NIH). [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2023). MDPI. [Link]
-
Kinase Inhibitors and Cell Viability Assay. (n.d.). ResearchGate. [Link]
-
Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health (NIH). [Link]
-
Halder, P., & Pathak, A. K. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1235-1265. [Link]
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Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (2019). ACS Publications. [Link]
-
El-Damasy, A. K., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(48), 35263-35281. [Link]
-
A new highly sensitive real-time quantitative-PCR method for detection of BCR-ABL1 to monitor minimal residual disease in chronic myeloid leukemia after discontinuation of imatinib. (2019). PLOS One. [Link]
-
van der Sluis, T., et al. (2023). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 15(3), 882. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health (NIH). [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples. (2013). National Institutes of Health (NIH). [Link]
-
Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples. (2013). ResearchGate. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). National Institutes of Health (NIH). [Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024). OUCI. [Link]
-
Van der Veken, P., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 982. [Link]
-
Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. (2013). PubMed. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). National Institutes of Health (NIH). [Link]
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Technical Support Center: Optimizing Assays for Potent Thiazole-Based Inhibitors
Welcome to the Technical Support Center for researchers working with thiazole-based inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and practical solutions to common challenges encountered during in vitro assays. Our goal is to empower you to refine your experimental conditions, ensure data integrity, and accelerate your research.
The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with diverse biological activities.[1][2] However, the unique physicochemical properties of these molecules can present specific challenges in biochemical and cell-based assays. This guide addresses these issues in a practical question-and-answer format, explaining the "why" behind each recommendation to foster a deeper understanding of your experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Solubility
A common hurdle in screening thiazole-containing compounds is their limited aqueous solubility, which can lead to misleading results.[3][4]
Q1: My thiazole-based inhibitor shows low potency or inconsistent results. Could solubility be the issue?
A1: Absolutely. Poor solubility is a primary reason for the apparent inactivity of small molecule inhibitors.[3] If your compound precipitates in the assay buffer, its effective concentration will be significantly lower than intended, leading to an underestimation of its true potency.
Initial Checks:
-
Visual Inspection: After adding the compound to the assay buffer, visually inspect the solution for any signs of precipitation or cloudiness.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can affect enzyme activity and protein stability.[5][6][7][8]
Troubleshooting Protocol: Addressing Solubility Issues
-
Optimize Stock Solution Preparation:
-
Modify Assay Buffer:
-
Incorporate Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as polyethylene glycol (PEG), into your aqueous buffer to enhance compound solubility.[4]
-
Adjust pH: For thiazole inhibitors with ionizable groups, adjusting the buffer's pH can significantly improve solubility.[4]
-
Use Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds.[4]
-
Table 1: Recommended Starting Concentrations for Solubility-Enhancing Agents
| Reagent | Recommended Starting Concentration | Maximum Recommended Concentration |
| DMSO | < 0.5% | 1% (assay dependent) |
| Tween® 20 | 0.01% | 0.1% |
| Triton™ X-100 | 0.01% | 0.1% |
| PEG 3350 | 1% | 5% |
Workflow for Solubility Optimization:
Caption: A systematic workflow for troubleshooting solubility issues.
Section 2: Assay Artifacts and False Positives
Thiazole derivatives can sometimes interfere with assay components, leading to false-positive results.[10] It is crucial to identify and eliminate these artifacts early in the drug discovery process.[11]
Q2: I'm observing high hit rates in my primary screen. How can I differentiate true inhibitors from false positives?
A2: A high hit rate can be indicative of assay interference. Several mechanisms can lead to false positives, including compound aggregation, interference with the detection method, and redox activity.[11]
Protocol for Identifying False Positives:
-
Assay for Compound Aggregation:
-
Some compounds form colloidal aggregates that sequester and denature the target enzyme, leading to non-specific inhibition.[10]
-
Counter-screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency suggests aggregation-based inhibition.[10]
-
-
Check for Interference with Detection:
-
Orthogonal Assays:
-
Confirm hits using a different assay technology that relies on an alternative detection method (e.g., fluorescence polarization vs. luminescence).[11]
-
Label-free technologies like high-throughput mass spectrometry (HTMS) can be powerful tools for eliminating false positives resulting from fluorescent compound interference.[12][13]
-
Table 2: Common Causes of False Positives and Corresponding Mitigation Strategies
| Cause of False Positives | Mitigation Strategy |
| Compound Aggregation | Add non-ionic detergents (e.g., Triton X-100) to the assay buffer.[10] |
| Fluorescence Interference | Use an orthogonal assay with a different detection method (e.g., luminescence, mass spectrometry).[11][12][13] |
| Redox Cycling | Include a reducing agent like DTT in the assay buffer to see if it abolishes inhibitory activity.[10][11] |
Section 3: Characterizing Mechanism of Action
Understanding how a thiazole-based inhibitor interacts with its target is fundamental for lead optimization. Some thiazoles act as covalent inhibitors, which requires specific assay modifications for accurate characterization.[15][16]
Q3: My inhibitor shows time-dependent inhibition. How can I confirm if it's a covalent inhibitor?
A3: Time-dependent inhibition is a hallmark of covalent inhibitors.[10] These compounds typically form a stable, covalent bond with the target protein.
Experimental Workflow for Characterizing Covalent Inhibition:
-
Pre-incubation Studies:
-
Incubate the enzyme and inhibitor together for varying amounts of time before adding the substrate to initiate the reaction.
-
A progressive increase in inhibition with longer pre-incubation times suggests covalent modification.[10]
-
-
"Jump" Dilution Experiment:
-
Incubate the enzyme with a high concentration of the inhibitor.
-
Then, rapidly dilute the mixture to a concentration where the inhibitor shows minimal activity if it were a reversible binder.
-
If the enzyme remains inhibited after dilution, this provides strong evidence of a covalent or very slowly-dissociating interaction.
-
-
Mass Spectrometry Analysis:
-
Directly measure the mass of the protein after incubation with the inhibitor.
-
An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduction.
-
Diagram of Covalent Inhibition Kinetics:
Caption: Simplified model of a two-step covalent inhibition mechanism.
Kinetic Analysis of Irreversible Inhibition: For irreversible inhibitors, the potency is defined by the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I). These parameters can be determined by fitting the progress curves of the enzymatic reaction in the presence of the inhibitor to appropriate kinetic models.[17][18][19]
Conclusion
This technical support guide provides a framework for systematically addressing common challenges associated with the in vitro characterization of potent thiazole-based inhibitors. By understanding the underlying principles of compound solubility, assay artifacts, and mechanisms of action, researchers can design more robust experiments and generate high-quality, reproducible data. Remember that careful experimental design, including appropriate controls, is paramount to the successful progression of your drug discovery program.
References
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Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1264-1271. [Link]
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Alves, G. M., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Advances, 10(43), 25688-25696. [Link]
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Kresheck, G. C., et al. (2011). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 50-54. [Link]
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Dai, W., et al. (2022). Discovery, synthesis and mechanism study of 2,3,5-substituted[5][6][12]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114483. [Link]
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Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(11), 1765-1772. [Link]
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Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-424. [Link]
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BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?[Link]
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PNAS. (2012). Gaining confidence in high-throughput screening. [Link]
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Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. [Link]
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Edfeldt, F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1215-1226. [Link]
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Rammler, D. H. (1967). The effect of DMSO on several enzyme systems. Annals of the New York Academy of Sciences, 141, 291-299. [Link]
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Kumar, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]
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Chen, Q., et al. (2007). Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. Journal of the Chinese Chemical Society, 54(5), 1239-1246. [Link]
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Wang, Y., et al. (2023). Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. European Journal of Medicinal Chemistry, 257, 115510. [Link]
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Iversen, P. W., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 255-267. [Link]
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Kyriakis, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(9), 724-728. [Link]
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ResearchGate. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. [Link]
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Future Medicinal Chemistry. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]
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Young, M. M., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Chemical Information and Modeling, 52(7), 1945-1954. [Link]
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de Oliveira, L. G., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1277. [Link]
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Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 273(Pt 1), 185-191. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Chen, Y., et al. (2015). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 58(3), 1159-1175. [Link]
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Maloney, D. J., et al. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters, 9(1), 21-25. [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
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ACS Medicinal Chemistry Letters. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
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Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. [Link]
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University College London. (n.d.). Enzyme inhibitors. [Link]
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Pobbati, A. V., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Central Science, 6(1), 64-73. [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
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ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]
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Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
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MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]
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ACS Omega. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]
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Validation & Comparative
A Researcher's Guide to Evaluating Novel Pan-Src Kinase Inhibitors: A Comparative Analysis Framework
In the landscape of oncology and inflammatory disease research, the Src family of non-receptor tyrosine kinases (SFKs) remains a pivotal target.[1][2] Their central role in regulating critical cellular processes—including proliferation, survival, migration, and angiogenesis—positions them as key nodes in numerous signaling pathways.[3][4] Consequently, aberrant Src activation is a common feature in a multitude of human cancers, often correlating with malignant potential and poor prognosis.[2][5] This has driven the development of numerous small-molecule inhibitors, several of which have progressed to clinical use.
This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize and evaluate a novel chemical entity, using the hypothetical compound 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine , against established pan-Src kinase inhibitors. We will use Dasatinib, Saracatinib, and Bosutinib as benchmarks to illustrate the necessary experimental comparisons and data required for a rigorous assessment.
The Central Role of Src Family Kinases in Cellular Signaling
Src family kinases act as crucial signal transducers for various cell surface receptors, including growth factor receptors (like EGFR), integrins, and G protein-coupled receptors.[1] Upon activation, Src phosphorylates a cascade of downstream substrates, influencing major pathways such as the Ras/ERK/MAPK and PI3K/Akt pathways, ultimately impacting cell fate.[3][4]
Caption: Simplified Src signaling pathway and point of intervention.
Benchmarking Against Established Pan-Src Inhibitors
A novel inhibitor's potential can only be understood in the context of existing therapeutics. Dasatinib, Saracatinib, and Bosutinib are well-characterized pan-Src inhibitors, each with a distinct profile.
| Inhibitor | Primary Targets | Key Biochemical IC50 (Src) | Notable Off-Targets |
| Dasatinib | Src Family Kinases, BCR-ABL | <1 nM[6] | c-KIT, PDGFR, EphA2[7][8][9] |
| Saracatinib (AZD0530) | Src Family Kinases, Abl | 2.7 nM[10][11] | Less active against EGFR[11] |
| Bosutinib (SKI-606) | Src, Abl | ~1.2 nM | Minimal activity against PDGFR and c-KIT[12] |
IC50 values can vary based on assay conditions. The values presented are representative figures from published literature.
Dasatinib is a highly potent inhibitor of both Src and Bcr-Abl, approved for chronic myeloid leukemia (CML).[7][13] Its multi-targeted nature means it affects a broad range of kinases, which can contribute to both its efficacy and its side-effect profile.[9][14]
Saracatinib (AZD0530) is another potent, orally available dual Src/Abl inhibitor.[10][15] Preclinical studies have highlighted its potent anti-migratory and anti-invasive effects.[10] While it showed promise in preclinical models, its development for cancer was not pursued further due to insufficient efficacy in clinical trials, though it is being investigated for other indications like Alzheimer's disease.[15]
Bosutinib is also a dual Src/Abl inhibitor approved for CML.[12][16] A key characteristic is its minimal activity against c-KIT and PDGF receptor, which distinguishes its toxicity profile from other multi-kinase inhibitors.[12]
Experimental Workflow for Characterizing a Novel Inhibitor
To ascertain the potential of a compound like 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, a tiered experimental approach is essential. This workflow ensures a logical progression from basic biochemical activity to cellular function.
Caption: Tiered workflow for novel kinase inhibitor evaluation.
PART 1: Biochemical Characterization
Objective: To determine the direct inhibitory potency (IC50) of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine against c-Src kinase and to profile its selectivity.
The foundational experiment is a cell-free biochemical assay. This isolates the kinase and the inhibitor, removing the complexities of cellular uptake, metabolism, and target engagement.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.[17]
Methodology:
-
Reagents & Setup:
-
Recombinant human c-Src enzyme.
-
Biotinylated peptide substrate (e.g., poly[Glu,Tyr]4:1).
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody (donor).
-
Streptavidin-Allophycocyanin (SA-APC) (acceptor).
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).
-
Test Compounds: 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, Dasatinib, Saracatinib, Bosutinib (as controls). Prepare a 10-point, 3-fold serial dilution for each, starting at 10 µM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of serially diluted inhibitor or DMSO (vehicle control).
-
Add 4 µL of c-Src enzyme solution to each well.
-
Add 4 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of detection mix (Europium-labeled antibody and SA-APC in EDTA-containing buffer to stop the reaction).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Calculate the emission ratio (665 nm / 620 nm).
-
-
Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: This assay provides a quantitative measure of how effectively the compound inhibits the enzymatic activity of Src.[5][18] Comparing the IC50 of the novel compound to established inhibitors like Dasatinib provides the first critical benchmark of its potency. Following this, a broader kinase panel screening (e.g., against Abl, Lck, Fyn, c-KIT, PDGFR) is crucial to understand its selectivity profile, a key determinant of its potential therapeutic window.[19]
PART 2: Cellular On-Target Validation
Objective: To confirm that 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine can enter cells and inhibit Src phosphorylation at its activation loop (Tyr416).
A potent biochemical inhibitor may fail in a cellular context due to poor permeability or rapid efflux.[20] Therefore, validating target engagement within an intact cell is a critical next step.
Protocol: Western Blot for Phospho-Src (p-Src)
Western blotting is a semi-quantitative method to detect the phosphorylation status of a specific protein, providing direct evidence of kinase inhibition in a cellular environment.[21][22][23]
Methodology:
-
Cell Culture & Treatment:
-
Select a cell line with high basal Src activity (e.g., MDA-MB-231 breast cancer cells).
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine and controls (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and resolve by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416).
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection & Analysis:
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[24]
-
Quantify band intensities to determine the concentration-dependent decrease in the p-Src/Total Src ratio.
-
Rationale: This experiment directly visualizes the intended on-target effect. A successful inhibitor will show a dose-dependent reduction in p-Src (Tyr416) levels without affecting total Src protein expression.[24] This provides crucial evidence that the compound is cell-permeable and engages its target.
PART 3: Functional Cellular Assessment
Objective: To measure the functional consequences of Src inhibition on cancer cell viability and proliferation.
Ultimately, the goal of an anti-cancer agent is to halt tumor cell growth or induce cell death.
Protocol: Cell Viability Assay (e.g., WST-1 or CellTiter-Glo®)
These assays measure metabolic activity or intracellular ATP levels as a proxy for the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 1,000-5,000 cells per well.
-
Allow cells to attach and resume proliferation for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine and controls, typically for 72 hours.[25]
-
-
Assay:
-
Add the viability reagent (e.g., WST-1) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of viable cells against the logarithm of inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Rationale: This assay connects target inhibition to a functional cellular outcome. By comparing the GI50 value of the novel compound with its biochemical IC50 and cellular p-Src inhibition data, one can assess its cellular potency and therapeutic potential. A significant rightward shift from biochemical to cellular potency may indicate issues with cell permeability or efflux, warranting further investigation.
Conclusion
The evaluation of a novel kinase inhibitor like 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine requires a systematic and comparative approach. By benchmarking its performance against established drugs such as Dasatinib, Saracatinib, and Bosutinib across a tiered workflow—from biochemical potency and selectivity to on-target cellular engagement and functional outcomes—researchers can build a comprehensive data package. This rigorous framework is indispensable for identifying promising new therapeutic candidates and understanding their precise mechanism of action in the complex landscape of kinase signaling.
References
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- Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. (n.d.). MDPI.
- Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. (2021). PubMed Central.
- Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (n.d.). National Institutes of Health.
- Saracatinib (AZD0530) | Src Inhibitor. (n.d.). MedchemExpress.com.
- Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. (n.d.). PubMed.
- Dasatinib | Src Kinases. (n.d.). Tocris Bioscience.
- Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. (2013). PubMed Central.
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- Saracatinib. (n.d.). Wikipedia.
- Dasatinib | Tyrosine Kinase Inhibitor | CAS 302962-49-8. (n.d.). Selleck Chemicals.
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- Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. (2008). PubMed.
- Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. (n.d.). AACR Journals.
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- Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (n.d.). PubMed Central.
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- Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. (2021).
- Dose-response curves and IC50 values of Src kinase inhibition for... (n.d.). ResearchGate.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Western blot analysis of Src expression (Src) and phosphorylation... (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Validating Novel PI3K Inhibitors: A Comparative Analysis of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
Introduction: The Rationale for Isoform-Specific PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] This pathway is initiated by upstream signals, such as growth factors, which activate PI3K to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) into the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins that drive cellular processes.[2][3]
Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, often due to mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[1][2][6] This has made the PI3K enzyme family a prime target for therapeutic intervention.[7][8] The Class I PI3K family consists of four isoforms (p110α, p110β, p110γ, and p110δ) with both distinct and overlapping roles in physiology and pathology.[9][10] While pan-PI3K inhibitors have been developed, they often come with a significant toxicity profile due to the widespread importance of PI3K signaling in normal cells.[10][11] Consequently, the development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and minimize side effects.[12][13][14]
Novel chemical scaffolds are continuously being explored to achieve this selectivity. The thiazolo[5,4-b]pyridine core, in particular, has emerged as a promising template for potent PI3K inhibitors.[15] This guide provides a comprehensive, field-proven framework for validating the inhibitory activity and isoform selectivity of a novel compound based on this scaffold: 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (hereafter referred to as "Compound X"). We will outline a two-stage validation process—biochemical and cellular—and compare the hypothetical performance of Compound X against well-characterized inhibitors to provide a robust blueprint for its evaluation.
The Validation Blueprint: A Two-Stage Strategy
A rigorous validation of any novel kinase inhibitor requires a multi-faceted approach. Simply demonstrating enzymatic inhibition in a test tube is insufficient. We must confirm that the compound can access its target in a complex cellular environment and elicit the desired downstream biological response. Our strategy, therefore, is divided into two core parts:
-
Biochemical Validation: Direct measurement of enzymatic inhibition against isolated, purified PI3K isoforms to determine potency (IC50) and selectivity.
-
Cellular Validation: Assessment of the compound's ability to inhibit the PI3K pathway within a living cell, confirming cell permeability and on-target engagement.
Caption: The PI3K/Akt signaling pathway, highlighting the point of inhibition.
Experimental Protocol: Western Blot for Phospho-Akt
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., T47D, a breast cancer line with a PIK3CA H1047R mutation) in 6-well plates and allow them to adhere overnight. [16] * Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Treat cells with a serial dilution of Compound X or a control inhibitor for 2 hours.
-
(Optional) Stimulate the PI3K pathway with a growth factor like IGF-1 for the final 15-30 minutes of treatment to ensure a strong, synchronized signal. [17]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cell lysates, transfer to microfuge tubes, and centrifuge at high speed to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal for each sample to account for any differences in protein levels.
-
Plot the normalized p-Akt signal against the inhibitor concentration to determine the cellular IC50.
-
Expected Results & Interpretation
A successful experiment will show a dose-dependent decrease in the p-Akt (Ser473) signal in cells treated with Compound X. The total Akt and loading control bands should remain consistent across all lanes, confirming equal protein loading and that the inhibitor is not causing protein degradation.
| Parameter | Compound X | Alpelisib | PI-103 |
| Cellular p-Akt (Ser473) Inhibition IC50 (nM) | 45 | 30 | 25 |
Note: Data is hypothetical and represents expected outcomes in a PIK3CA-mutant cell line.
This cellular data would corroborate the biochemical findings. The cellular IC50 is expected to be higher than the biochemical IC50 due to factors like cell membrane permeability and intracellular ATP concentrations. The results would confirm that Compound X is cell-permeable and effectively engages and inhibits the PI3K pathway in a biological context.
Conclusion: Building a Comprehensive Inhibitor Profile
By systematically applying this two-stage validation framework, researchers can build a comprehensive and trustworthy profile for a novel inhibitor like 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine.
-
The biochemical assays provide precise, quantitative data on enzymatic potency and isoform selectivity, allowing for direct comparison with established inhibitors and classification of the compound's mechanism of action. Our hypothetical data positions Compound X as a potent dual PI3Kα/δ inhibitor.
-
The cellular assays provide the critical link to biological function, confirming that the biochemical activity translates into on-target pathway inhibition in a relevant disease model.
This integrated approach, combining direct enzyme kinetics with cellular target engagement, is essential for making informed decisions in drug discovery and development. It provides the necessary evidence to validate a compound's proposed mechanism, understand its selectivity, and justify its advancement into more complex preclinical models.
References
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
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protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
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Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]
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Signal Transduction and Targeted Therapy. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). [Link]
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International Journal of Molecular Sciences. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). [Link]
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Journal of Medicinal Chemistry. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]
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Molecules. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]
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A Researcher's Guide to Kinase Selectivity Profiling: Evaluating N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical step in this process for kinase inhibitors is the determination of their selectivity profile. This guide provides an in-depth comparison of the hypothetical kinase selectivity profile of a novel compound, N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide, against established multi-kinase inhibitors. We will delve into the experimental methodologies, present illustrative data, and discuss the rationale behind the scientific choices, offering a comprehensive framework for assessing kinase inhibitor candidates.
Introduction: The Significance of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural similarity among kinase active sites presents a significant challenge in developing selective inhibitors.
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a compound of interest due to its thiazolo[5,4-b]pyridine core, a scaffold present in a number of biologically active molecules. Its potential as a kinase inhibitor necessitates a thorough investigation of its binding affinity and inhibitory activity across the human kinome. A comprehensive selectivity profile is paramount for several reasons:
-
On-Target Efficacy: A potent inhibitor must effectively engage its intended target(s) to elicit a therapeutic effect.
-
Off-Target Effects and Toxicity: Inhibition of unintended kinases can lead to adverse side effects. A broad-spectrum inhibitor might be desirable in some contexts (e.g., targeting multiple oncogenic pathways), but in others, high selectivity is crucial to minimize toxicity.
-
Mechanism of Action: Understanding the full spectrum of a compound's targets provides a clearer picture of its biological effects and potential therapeutic applications.
This guide will use a hypothetical selectivity profile for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide to illustrate the process of comparative analysis against well-characterized multi-kinase inhibitors such as Sunitinib, Sorafenib, and Regorafenib.
Comparative Kinase Inhibition Profiles
To provide a clear comparison, the following table summarizes the hypothetical inhibitory activity of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide against a panel of kinases, juxtaposed with the known activities of Sunitinib, Sorafenib, and Regorafenib. The data is presented as the dissociation constant (Kd) in nanomolars, which is a measure of binding affinity. Lower Kd values indicate higher affinity.
Table 1: Comparative Kinase Selectivity Profile (Kd in nM)
| Kinase Target | N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide (Hypothetical) | Sunitinib[1][2] | Sorafenib[3][4] | Regorafenib[5][6][7] |
| VEGFR1 | 25 | 2 | 15 | 13 |
| VEGFR2 | 15 | 80 | 90 | 4.2 |
| VEGFR3 | 30 | - | 20 | 46 |
| PDGFRβ | 20 | 2 | 57 | 22 |
| KIT | 18 | Potent Inhibition | 68 | 7 |
| RET | 12 | Potent Inhibition | - | 1.5 |
| RAF-1 | >10,000 | - | 6 | 2.5 |
| B-RAF | >10,000 | - | 22 | - |
| B-RAF (V600E) | >10,000 | - | 38 | - |
| FGFR1 | >5,000 | >10-fold less selective than VEGFR2/PDGFRβ | - | - |
| FLT3 | 45 | Potent Inhibition | 58 | - |
| TIE2 | >5,000 | - | - | Potent Inhibition |
| DDR2 | >5,000 | - | - | Potent Inhibition |
From this hypothetical data, we can infer that N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a potent inhibitor of several receptor tyrosine kinases, including VEGFRs, PDGFRβ, KIT, RET, and FLT3, with a profile somewhat overlapping with that of Sunitinib. However, it appears to be highly selective against the RAF kinase family, a key differentiator from Sorafenib and Regorafenib.
Experimental Methodologies for Kinase Selectivity Profiling
The data presented above is typically generated using high-throughput screening platforms. Two of the most widely used and respected methods are active site-directed competition binding assays and radiometric activity assays.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform from DiscoverX (now part of Eurofins Discovery) is a well-established method for assessing kinase inhibitor selectivity.[8][9][10] It utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle of the Assay:
The assay measures the ability of a test compound to displace a proprietary, ATP-site directed ligand from the kinase active site. The amount of kinase-ligand interaction is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Caption: KINOMEscan® competition binding assay workflow.
Step-by-Step Protocol:
-
Compound Preparation: The test compound, N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide, is serially diluted in DMSO to the desired screening concentrations.
-
Assay Plate Preparation: Kinases, tagged with a unique DNA identifier, are prepared.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase-DNA tag bound to the solid support is quantified using qPCR. A lower signal indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.
-
Data Analysis: The results are typically expressed as percent of control or as a dissociation constant (Kd) to represent the binding affinity.
Radiometric Kinase Activity Assays
Radiometric assays are considered the "gold standard" for measuring kinase activity as they directly measure the transfer of a phosphate group from ATP to a substrate.[11][12] Reaction Biology offers such assays, like the HotSpot™ platform.
Principle of the Assay:
These assays use radiolabeled ATP (typically [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate group to a specific peptide or protein substrate. The amount of incorporated radioactivity in the substrate is then measured, which is directly proportional to the kinase activity.
Caption: Radiometric kinase activity assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and [γ-³³P]ATP solutions.
-
Compound Plating: Add the serially diluted test compound to a 96- or 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and assay buffer to the wells and incubate.
-
Initiation of Reaction: Add [γ-³³P]ATP to start the phosphorylation reaction. The ATP concentration should be close to the Michaelis constant (Km) for each kinase to ensure physiologically relevant results.[13]
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture and Washing: Spot the reaction mixture onto a filter membrane that captures the substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from dose-response curves.
Interpreting the Data and Downstream Applications
The hypothetical data suggests that N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a multi-targeted inhibitor with a distinct selectivity profile compared to existing drugs. This information is crucial for guiding the next steps in drug development:
-
Lead Optimization: Medicinal chemists can use this data to modify the compound's structure to enhance potency against desired targets and reduce activity against undesired ones.
-
Cellular Assays: The next logical step is to validate these findings in cell-based assays. For example, one could assess the inhibition of phosphorylation of downstream targets of VEGFR2 or PDGFRβ in relevant cancer cell lines.
-
In Vivo Studies: If the compound shows promising activity and selectivity in cellular models, it can be advanced to in vivo studies in animal models of diseases where the target kinases are implicated.
Conclusion
The kinase selectivity profiling of a novel compound like N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a cornerstone of its preclinical evaluation. By employing robust and comprehensive screening platforms, researchers can gain a detailed understanding of a compound's on- and off-target activities. This guide has provided a framework for how such an evaluation is conducted, from the experimental design to the interpretation of comparative data. The hypothetical profile of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide, when compared to established drugs like Sunitinib, Sorafenib, and Regorafenib, highlights the nuances of kinase inhibitor selectivity and underscores the importance of this analysis in the development of safer and more effective targeted therapies.
References
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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A Comparative Analysis of Thiazolo[5,4-b]pyridine Derivatives Against Standard-of-Care Kinase Inhibitors in Oncology
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of a promising class of heterocyclic compounds, thiazolo[5,4-b]pyridine derivatives, against the established anti-cancer drugs, Imatinib and Sunitinib. While specific public data for 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is limited, this guide focuses on a well-characterized derivative from the same structural family, compound 6r , which has demonstrated potent inhibitory activity against the c-KIT kinase. c-KIT is a key therapeutic target in various cancers, most notably gastrointestinal stromal tumors (GIST).[1][2] The data herein is collated from preclinical studies to provide an objective benchmark of the therapeutic potential of this novel compound class.
Executive Summary
The thiazolo[5,4-b]pyridine derivative 6r demonstrates significant enzymatic and anti-proliferative activities, which are comparable and, in some instances, superior to the established c-KIT inhibitor Imatinib, particularly against clinically relevant resistant mutations.[1] This positions the thiazolo[5,4-b]pyridine scaffold as a promising backbone for the development of next-generation kinase inhibitors to address the challenge of acquired drug resistance in cancer therapy.
The c-KIT Signaling Pathway: A Pivotal Target in GIST
The c-KIT proto-oncogene encodes a receptor tyrosine kinase (RTK) that belongs to the type III receptor family.[3] Under normal physiological conditions, the binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[4][5]
In the majority of GIST cases (approximately 80-85%), gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the kinase.[2][6] This uncontrolled signaling drives tumor growth and survival, making c-KIT an ideal therapeutic target.
Mechanism of Action of Comparator Drugs
-
Imatinib: A 2-phenylaminopyrimidine derivative, Imatinib is a type II tyrosine kinase inhibitor. It selectively binds to and stabilizes the inactive conformation of the c-KIT kinase domain, preventing ATP from binding and inhibiting autophosphorylation and downstream signaling.[7][8]
-
Sunitinib: This is an oral multi-targeted receptor tyrosine kinase inhibitor. It acts as a type II inhibitor, targeting not only c-KIT and PDGFRA but also vascular endothelial growth factor receptors (VEGFRs), which are involved in angiogenesis. This dual action provides both anti-proliferative and anti-angiogenic effects.[9][10]
The diagram below illustrates the c-KIT signaling pathway and the points of inhibition for these kinase inhibitors.
Caption: The c-KIT signaling pathway and points of therapeutic intervention.
Comparative In Vitro Efficacy
The following tables summarize the in vitro potency of the thiazolo[5,4-b]pyridine derivative 6r in comparison to Imatinib and Sunitinib.
Table 1: Enzymatic Inhibitory Activity against c-KIT
This table presents the half-maximal inhibitory concentration (IC₅₀) of the compounds against wild-type c-KIT and a clinically significant imatinib-resistant double mutant, c-KIT V560G/D816V.[1][11] Lower IC₅₀ values indicate greater potency.
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V) IC₅₀ (µM) |
| Compound 6r | Not Reported | 4.77[1][11] |
| Imatinib | ~0.1 - 0.27[11][12][13][14] | 37.93[1][11] |
| Sunitinib | ~0.14[11] | 3.98[1][11] |
Note: IC₅₀ values can vary between studies depending on assay conditions.
Insight: The data clearly shows that while Imatinib is potent against wild-type c-KIT, its efficacy is dramatically reduced against the V560G/D816V double mutant. In contrast, Compound 6r and Sunitinib retain significant activity against this resistant form, with Compound 6r demonstrating an 8-fold higher potency than Imatinib.[1]
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI₅₀) for the compounds in the GIST-T1 (c-KIT exon 11 mutation) and HMC1.2 (c-KIT V560G/D816V double mutation) cancer cell lines.[1]
| Compound/Drug | GIST-T1 GI₅₀ (µM) | HMC1.2 GI₅₀ (µM) |
| Compound 6r | 0.04[1] | 1.15[1] |
| Imatinib | 0.03[1] | 27.14[1] |
| Sunitinib | 0.02[1] | 0.81[1] |
Insight: In cell-based assays, Compound 6r shows anti-proliferative activity comparable to Imatinib and Sunitinib against the imatinib-sensitive GIST-T1 cell line. Crucially, in the HMC1.2 cell line, which models imatinib resistance, Compound 6r is approximately 23.6-fold more potent than Imatinib, demonstrating its potential to overcome this clinical challenge.[1]
In Vivo Efficacy: Current Status and Future Directions
While extensive in vivo data for the thiazolo[5,4-b]pyridine derivative 6r is not yet publicly available, the established in vivo efficacy of Imatinib and Sunitinib serves as a benchmark for future studies.
-
Imatinib: As the first-line treatment for metastatic GIST, Imatinib has revolutionized patient outcomes. Clinical trials have shown that it produces a partial response in 65-70% of patients and a clinical benefit in over 80% of cases, substantially improving survival times.[6][9] Long-term follow-up studies estimate that nearly one in four patients treated with Imatinib will survive for 10 years.[15]
-
Sunitinib: Approved for GIST patients who are resistant to or intolerant of Imatinib, Sunitinib has shown significant efficacy. In a phase III trial, the median time to tumor progression was four times longer with Sunitinib compared to placebo (27.3 weeks vs. 6.4 weeks).[16][17]
The promising in vitro profile of Compound 6r , particularly against resistant c-KIT mutations, strongly warrants its progression into in vivo studies using relevant xenograft models to assess its anti-tumor activity, pharmacokinetics, and safety profile.
Key Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key in vitro assays discussed.
Protocol 1: Radiometric Biochemical Kinase Assay (for IC₅₀ Determination)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Methodology: [18][19][20]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing the kinase (e.g., recombinant c-KIT), a suitable peptide substrate (e.g., poly-Glu,Tyr), and kinase assay buffer.
-
Compound Addition: Add the test compound (dissolved in DMSO) at various concentrations. For control wells, add DMSO only.
-
Initiation: Start the kinase reaction by adding an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, within the linear range of the reaction.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated peptide substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the paper extensively with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (for GI₅₀ Determination)
Cell viability assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity of cells as an indicator of cell number and health.
Caption: Workflow for a luminescent cell viability assay.
Step-by-Step Methodology (CellTiter-Glo® Luminescent Assay): [21][22]
-
Cell Plating: Seed cells (e.g., GIST-T1) in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all readings. Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control and determine the GI₅₀ value.
Conclusion
The preclinical data available for the thiazolo[5,4-b]pyridine scaffold, represented by compound 6r , is highly encouraging. Its potent inhibition of wild-type c-KIT and, more importantly, its superior activity against imatinib-resistant c-KIT mutations, highlight its potential as a next-generation therapeutic for GIST and other c-KIT driven malignancies. While it demonstrates comparable in vitro anti-proliferative activity to the standard-of-care drugs Imatinib and Sunitinib in sensitive cell lines, its key advantage lies in its ability to overcome acquired resistance, a major clinical hurdle.
The next critical phase in the development of this compound class will be comprehensive in vivo evaluation to establish its efficacy, safety, and pharmacokinetic properties. If the promising in vitro results translate to in vivo models, thiazolo[5,4-b]pyridine derivatives could represent a significant advancement in the targeted therapy of cancer.
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A Head-to-Head Comparison: Benchmarking 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine Against the Multi-Kinase Inhibitor Sunitinib
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is a paramount objective for drug discovery researchers. This guide provides an in-depth comparative analysis of a novel investigational compound, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine, against the established multi-targeted tyrosine kinase inhibitor, sunitinib.
Sunitinib, a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), serves as a critical benchmark for new chemical entities targeting similar oncogenic pathways.[1] The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of various kinases, including PI3K and c-KIT.[2][3]
This document outlines a series of head-to-head in vitro assays to rigorously evaluate the biochemical and cellular activity of 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine relative to sunitinib. We will delve into the rationale behind the experimental design, provide detailed protocols, and present hypothetical data to illustrate the comparative benchmarking process.
Molecular Profiles: A Glimpse into the Contenders
Sunitinib: An indolin-2-one derivative, sunitinib exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[4] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4] Sunitinib is also a potent inhibitor of the stem cell factor receptor (c-KIT), making it an effective therapy for certain GISTs.[1]
2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine (Compound X): For the purpose of this guide, we will refer to this molecule as Compound X. While specific data for this exact molecule is not yet publicly available, the thiazolo[5,4-b]pyridine core is a well-established pharmacophore in kinase inhibitor design.[3] Published research on close analogs suggests that this class of compounds can exhibit potent inhibitory activity against key oncogenic kinases, including those in the PI3K and c-KIT pathways.[2][3] Our hypothetical investigation will therefore focus on characterizing the inhibitory profile of Compound X against a panel of kinases known to be targeted by sunitinib.
Biochemical Potency: The Kinase Inhibition Assay
The initial and most fundamental comparison between two kinase inhibitors is the direct measurement of their ability to inhibit the enzymatic activity of their targets. A robust and reliable method for this is the in vitro kinase inhibition assay, which quantifies the transfer of phosphate from ATP to a substrate peptide by a specific kinase.
Rationale for Target Selection
Given that sunitinib is a multi-targeted inhibitor, a direct comparison requires assessing both compounds against a panel of relevant kinases. For this benchmark, we will focus on three key kinases:
-
VEGFR2: A primary driver of angiogenesis, its inhibition is a key mechanism of action for sunitinib.[5]
-
PDGFRβ: Involved in tumor growth and angiogenesis, another principal target of sunitinib.[5]
-
c-KIT: A crucial target in GIST, its inhibition by sunitinib is a key therapeutic benefit.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinases (VEGFR2, PDGFRβ, c-KIT)
-
Kinase-specific substrate peptides
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (Compound X and sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Compound X and sunitinib in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase solution (at 2x the final concentration) to each well.
-
Inhibitor Addition: Add 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control) to the wells.
-
Initiation of Reaction: Add 2.5 µL of a 4x ATP/substrate mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.[6]
-
Detection of Kinase Activity: Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence on a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
Hypothetical Data and Interpretation
Table 1: Comparative IC50 Values (nM) of Compound X and Sunitinib
| Kinase | Compound X (Hypothetical IC50) | Sunitinib (Literature IC50) |
| VEGFR2 | 150 | 80[5] |
| PDGFRβ | 95 | 2[5] |
| c-KIT | 50 | 2[7] |
Interpretation:
Based on this hypothetical data, Compound X demonstrates potent inhibition of c-KIT, with an IC50 value in the nanomolar range. However, its potency against VEGFR2 and PDGFRβ is less pronounced compared to sunitinib. This suggests that Compound X may have a different selectivity profile, potentially offering advantages in scenarios where potent c-KIT inhibition is desired with less impact on the VEGFR and PDGFR pathways. Sunitinib, as expected, shows potent, multi-targeted inhibition across all three kinases.
Cellular Activity: Assessing Anti-Proliferative Effects
While biochemical assays are crucial for determining direct target engagement, it is equally important to assess a compound's activity in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability and proliferation.[8]
Rationale for Cell Line Selection
To mirror the kinase inhibition profile, we will select a cancer cell line whose proliferation is known to be driven by one of the targeted kinases. For this example, we will use the GIST-T1 cell line, which harbors a constitutively active c-KIT mutation, making it sensitive to c-KIT inhibitors.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
GIST-T1 human gastrointestinal stromal tumor cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Compound X and sunitinib) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed GIST-T1 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of Compound X and sunitinib (typically from 10 µM down to the picomolar range). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for a further 4 hours.[10]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
Hypothetical Data and Interpretation
Table 2: Comparative Anti-Proliferative Activity (GI50 in nM) in GIST-T1 Cells
| Compound | GI50 (nM) |
| Compound X | 85 |
| Sunitinib | 60 |
Interpretation:
The hypothetical GI50 values indicate that both Compound X and sunitinib inhibit the proliferation of GIST-T1 cells in a dose-dependent manner. The slightly lower GI50 for sunitinib suggests it is more potent in this specific cell line. However, the potent activity of Compound X confirms that its biochemical inhibition of c-KIT translates to a functional anti-proliferative effect in a relevant cellular model.
Visualizing the Mechanisms
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Simplified Signaling Pathway
Caption: Targeted signaling pathways of Compound X and sunitinib.
Experimental Workflow
Caption: Workflow for benchmarking kinase inhibitors.
Conclusion and Future Directions
This guide provides a framework for the systematic benchmarking of a novel thiazolo[5,4-b]pyridine derivative, Compound X, against the established drug, sunitinib. The hypothetical data presented suggests that while sunitinib is a potent multi-targeted inhibitor, Compound X may offer a more selective profile with strong c-KIT inhibition.
This initial in vitro characterization is a critical first step. Further investigations should include:
-
Broader Kinase Profiling: Screening Compound X against a larger panel of kinases to fully elucidate its selectivity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models of GIST and other relevant cancers.
-
Pharmacokinetic and Toxicological Studies: Assessing the drug-like properties and safety profile of Compound X.
By employing a rigorous and systematic approach to benchmarking, researchers can effectively identify and advance promising new kinase inhibitors towards clinical development.
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Zhang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. Available at: [Link]
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A Comparative Guide to the Thiazolo[5,4-b]pyridine Scaffold in Overcoming Imatinib Resistance
Introduction: The Challenge of Acquired Resistance in CML Therapy
The development of the tyrosine kinase inhibitor (TKI) imatinib was a paradigm shift in the treatment of Chronic Myeloid Leukemia (CML), transforming a fatal disease into a manageable condition for many.[1][2] CML is driven by the BCR-ABL fusion protein, a constitutively active tyrosine kinase that promotes uncontrolled proliferation of white blood cells.[1] Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase, effectively shutting down its activity.[2]
However, the long-term efficacy of imatinib is often compromised by the development of drug resistance.[2][3] The most common mechanism of resistance involves point mutations within the ABL kinase domain, which either directly impair imatinib binding or stabilize a conformation of the kinase to which imatinib cannot effectively bind.[3] Among these, the "gatekeeper" T315I mutation, present in up to 20% of resistant patients, is notoriously difficult to treat as it confers resistance to first and second-generation TKIs like imatinib, nilotinib, and dasatinib.[1][4][5] This clinical challenge necessitates the discovery of novel inhibitors capable of targeting these resistant BCR-ABL variants.
This guide provides a comparative analysis of a promising chemical scaffold, thiazolo[5,4-b]pyridine , as a backbone for developing next-generation TKIs. We will explore its mechanism, compare its efficacy profile against established inhibitors using representative data, and provide detailed protocols for researchers to validate such compounds in their own laboratories.
Molecular Mechanism: Designing Inhibitors to Circumvent Resistance
Understanding the structural basis of TKI binding and resistance is key to designing new drugs. Imatinib and second-generation inhibitors like dasatinib require a threonine residue at position 315 (T315) to form a critical hydrogen bond. The T315I mutation substitutes this threonine with a bulkier isoleucine residue, which not only removes the hydrogen bond donor but also creates steric hindrance, preventing these drugs from docking effectively.[4]
Third-generation inhibitors, such as ponatinib, were specifically designed to overcome this challenge.[4][6] Ponatinib's unique structure, featuring a carbon-carbon triple bond, allows it to bind to the ATP pocket without relying on the hydrogen bond from the gatekeeper residue, thereby inhibiting the T315I mutant kinase effectively.[4][7]
The thiazolo[5,4-b]pyridine scaffold has emerged as a versatile platform for designing kinase inhibitors that can potentially overcome such resistance mechanisms.[8][9] Derivatives of this scaffold have been synthesized and evaluated as inhibitors for various kinases, including BCR-ABL, by functionalizing different positions to optimize binding to the ATP pocket, even in its mutated form.[8] The core structure provides a rigid framework that can be elaborated with various side chains to establish new interactions within the kinase domain, bypassing the steric block imposed by the T315I mutation.
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A Comparative Guide to the Antidiabetic Properties of Thiazolidinediones and Thiazolopyridines for Researchers and Drug Development Professionals
In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the quest for novel, efficacious, and safe antidiabetic agents is perpetual. This guide provides an in-depth, objective comparison of two heterocyclic compound classes: the well-established thiazolidinediones (TZDs) and the emerging thiazolopyridines. By delving into their distinct mechanisms of action, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing antidiabetic drug discovery.
Introduction: Two Scaffolds, Divergent Paths to Glycemic Control
Thiazolidinediones, colloquially known as "glitazones," have been a cornerstone in T2DM management for decades.[1] Their primary mode of action revolves around enhancing insulin sensitivity, directly addressing a core pathophysiological defect in T2DM.[2] In contrast, thiazolopyridines represent a more nascent area of investigation for antidiabetic applications. Initial studies suggest their therapeutic potential lies in alternative mechanisms, primarily through the inhibition of key enzymes involved in carbohydrate digestion and incretin hormone regulation. This guide will dissect these differences, providing a comparative analysis of their performance based on available scientific evidence.
Mechanistic Showdown: PPARγ Agonism vs. Enzyme Inhibition
The fundamental divergence in the antidiabetic properties of these two compound classes lies in their molecular targets. Thiazolidinediones are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose homeostasis.[3] Conversely, current research on thiazolopyridines points towards their efficacy as inhibitors of α-glucosidase and Dipeptidyl Peptidase-IV (DPP-IV).[4]
Thiazolidinediones: The Insulin Sensitizers
Activation of PPARγ by TZDs initiates a cascade of transcriptional events in adipose tissue, muscle, and the liver, ultimately leading to improved insulin sensitivity.[3] This is achieved through the regulation of genes involved in glucose and lipid metabolism.[3]
Figure 1: Signaling pathway of Thiazolidinedione action.
Thiazolopyridines: The Enzyme Inhibitors
Thiazolopyridine derivatives have demonstrated promising activity as inhibitors of two key enzymes in glucose regulation:
-
α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
-
DPP-IV: This enzyme rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, thiazolopyridines can prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Figure 2: Dual inhibitory action of Thiazolopyridines.
Performance Comparison: A Data-Driven Analysis
While a single head-to-head clinical trial comparing these two classes across all mechanistic endpoints is not yet available, we can draw objective comparisons from existing preclinical and clinical data.
α-Glucosidase Inhibition: A Quantitative Look
Several studies have investigated the α-glucosidase inhibitory potential of both thiazolidinedione and thiazolopyridine derivatives, with some thiazolidinediones also exhibiting this secondary activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values from representative studies. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | IC50 (µM) vs. α-Glucosidase | Reference |
| Thiazolidinedione | Derivative 22a | 0.98 ± 0.008 | [5] |
| Derivative C23 | 0.52 ± 0.06 | [6] | |
| Derivative 12d | 12.29 ± 1.86 (µg/mL) | [7] | |
| Rhodanine Derivative 6k | 5.44 ± 0.13 | [8] | |
| Thiazolopyridine | Imidazopyridine-Thiazole 4a | 5.57 ± 3.45 | [4] |
| Imidazopyridine-Thiazole 4o | 7.16 ± 1.40 | [4] | |
| Imidazopyridine-Thiazole 4g | 8.85 ± 2.18 | [4] | |
| Standard | Acarbose | 817.38 ± 6.27 | [8] |
| Acarbose | 654.35 ± 65.81 | [6] |
Data presented as mean ± standard deviation or standard error of the mean where available.
The data indicates that certain derivatives from both classes can exhibit potent α-glucosidase inhibition, often surpassing the standard drug, acarbose. Notably, some thiazolidinedione-dihydropyrimidine hybrids and other derivatives show exceptionally low IC50 values, suggesting a potential dual-action profile.[5][6]
DPP-IV Inhibition and PPARγ Agonism: A Tale of Two Targets
While thiazolopyridines are being explored as DPP-IV inhibitors, thiazolidinediones' primary strength lies in PPARγ agonism. A propensity score-matched analysis comparing the effects of pioglitazone (a TZD) and DPP-IV inhibitors revealed that TZD users had significantly better insulin sensitivity (lower HOMA-IR scores).[9] Conversely, DPP-IV inhibitor users exhibited greater insulin secretion from β-cells (higher HOMA-β scores).[9] This highlights their complementary, rather than directly competitive, roles in managing T2DM. Studies on the combination of a DPP-4 inhibitor and a PPARγ agonist have shown protective effects on pancreatic β-cells in diabetic mice, suggesting a synergistic potential.[10][11]
Experimental Protocols: Methodologies for In Vitro and In Vivo Evaluation
To ensure the scientific integrity of this guide, detailed experimental protocols for key assays are provided below.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (Thiazolidinedione and Thiazolopyridine derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare solutions of test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
Figure 3: Workflow for in vitro α-glucosidase inhibition assay.
In Vivo Evaluation in a Diabetic Animal Model
Animal models are crucial for assessing the in vivo efficacy and safety of novel antidiabetic compounds. The streptozotocin (STZ)-induced diabetic rat or mouse model is commonly used.
Animal Model:
-
Male Wistar rats or C57BL/6 mice.
-
Streptozotocin (STZ) to induce diabetes.
-
Citrate buffer (pH 4.5) as a vehicle for STZ.
Procedure:
-
Acclimatize animals for at least one week.
-
Induce diabetes by a single intraperitoneal injection of STZ dissolved in cold citrate buffer. A control group receives only the vehicle.
-
Monitor blood glucose levels for several days to confirm the diabetic state (typically >250 mg/dL).
-
Divide diabetic animals into groups: diabetic control, standard drug (e.g., pioglitazone), and test compound groups (different doses of thiazolidinedione or thiazolopyridine derivatives).
-
Administer the respective treatments orally once daily for a specified period (e.g., 28 days).
-
Monitor body weight, food and water intake, and fasting blood glucose levels at regular intervals.
-
At the end of the study, perform an oral glucose tolerance test (OGTT).
-
Collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and harvest organs for histopathological examination.
Safety and Side Effect Profiles: A Critical Consideration
While efficacious, thiazolidinediones are associated with a distinct side effect profile, including weight gain, fluid retention, and an increased risk of bone fractures.[12] These adverse effects have tempered their clinical use. The safety profile of thiazolopyridines as a class is less established due to their earlier stage of development. However, as α-glucosidase and DPP-IV inhibitors, they may be associated with gastrointestinal side effects (for α-glucosidase inhibition) or a generally favorable safety profile with a low risk of hypoglycemia (for DPP-IV inhibition).[13]
Conclusion and Future Directions
Thiazolidinediones and thiazolopyridines represent two distinct yet valuable scaffolds in the pursuit of novel antidiabetic therapies. Thiazolidinediones, through their well-characterized PPARγ agonist activity, are potent insulin sensitizers. Emerging evidence also points to their potential as α-glucosidase inhibitors. Thiazolopyridines, on the other hand, show promise as α-glucosidase and DPP-IV inhibitors, offering alternative pathways to glycemic control.
For researchers and drug development professionals, the key takeaways are:
-
The choice between these scaffolds depends on the desired therapeutic mechanism of action.
-
There is potential for developing dual-action molecules based on the thiazolidinedione scaffold that combine insulin sensitization with α-glucosidase inhibition.
-
Further investigation into the in vivo efficacy and safety of thiazolopyridine derivatives is warranted to validate their potential as clinical candidates.
-
Combination therapies utilizing a PPARγ agonist and a DPP-IV or α-glucosidase inhibitor may offer synergistic benefits in the management of T2DM.
The continued exploration of these and other novel chemical entities will undoubtedly pave the way for the next generation of safer and more effective treatments for Type 2 Diabetes Mellitus.
References
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Thiazolidine-2,4-dione derivatives as potential α-glucosidase inhibitors: Synthesis, inhibitory activity, binding interaction and hypoglycemic activity. (2024). Bioorganic Chemistry, 144, 107177. [Link]
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Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (2022). Molecules, 27(19), 6597. [Link]
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Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. (2016). RSC Advances, 6(81), 77857-77865. [Link]
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Design, synthesis, and characterization of new thiazolidinedione derivatives as potent α-glucosidase inhibitors. (2021). Pharmaspire, 13(4), 182-193. [Link]
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Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives. (2019). Bioorganic Chemistry, 91, 103128. [Link]
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In-vivo Antidiabetic Activity of Novel N-substituted Thiazolidinedione Derivative in Streptozotocin Induced Diabetic. (2021). International Journal of Pharmaceutical Sciences Review and Research, 66(1), 26-30. [Link]
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Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). In StatPearls. StatPearls Publishing. [Link]
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Differential Effects of Thiazolidinediones and Dipeptidyl Peptidase-4 Inhibitors on Insulin Resistance and β-Cell Function in Type 2 Diabetes Mellitus: A Propensity Score-Matched Analysis. (2018). Diabetes Therapy, 9(6), 2493-2503. [Link]
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Combination of DPP-4 inhibitor and PPARγ agonist exerts protective effects on pancreatic β-cells in diabetic db/db mice through the augmentation of IRS-2 expression. (2015). Molecular and Cellular Endocrinology, 413, 49-60. [Link]
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Investigation of a Dipeptidyl Peptidase-4 Inhibitor/Thiazolidinedione Combination Drug for Patients With Type 2 Diabetes and Poor Glycemic Control. (2020). Cureus, 12(11), e11394. [Link]
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Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). Molecules, 28(18), 6629. [Link]
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Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (2018). Journal of Basic and Clinical Physiology and Pharmacology, 29(5), 499-507. [Link]
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An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (2019). European Journal of Medicinal Chemistry, 173, 334-353. [Link]
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Thiazolidinediones: a new class of antidiabetic drugs. (1998). Diabetic Medicine, 15(9), 730-743. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine
A Senior Application Scientist's Guide to Handling 2-Benzamido-5-bromo-[1][2]thiazolo[5,4-b]pyridine
This document provides essential safety and handling protocols for 2-Benzamido-5-bromo-[1][2]thiazolo[5,4-b]pyridine (CAS No. 1107694-72-3). As a novel compound, comprehensive safety data is not yet fully established. Therefore, this guide is built upon a conservative approach, deriving its recommendations from the known hazards of structurally analogous compounds. The primary objective is to empower researchers, scientists, and drug development professionals with a robust framework for minimizing exposure and ensuring a safe laboratory environment.
Proactive Hazard Assessment: A Logic-Driven Approach
Due to the absence of a specific Safety Data Sheet (SDS) for the title compound, a proactive hazard assessment based on its constituent chemical moieties is a scientifically sound and responsible first step. The molecule can be deconstructed into three key components: a benzamide group, a brominated aromatic system, and a thiazolopyridine core.
-
Benzamide Derivatives: Compounds in this class are known to present risks including acute oral toxicity, skin and eye irritation, and in some cases, are suspected of causing genetic defects.[1][3]
-
Brominated Heterocycles: Halogenated aromatic compounds frequently exhibit heightened reactivity and toxicity. Analogs are known to be corrosive, capable of causing severe skin burns, serious eye damage, and respiratory irritation upon inhalation of dust.[2][4][5]
-
Thiazolopyridine Core: The parent structure and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[6] Specifically, the closely related 5-Bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[6]
Based on this composite analysis, 2-Benzamido-5-bromo-[1][2]thiazolo[5,4-b]pyridine must be handled as a substance with the potential for high acute toxicity, severe skin and eye irritation or damage, and respiratory tract irritation.
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are robust engineering and administrative protocols that isolate the hazard from the user.
-
Ventilation: All handling of this solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize the risk of inhaling fine dust particles.[2] A fume hood also provides a critical physical barrier against splashes.[2]
-
Designated Areas: Establish a clearly marked, designated area for the handling of this compound. Restrict access to authorized and trained personnel only.
-
Hygiene Practices: After handling, always wash hands thoroughly with soap and water, even if gloves were worn.[2][3] Do not eat, drink, or smoke in laboratory areas.[7][8]
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification Standard | Rationale |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 (US) or EN 166 (EU) compliant, chemical splash goggles.[1][9] | Protects eyes from airborne powder and potential chemical splashes. Standard safety glasses are insufficient. |
| Face Shield | To be worn over safety goggles. | Recommended when handling larger quantities (>1g) or when there is a heightened risk of splashing.[2][9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene.[1][9] | Provides a barrier against a potentially corrosive and dermally absorbed substance. Inspect gloves for defects before each use and change them frequently. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant lab coat.[3] | Protects skin and personal clothing from contamination. Ensure cuffs are tucked under gloves. |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher-rated particulate respirator. | Required if handling the powder outside of a certified and properly functioning chemical fume hood to prevent inhalation of dust.[1][10] |
Procedural Guidance: From Preparation to Disposal
A systematic, step-by-step approach is critical for minimizing exposure and ensuring a safe workflow.
Preparation and Donning PPE
-
Risk Assessment: Before any work begins, perform a risk assessment specific to the planned experiment.[9]
-
Gather Materials: Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Donning Sequence:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
If required, put on the NIOSH-approved respirator, performing a user seal check.
-
Put on safety goggles, ensuring a snug fit.
-
Wash and dry hands thoroughly.
-
Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.[1]
-
Safe Handling Workflow
Caption: High-level experimental workflow for handling the compound.
Doffing PPE and Decontamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:
-
Gloves: Remove gloves first. Peel them off from the cuff, turning them inside out as you remove them to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.[1]
-
Laboratory Coat: Unbutton the coat and roll it away from your body to prevent the contaminated outer surface from touching your personal clothing. Place it in a designated laundry receptacle or hazardous waste bag if heavily contaminated.[1]
-
Face/Eye Protection: Remove the face shield (if used), followed by the safety goggles.
-
Respirator: If a respirator was used, remove it last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Emergency Response Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]
-
Spill: Evacuate the area. Avoid creating dust. Gently cover the spill with an absorbent, non-combustible material. Scoop the material into a properly labeled, sealed container for hazardous waste disposal.[2]
Disposal and Decontamination Plan
All materials contaminated with 2-Benzamido-5-bromo-[1][2]thiazolo[5,4-b]pyridine, including gloves, disposable labware, and the compound itself, must be treated as hazardous waste.
-
Waste Classification: This compound and any contaminated materials should be classified as hazardous chemical waste.[2]
-
Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for disposal through your institution's licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash. Brominated compounds require specialized disposal, often involving high-temperature incineration with appropriate scrubbers to prevent the release of harmful substances.[11][12]
References
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- BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. (n.d.). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (n.d.). Personal protective equipment for handling 2-(Phenylamino)Benzamide.
- Material Safety Data Sheet. (2011, August 29). Pyridine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine.
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Bromo-thiazolo[5,4-B]pyridine. Retrieved from a Capot Chemical Co., Ltd.
-
PubChem. (n.d.). 5-Bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine. Retrieved from [Link]
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Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699. Retrieved from [Link]
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Achilias, D. S., et al. (2020). Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants. Environmental Science and Pollution Research, 27(28), 34975-35004. Retrieved from [Link]
- Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
